Ampicillin/sulbactam
Description
Properties
CAS No. |
117060-71-6 |
|---|---|
Molecular Formula |
C24H30N4Na2O9S2 |
Molecular Weight |
628.6 g/mol |
IUPAC Name |
disodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(1R,4S)-3,3-dimethyl-2,2,6-trioxo-2λ6-thiabicyclo[3.2.0]heptane-4-carboxylate |
InChI |
InChI=1S/C16H19N3O4S.C8H11NO5S.2Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);5-6H,3H2,1-2H3,(H,11,12);;/t9-,10-,11+,14-;5-,6+;;/m11../s1 |
InChI Key |
MWBFWOYZSJLWIO-UBWQYZJSSA-N |
SMILES |
CC1(C(C2C(S1(=O)=O)CC2=O)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[Na+].[Na+] |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.[Na].[Na] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na].[Na] |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Pronged Assault on Bacterial Defenses: A Technical Guide to the Mechanism of Action of Ampicillin/Sulbactam
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the synergistic mechanism of action of the ampicillin (B1664943)/sulbactam (B1307) combination, focusing on its impact on the bacterial cell wall. This combination leverages a two-pronged strategy: the direct inhibition of cell wall synthesis by ampicillin and the neutralization of a key bacterial resistance mechanism by sulbactam. This document provides a detailed overview of the underlying biochemical pathways, quantitative efficacy data, and standardized experimental protocols for in vitro assessment.
Core Principles of the Ampicillin/Sulbactam Combination
Ampicillin, a β-lactam antibiotic, serves as the primary bactericidal agent.[1][2] Its efficacy, however, is often compromised by bacterial production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive.[1][2] Sulbactam, a β-lactamase inhibitor, is co-administered to protect ampicillin from this enzymatic degradation.[3][4][5] This combination restores and expands the spectrum of ampicillin's activity against many resistant bacterial strains.[3][4]
The Target: Bacterial Cell Wall Synthesis
The structural integrity of the bacterial cell wall is paramount for survival, protecting the bacterium from osmotic lysis.[2] This resilience is primarily due to a unique heteropolymer, peptidoglycan (also known as murein).[2] The synthesis of peptidoglycan is a complex, multi-step process that is an ideal target for antimicrobial agents due to its absence in eukaryotic cells.
The biosynthesis of peptidoglycan can be broadly divided into three stages:
-
Cytoplasmic Stage: Synthesis of the peptidoglycan precursors, UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide.[6][7][8]
-
Membrane-Associated Stage: The precursors are linked to a lipid carrier, bactoprenol, and transported across the cell membrane.[6][9]
-
Periplasmic Stage: The peptidoglycan monomers are incorporated into the existing cell wall. This involves two key enzymatic reactions:
-
Transglycosylation: The formation of linear glycan chains by linking the disaccharide units.
-
Transpeptidation: The cross-linking of the peptide side chains of adjacent glycan strands, which provides the peptidoglycan mesh with its characteristic strength and rigidity.[2]
-
Below is a diagram illustrating the key stages of peptidoglycan biosynthesis.
Caption: Simplified pathway of bacterial peptidoglycan biosynthesis.
Mechanism of Action: A Synergistic Approach
Ampicillin: Inhibition of Cell Wall Synthesis
Ampicillin exerts its bactericidal effect by targeting the final step of peptidoglycan synthesis – transpeptidation.[1][2] It achieves this by acting as a suicide inhibitor of Penicillin-Binding Proteins (PBPs), which are the bacterial enzymes responsible for this cross-linking process.[1][2][5]
The mechanism of ampicillin's action can be summarized as follows:
-
Structural Mimicry: The β-lactam ring of ampicillin is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor.
-
Covalent Bonding: Ampicillin binds to the active site of PBPs, and the strained β-lactam ring is cleaved, forming a stable, covalent acyl-enzyme intermediate.[10]
-
Enzyme Inactivation: This covalent bond effectively inactivates the PBP, preventing it from carrying out the transpeptidation reaction.
-
Cell Wall Destabilization: The inhibition of cross-linking leads to the formation of a weakened and defective cell wall.
-
Bacteriolysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, resulting in cell lysis and death.[2]
The following diagram illustrates the inhibitory action of ampicillin on PBPs.
Caption: Mechanism of ampicillin's inhibition of PBP.
Sulbactam: The Shield Against Resistance
Many bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its PBP target.
Sulbactam is a "suicide inhibitor" that protects ampicillin from this degradation.[11][12] Its mechanism involves:
-
β-Lactamase Binding: Sulbactam, also possessing a β-lactam ring, binds to the active site of the β-lactamase enzyme.[13][14]
-
Irreversible Inhibition: It forms a stable, irreversible covalent bond with the enzyme.[13][15][16] This effectively inactivates the β-lactamase, preventing it from hydrolyzing ampicillin.
The diagram below depicts the protective action of sulbactam.
Caption: Sulbactam's inhibition of β-lactamase.
Quantitative Data
The in vitro efficacy of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial isolates. Below is a summary of representative MIC values for a range of clinically relevant bacteria.
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (β-lactamase positive) | 1/0.5 | 2/1 |
| Haemophilus influenzae (β-lactamase positive) | 1/0.5 | 2/1 |
| Escherichia coli | 8/4 | >32/16 |
| Klebsiella pneumoniae | 8/4 | 32/16 |
| Proteus mirabilis | 4/2 | 8/4 |
| Bacteroides fragilis group | 2/1 | 16/8 |
| Acinetobacter baumannii | 4/2 | 16/8 |
Note: MIC values are presented as ampicillin concentration/sulbactam concentration. Data compiled from multiple sources and may vary based on geographic location and specific strain characteristics.
Kinetic Parameters of Sulbactam Inhibition
The inhibitory potential of sulbactam against different classes of β-lactamases varies. The following table summarizes key kinetic parameters for the interaction of sulbactam with several common β-lactamases.[17][18][19][20]
| β-Lactamase | Ambler Class | k_inact/K_i (M⁻¹s⁻¹) | Turnover Number |
| TEM-1 | A | 1,100 | 14,000 |
| SHV-5 | A | 129,000 | 2,100 |
| CTX-M-15 | A | - | 70 |
| P. aeruginosa AmpC | C | 1.8 | 33 |
| E. cloacae P99 | C | 0.8 | 9 |
| OXA-10 | D | 1.2 | 3,900 |
| OXA-23 | D | - | >100,000 |
| OXA-24 | D | 0.4 | >100,000 |
k_inact/K_i: Second-order rate constant of inactivation, a measure of inhibitory efficiency. Turnover Number: The number of sulbactam molecules hydrolyzed per molecule of enzyme before inactivation.
Experimental Protocols
Standardized methods for determining the in vitro susceptibility of bacteria to antimicrobial agents are crucial for both clinical diagnostics and drug development research. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures.
Broth Microdilution for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Workflow for Broth Microdilution:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound. A 2:1 ratio of ampicillin to sulbactam is commonly used.[21][22]
-
Preparation of Microdilution Plates: Dispense 100 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate. Create serial twofold dilutions of the this compound solution across the wells.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Kirby-Bauer Disk Diffusion Susceptibility Testing
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Workflow for Kirby-Bauer Disk Diffusion:
Caption: Workflow for Kirby-Bauer disk diffusion testing.
Detailed Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[23]
-
Application of Antibiotic Disks: Aseptically apply this compound disks (typically containing 10 µg of ampicillin and 10 µg of sulbactam) onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[23]
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. Interpret the results as Susceptible, Intermediate, or Resistant by comparing the zone diameter to the breakpoints established by the CLSI.
Conclusion
The combination of ampicillin and sulbactam exemplifies a successful strategy to overcome bacterial resistance. By understanding the intricate mechanisms of bacterial cell wall synthesis and the enzymatic defenses employed by resistant pathogens, this dual-action therapeutic effectively neutralizes β-lactamases and allows ampicillin to exert its bactericidal effects on the PBPs. The quantitative data and standardized protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in the ongoing effort to combat antibiotic resistance.
References
- 1. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pathnostics.com [pathnostics.com]
- 6. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Sulbactam - Wikipedia [en.wikipedia.org]
- 12. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. homework.study.com [homework.study.com]
- 14. What is the mechanism of Sulbactam sodium? [synapse.patsnap.com]
- 15. Sulbactam: a beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulbactam: biochemical factors involved in its synergy with ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hardydiagnostics.com [hardydiagnostics.com]
The Synergistic Alliance: A Technical History of the Ampicillin/Sulbactam Combination
A comprehensive guide for researchers and drug development professionals on the discovery, mechanism, and foundational experimental evaluation of the ampicillin (B1664943)/sulbactam (B1307) combination, a pioneering beta-lactam/beta-lactamase inhibitor therapy.
Introduction: Overcoming the Resistance Barrier
The advent of ampicillin in 1961 was a landmark in antibacterial therapy. Developed by Beecham Research Laboratories, it was one of the first semi-synthetic penicillins with a broader spectrum of activity than penicillin G, demonstrating efficacy against many Gram-negative bacteria in addition to Gram-positive organisms.[1] However, the widespread use of ampicillin and other β-lactam antibiotics was soon met with the emergence of bacterial resistance, primarily mediated by the production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive. This growing threat necessitated a novel strategy to protect these vital therapeutic agents. The solution came in the form of β-lactamase inhibitors, compounds designed to neutralize these bacterial defense enzymes. Sulbactam, a penicillanic acid sulfone, emerged as a potent inhibitor, and its combination with ampicillin marked a significant advancement in the fight against resistant bacterial infections. This technical guide delves into the history, mechanism of action, and pivotal experimental data that underpin the development and success of the ampicillin/sulbactam combination.
The Genesis of a Combination: A Historical Timeline
The development of the this compound combination was a multi-year endeavor built upon foundational discoveries in antibiotic chemistry and microbiology.
-
1961: Ampicillin is introduced into clinical practice, offering a broader spectrum of activity than previous penicillins.[1]
-
Late 1970s: The concept of combining a β-lactam antibiotic with a β-lactamase inhibitor gains traction as a promising strategy to combat resistance.
-
Early 1980s: Preclinical studies on the combination of ampicillin with sulbactam demonstrate its efficacy in protecting ampicillin from degradation by a wide range of β-lactamases.
-
1986: The intravenous formulation of this compound is approved for medical use, marketed under the brand name Unasyn in the United States.[2]
Mechanism of Action: A Two-Pronged Attack
The efficacy of the this compound combination lies in the distinct yet complementary roles of its two components.
3.1. Ampicillin: The Bactericidal Agent
Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.
3.2. Sulbactam: The Protective Inhibitor
Sulbactam is a mechanism-based, irreversible inhibitor of many clinically significant plasmid-mediated and some chromosomal β-lactamases. Structurally similar to penicillin, it acts as a "suicide" inhibitor. It binds to the active site of the β-lactamase enzyme, and the subsequent chemical rearrangement forms a stable, inactive acyl-enzyme intermediate, effectively preventing the enzyme from destroying ampicillin.[3]
References
- 1. Sulbactam/ampicillin: in vitro spectrum, potency, and activity in models of acute infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of Ampicillin-Sulbactam in an In Vitro Infection Model against Escherichia coli Strains with Various Levels of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Ampicillin/Sulbactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampicillin (B1664943)/sulbactam (B1307) is a widely utilized parenteral antibiotic combination comprising ampicillin, a β-lactam antibiotic, and sulbactam, a β-lactamase inhibitor.[1] This combination extends the antimicrobial spectrum of ampicillin to include many bacteria that have developed resistance through the production of β-lactamase enzymes. This technical guide provides a comprehensive overview of the core chemical and physical properties of ampicillin and sulbactam, their combined formulation, mechanisms of action, and relevant experimental protocols. All quantitative data is presented in structured tables for ease of reference and comparison.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of ampicillin and sulbactam, both individually and as their commonly used sodium salts, are crucial for formulation development, stability studies, and understanding their behavior in biological systems.
Table 1: Chemical Properties of Ampicillin and Sulbactam
| Property | Ampicillin | Ampicillin Sodium | Sulbactam | Sulbactam Sodium |
| Chemical Formula | C₁₆H₁₉N₃O₄S[2] | C₁₆H₁₈N₃NaO₄S[2] | C₈H₁₁NO₅S[1] | C₈H₁₀NNaO₅S[3] |
| Molecular Weight ( g/mol ) | 349.4[4] | 371.39[2] | 233.24[1] | 255.22[3] |
| CAS Number | 69-53-4[5] | 69-52-3[2] | 68373-14-8[6] | 69388-84-7[3] |
Table 2: Physical Properties of Ampicillin and Sulbactam
| Property | Ampicillin | Ampicillin Sodium | Sulbactam | Sulbactam Sodium |
| Appearance | White crystalline powder[7] | White to off-white crystalline powder[8] | White crystalline solid[6] | White or off-white crystalline powder[6] |
| Melting Point (°C) | 199-202 (decomposes)[7] | 215 (decomposes)[9] | 148-151[1] | >244 (decomposes)[10] |
| pKa | 2.5 (-COOH), 7.3 (-NH₂) at 25°C[2] | 2.5 (-COOH), 7.3 (-NH₂) at 25°C[2] | 2.62 (Predicted)[6] | Not available |
| Solubility | Sparingly soluble in water; practically insoluble in ethanol (B145695) and acetone. Soluble in dilute acids and bases.[7] | Freely soluble in water.[8] | Soluble in water, DMSO, ethanol, methanol.[11] | Soluble in water.[6] |
| pH of Solution | 3.5-5.5 (0.25% aqueous solution for trihydrate form)[12] | 8.0-10.0 (for reconstituted injection)[8] | Not available | 8.0-10.0 (for reconstituted injection with ampicillin sodium)[8] |
| Stability | Powders are stable at room temperature. Stability in solution is pH and temperature-dependent.[13] Trihydrate forms show greater stability than anhydrous forms in suspension.[14] | Solutions are stable for varying periods depending on the diluent and storage conditions.[15] | Stable in aqueous solution, considered more stable than clavulanic acid.[3] | Stable in reconstituted solutions for injection. |
Mechanism of Action
The synergistic effect of ampicillin/sulbactam is a classic example of overcoming antibiotic resistance. Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, while sulbactam protects ampicillin from degradation by bacterial enzymes.
-
Ampicillin: As a β-lactam antibiotic, ampicillin targets and binds to penicillin-binding proteins (PBPs). These proteins are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting PBPs, ampicillin disrupts cell wall formation, leading to cell lysis and bacterial death.[16]
-
Sulbactam: Sulbactam is a β-lactamase inhibitor. Many bacteria produce β-lactamase enzymes that hydrolyze the β-lactam ring of antibiotics like ampicillin, rendering them inactive. Sulbactam itself possesses a β-lactam ring and acts as a "suicide inhibitor." It irreversibly binds to the active site of β-lactamases, inactivating them and thereby protecting ampicillin from destruction.[3] This allows ampicillin to effectively reach its PBP targets in resistant bacteria. While sulbactam has weak intrinsic antibacterial activity, its primary role is as a protector for ampicillin.[3]
Caption: Mechanism of action of this compound.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profiles of ampicillin and sulbactam are very similar, which is advantageous for a combination product, ensuring that both components are present at the site of infection in appropriate concentrations.
Table 3: Key Pharmacokinetic Parameters of Intravenous this compound in Adults
| Parameter | Ampicillin | Sulbactam | Reference |
| Half-life (t½) | ~1 hour | ~1 hour | [17] |
| Volume of Distribution (Vd) | 11.78 - 19.12 L | 13.89 - 16.77 L | [18] |
| Clearance (CL) | 5.58 - 11.03 L/h | 4.79 - 10.50 L/h | [18] |
| Protein Binding | 15-25% | ~38% | [18] |
| Excretion | Primarily renal (unchanged) | Primarily renal (unchanged) | [17] |
Note: Values can vary based on patient factors such as age and renal function.[18][19]
The primary pharmacodynamic index associated with the efficacy of β-lactam antibiotics is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC). For this compound, a target of 50% fT > MIC is often considered for achieving clinical efficacy.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization of this compound. Below are methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a standard method for determining the concentration of ampicillin and sulbactam in pharmaceutical formulations and biological fluids.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), with the exact ratio optimized for separation. The pH of the buffer is a critical parameter.
-
Detection: UV detection at a wavelength where both ampicillin and sulbactam have adequate absorbance (typically in the range of 220-230 nm).
-
Sample Preparation:
-
For pharmaceutical preparations: The powder for injection is accurately weighed, dissolved in a suitable diluent (e.g., water or mobile phase), and diluted to a known concentration within the linear range of the assay.
-
For biological samples (e.g., plasma): A protein precipitation step is typically required (e.g., using acetonitrile or trichloroacetic acid), followed by centrifugation. The supernatant is then injected into the HPLC system.
-
-
Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of certified reference standards of ampicillin and sulbactam. The concentration of the unknown samples is then determined from this curve.
Caption: General workflow for HPLC analysis of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Methodology:
-
Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB), bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL), and stock solutions of this compound.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound are prepared in CAMHB in the microtiter plate. A key aspect for this combination is maintaining a constant 2:1 ratio of ampicillin to sulbactam in all wells.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading the Results: The MIC is determined as the lowest concentration of ampicillin (in the presence of the fixed ratio of sulbactam) that completely inhibits visible growth of the bacterium.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This guide provides a detailed overview of the essential chemical and physical properties of this compound. The tabulated data offers a quick reference for formulation and analytical scientists, while the outlined mechanisms and protocols provide a deeper understanding for researchers in drug discovery and development. The successful combination of ampicillin's bactericidal activity with sulbactam's protective inhibition of β-lactamases continues to make this a valuable therapeutic agent in the fight against bacterial infections.
References
- 1. Sulbactam - Wikipedia [en.wikipedia.org]
- 2. mpbio.com [mpbio.com]
- 3. toku-e.com [toku-e.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ampicillin | 69-53-4 [chemicalbook.com]
- 6. Sulbactam | 68373-14-8 [chemicalbook.com]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. fishersci.com [fishersci.com]
- 10. usbio.net [usbio.net]
- 11. Sulbactam - LKT Labs [lktlabs.com]
- 12. Ampicillin Trihydrate | C16H25N3O7S | CID 23565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Stability of several brands of ampicillin and penicillin V potassium oral liquids following reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. 氨苄西林 anhydrous, 96.0-102.0% (anhydrous basis) | Sigma-Aldrich [sigmaaldrich.com]
- 17. Pharmacokinetics of sulbactam/ampicillin in humans after intravenous and intramuscular injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
Ampicillin/Sulbactam: A Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the antibacterial combination ampicillin (B1664943)/sulbactam (B1307), focusing on its mechanism, spectrum of activity, resistance patterns, and testing methodologies relevant to gram-positive bacteria.
Mechanism of Action
Ampicillin/sulbactam is a combination antimicrobial agent consisting of ampicillin, a β-lactam antibiotic, and sulbactam, a β-lactamase inhibitor.[1] The synergy between these two components extends the spectrum of ampicillin to include bacteria that have acquired resistance through the production of β-lactamase enzymes.[1]
Ampicillin's Role: Like other penicillin-class antibiotics, ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][3] This inhibition leads to a compromised cell wall and ultimately results in cell lysis.[3]
Sulbactam's Role: Many bacteria develop resistance to ampicillin by producing β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[1][2] Sulbactam is a structural analogue of penicillin that acts as an irreversible inhibitor of many of these enzymes.[4] By binding to and inactivating β-lactamases, sulbactam protects ampicillin from degradation, allowing it to effectively reach its PBP targets.[2][5]
In Vitro Spectrum of Activity
The combination of ampicillin with sulbactam restores activity against β-lactamase-producing strains of susceptible organisms. Its effectiveness against gram-positive bacteria is primarily focused on staphylococci and streptococci, although utility against enterococci is limited to non-β-lactamase-producing strains.
Staphylococcus Species
This compound is effective against β-lactamase-producing strains of Staphylococcus aureus (MSSA) and coagulase-negative staphylococci like Staphylococcus epidermidis.[2][4] However, it is not active against methicillin-resistant staphylococci (MRSA), as their resistance mechanism involves the alteration of PBPs (specifically PBP-2a), which ampicillin cannot effectively inhibit.[6][7]
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Notes |
| Staphylococcus aureus (MSSA) | ≤1[8] | 1[8] | 93.9%[9] | Effective against β-lactamase producing strains.[2] |
| Staphylococcus aureus (MRSA) | >8 | >8 | 56.6% (variable)[9] | Generally considered resistant due to PBP alteration.[6] |
| Staphylococcus epidermidis | - | - | - | Active against β-lactamase producing strains.[2][4] |
MIC values are for the ampicillin component with a fixed ratio of sulbactam. Susceptibility can vary by region and testing methodology.
Streptococcus Species
This compound generally demonstrates good activity against various streptococcal species, including Streptococcus pneumoniae and Streptococcus pyogenes.[2] For most streptococci, β-lactamase production is not a primary resistance mechanism, and their susceptibility to this compound is often similar to that of ampicillin alone.[10] Resistance, when it occurs, is typically due to PBP modifications.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Notes |
| Streptococcus pneumoniae | - | 2[8] | High | Penicillin susceptibility breakpoints can be complex.[11][12] |
| Streptococcus pyogenes | - | - | High | Generally susceptible to ampicillin.[2] |
| Viridans Group Streptococci | - | - | High | Generally susceptible to ampicillin.[2] |
Enterococcus Species
The activity of this compound against enterococci is largely equivalent to that of ampicillin alone.[13] This is because the primary resistance mechanism in enterococci to β-lactams is PBP alteration, not β-lactamase production.[6] Therefore, sulbactam adds no significant benefit against ampicillin-resistant enterococci.[13] It is effective only against ampicillin-susceptible strains of Enterococcus faecalis.[4] Many strains of Enterococcus faecium are intrinsically resistant to ampicillin.[14]
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Notes |
| Enterococcus faecalis | 1-2 | 4-8[15] | 26.2% (highly variable)[16] | Active only if the strain is ampicillin-susceptible.[4][13] |
| Enterococcus faecium | >8 | >8 | Low | Often intrinsically resistant to ampicillin.[14] |
Mechanisms of Resistance in Gram-Positive Bacteria
Bacterial resistance to this compound can emerge through several mechanisms. Understanding these pathways is critical for predicting clinical efficacy and developing new therapeutic strategies.
-
β-Lactamase Production: This is the most common mechanism of acquired resistance to ampicillin. The enzyme hydrolyzes the antibiotic, preventing it from reaching its PBP target. Sulbactam is designed specifically to counteract this mechanism.[1]
-
Alteration of Penicillin-Binding Proteins (PBPs): This is the primary mechanism of resistance in MRSA (via the mecA gene encoding PBP-2a) and in many penicillin-resistant Streptococcus pneumoniae and ampicillin-resistant enterococci.[6][17] The altered PBP has a low affinity for β-lactam antibiotics, including ampicillin, rendering the drug ineffective. Sulbactam does not overcome this type of resistance.[6]
-
Reduced Drug Permeability/Efflux: Gram-positive bacteria can also limit drug uptake by modifying their cell wall or actively pump the antibiotic out of the cell using efflux pumps, though this is a less common mechanism of resistance to β-lactams compared to PBP alteration.[17]
Experimental Protocols for Susceptibility Testing
Standardized protocols are essential for accurately determining the in vitro activity of this compound. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines.[18][19][20]
Broth Microdilution Method
This method is considered a reference standard for determining the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a saline or broth solution, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21]
-
Dilution Series: A series of two-fold dilutions of this compound is prepared in cation-adjusted Mueller-Hinton broth. For testing, ampicillin and sulbactam are typically combined in a fixed 2:1 ratio.[10]
-
Inoculation: Each well of a microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[21]
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[22]
Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative result (Susceptible, Intermediate, or Resistant).
-
Plate Preparation: A sterile swab is dipped into a standardized bacterial inoculum (0.5 McFarland) and streaked evenly across the surface of a Mueller-Hinton agar (B569324) plate.[23]
-
Disk Application: A paper disk impregnated with a specified amount of this compound (e.g., 10/10 µg) is applied to the agar surface.[24]
-
Incubation: Plates are inverted and incubated under the same conditions as the broth microdilution method.[21]
-
Zone Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters.
-
Interpretation: The measured zone diameter is compared to established breakpoints from CLSI or EUCAST to determine the interpretive category.[23]
Conclusion
This compound remains a relevant agent for treating infections caused by β-lactamase-producing, gram-positive bacteria, particularly methicillin-susceptible Staphylococcus aureus. Its broad spectrum also covers many streptococcal species effectively.[25] However, its utility is significantly limited against pathogens where resistance is mediated by alterations in penicillin-binding proteins, such as MRSA and many ampicillin-resistant enterococci. Accurate susceptibility testing, performed according to established protocols, is crucial for guiding appropriate clinical use and ensuring optimal patient outcomes. Continuous surveillance of MIC distributions and resistance patterns is essential for monitoring the long-term viability of this important combination antibiotic.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pathnostics.com [pathnostics.com]
- 4. drugs.com [drugs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Ampicillin + Sulbactam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of this compound against enterococci determined by the time-kill method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Ampicillin Susceptibility Can Predict In Vitro Susceptibility of Penicillin-Resistant, Ampicillin-Susceptible Enterococcus faecalis Isolates to Amoxicillin but Not to Imipenem and Piperacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 19. nicd.ac.za [nicd.ac.za]
- 20. goums.ac.ir [goums.ac.ir]
- 21. nicd.ac.za [nicd.ac.za]
- 22. Antibacterial activity of the sulbactam-ampicillin combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chainnetwork.org [chainnetwork.org]
- 24. slh.wisc.edu [slh.wisc.edu]
- 25. This compound: current status in severe bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Ampicillin/Sulbactam: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampicillin (B1664943)/sulbactam (B1307) is a combination antibiotic composed of the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam.[1][2] This formulation is designed to extend the antibacterial spectrum of ampicillin to include bacteria that produce β-lactamase enzymes, a primary mechanism of resistance to many penicillin-class antibiotics.[2][3] Sulbactam's inhibition of these enzymes restores ampicillin's ability to interfere with bacterial cell wall synthesis, rendering the combination effective against a broader range of pathogens.[2][4] This guide provides an in-depth technical overview of the activity of ampicillin/sulbactam against clinically relevant gram-negative bacteria, including quantitative susceptibility data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and resistance pathways.
Mechanism of Action
Ampicillin, like other penicillin antibiotics, exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs).[4][5] These enzymes are essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[5] Inhibition of PBPs leads to the disruption of cell wall integrity and ultimately results in bacterial cell lysis.
However, many gram-negative bacteria have acquired genes that encode for β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of ampicillin, inactivating the antibiotic before it can reach its PBP targets.[3] Sulbactam is a "suicide" inhibitor that irreversibly binds to and inactivates many of these β-lactamase enzymes.[2] By protecting ampicillin from enzymatic degradation, sulbactam effectively restores its activity against β-lactamase-producing gram-negative bacteria.[2][4]
Interestingly, sulbactam itself possesses intrinsic antibacterial activity against certain gram-negative bacteria, most notably Acinetobacter baumannii.[6][7] This is attributed to its ability to bind to specific PBPs in these organisms.[6][7]
References
- 1. [A combination of ampicillin and sulbactam: effect on aerobic and anaerobic gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: current status in severe bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vitro activity of ampicillin and ampicillin-sulbactam on diverse bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of ampicillin, amoxicillin, ampicillin-sulbactam, and amoxicillin-clavulanic acid against consecutive clinical isolates of Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of this compound, ticarcillin/clavulanate, clarithromycin, and eleven other antimicrobial agents against anaerobic bacteria isolated from infections in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. contagionlive.com [contagionlive.com]
- 7. 2024 AST: Sulbactam-Durlobactam | News | CLSI [clsi.org]
In Vitro Activity of Ampicillin/Sulbactam Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampicillin (B1664943)/sulbactam (B1307) is a combination antimicrobial agent consisting of the beta-lactam antibiotic ampicillin and the beta-lactamase inhibitor sulbactam.[1] This combination is designed to extend the spectrum of ampicillin to include bacteria that produce beta-lactamase, an enzyme that inactivates many penicillin-class antibiotics.[2][3] Anaerobic bacteria, which are prevalent in the human microbiota and can cause serious infections, frequently exhibit resistance to beta-lactam antibiotics through the production of beta-lactamases.[4][5][6] This guide provides an in-depth overview of the in vitro activity of ampicillin/sulbactam against a range of anaerobic bacteria, supported by quantitative data, detailed experimental protocols, and a visual representation of the susceptibility testing workflow.
The addition of sulbactam to ampicillin restores its activity against many beta-lactamase-producing strains.[7][8] Sulbactam itself has weak intrinsic antibacterial activity but is a potent inhibitor of many bacterial beta-lactamases.[2][9] This makes the this compound combination a valuable therapeutic option for polymicrobial infections involving both aerobic and anaerobic organisms.[10][11]
Mechanism of Action
Ampicillin, a member of the penicillin family, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] This interference with the final step of peptidoglycan synthesis leads to cell lysis and bacterial death. However, many anaerobic bacteria, particularly species within the Bacteroides fragilis group, produce beta-lactamase enzymes that hydrolyze the beta-lactam ring of ampicillin, rendering it inactive.[3][6]
Sulbactam is a penicillanic acid sulfone that irreversibly binds to and inactivates many of these beta-lactamases.[9] By protecting ampicillin from enzymatic degradation, sulbactam allows it to exert its bactericidal effect on otherwise resistant organisms.[8] Sulbactam has also been shown to have some intrinsic activity against certain bacteria, including Acinetobacter spp. and Bacteroides fragilis, by binding to their PBPs.[2][9]
Quantitative In Vitro Susceptibility Data
The in vitro activity of this compound against anaerobic bacteria is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The following tables summarize the MIC data for this compound against various anaerobic bacterial isolates from several studies. The data is presented as MIC50 (the concentration that inhibits 50% of isolates), MIC90 (the concentration that inhibits 90% of isolates), and the overall MIC range.
Table 1: In Vitro Activity of this compound against Bacteroides fragilis Group Isolates
| Organism | Number of Isolates | This compound MIC | This compound MIC | This compound MIC Range (µg/mL) | Reference |
| Bacteroides fragilis group | 195 | Not explicitly stated | <1 (with 5 mg/L sulbactam) | Not explicitly stated | [12] |
| Bacteroides fragilis | Not specified | Not explicitly stated | 4 (ampicillin component) | Not explicitly stated | [7] |
Table 2: In Vitro Activity of this compound against Other Anaerobic Bacteria
| Organism | Number of Isolates | This compound MIC | This compound MIC | This compound MIC Range (µg/mL) | Reference |
| Fusobacterium spp. | Not specified | Not explicitly stated | Not explicitly stated | Not explicitly stated | [7] |
| Gram-positive anaerobic rods | Not specified | <2 | <2 | Not explicitly stated | [12] |
| Peptococcus spp. | Not specified | <2 | <2 | Not explicitly stated | [12] |
| Peptostreptococcus spp. | Not specified | <2 | <2 | Not explicitly stated | [12] |
Note: The concentrations for this compound are often reported based on the ampicillin component, with a fixed ratio of sulbactam (commonly 2:1 or 1:1).[13]
Experimental Protocols
The determination of in vitro susceptibility of anaerobic bacteria to this compound requires specialized methodologies due to the unique growth requirements of these organisms. The Clinical and Laboratory Standards Institute (CLSI) provides standardized procedures for anaerobic susceptibility testing.[14][15] The most common methods are agar (B569324) dilution and broth microdilution.
Agar Dilution Method
The agar dilution method is considered the reference method for anaerobic susceptibility testing.[15][16]
-
Media Preparation : A suitable growth medium, such as Brucella agar supplemented with hemin (B1673052), vitamin K1, and laked sheep blood, is prepared and sterilized.[15]
-
Antimicrobial Agent Preparation : Stock solutions of ampicillin and sulbactam are prepared at known concentrations. A series of twofold dilutions of the this compound combination (maintaining a constant ratio, e.g., 2:1) are made.
-
Plate Preparation : A specific volume of each antimicrobial dilution is added to molten agar, mixed thoroughly, and poured into petri dishes. A control plate with no antimicrobial is also prepared.
-
Inoculum Preparation : The anaerobic bacterial isolates to be tested are grown in an appropriate broth medium (e.g., thioglycolate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation : The standardized bacterial suspensions are inoculated onto the surface of the agar plates, typically using a multipoint replicator.
-
Incubation : The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.
-
Result Interpretation : The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth on the agar surface.
Broth Microdilution Method
The broth microdilution method is a more convenient alternative to the agar dilution method for testing a large number of isolates.[16][17]
-
Media Preparation : A suitable broth medium, such as Brucella broth supplemented with hemin and vitamin K1, is used.
-
Antimicrobial Agent Preparation : Serial twofold dilutions of this compound are prepared in the broth medium within the wells of a microtiter plate.
-
Inoculum Preparation : A standardized inoculum of the test organism is prepared as described for the agar dilution method.
-
Inoculation : Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (without antimicrobial) and a sterility control well (without bacteria) are included.
-
Incubation : The microtiter plates are incubated under anaerobic conditions at 35-37°C for 48 hours.
-
Result Interpretation : The MIC is read as the lowest concentration of the antimicrobial agent that shows no visible turbidity in the well.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro susceptibility of anaerobic bacteria to this compound.
Caption: Workflow for in vitro anaerobic susceptibility testing.
Conclusion
The combination of ampicillin and sulbactam demonstrates significant in vitro activity against a broad range of anaerobic bacteria, including many beta-lactamase-producing strains that are resistant to ampicillin alone. The data consistently show that this compound is particularly effective against the Bacteroides fragilis group, which are common pathogens in anaerobic infections. Standardized susceptibility testing methods, such as agar dilution and broth microdilution, are crucial for accurately determining the MIC of this compound against clinical isolates and for guiding appropriate therapeutic choices. The continued surveillance of the in vitro activity of this compound is essential for monitoring resistance trends and ensuring its effective use in the treatment of anaerobic and mixed infections.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. The prevalence of beta lactamase-producing anaerobic oral bacteria in South African patients with chronic periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevalence of extended spectrum beta-lactamase producing anaerobic bacteria in chronic periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. In vitro efficacy of sulbactam combined with ampicillin against anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulbactam/ampicillin: in vitro spectrum, potency, and activity in models of acute infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: current status in severe bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity of ampicillin plus sulbactam against anaerobes compared to ampicillin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of in vitro methods for testing susceptibility of anaerobes to ampicillin-sulbactam and amoxicillin-clavulanic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of in vitro methods for testing susceptibility of anaerobes to ampicillin-sulbactam and amoxicillin-clavulanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis of Bacterial Resistance to Ampicillin/Sulbactam: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of ampicillin (B1664943), a β-lactam antibiotic, and sulbactam (B1307), a β-lactamase inhibitor, has long been a valuable tool in the clinician's arsenal (B13267) against bacterial infections.[1][2] Ampicillin functions by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis, leading to cell lysis.[2][3] Sulbactam's primary role is to irreversibly inhibit β-lactamase enzymes, which would otherwise degrade ampicillin, thereby restoring its antibacterial activity.[1][4] However, the increasing prevalence of resistance to this combination poses a significant threat to its clinical efficacy.[5] This guide provides a comprehensive overview of the molecular mechanisms underpinning bacterial resistance to ampicillin/sulbactam, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanisms of Resistance
Bacterial resistance to this compound is a multifactorial phenomenon primarily driven by three key mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes that are resistant to inhibition by sulbactam or are hyperproduced to a level that overwhelms the inhibitor.
-
Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs) that reduce their affinity for ampicillin.
-
Reduced Drug Accumulation: Changes in bacterial membrane permeability through the loss or modification of porin channels and the active removal of the antibiotic by efflux pumps.
Enzymatic Degradation: The Role of β-Lactamases
The most common mechanism of resistance to this compound is the production of β-lactamase enzymes.[6] While sulbactam is designed to inhibit many common β-lactamases, certain enzymes can evade its action.
β-Lactamase Classes and Their Interaction with Sulbactam
β-lactamases are broadly classified into four Ambler classes (A, B, C, and D). Sulbactam is most effective against Class A enzymes, such as TEM-1 and SHV-1.[6] However, resistance can emerge through several avenues:
-
Hyperproduction of Class A Enzymes: Overexpression of sulbactam-susceptible β-lactamases, like TEM-1, can titrate out the available sulbactam, allowing the remaining enzyme molecules to hydrolyze ampicillin.[7][8] This is often due to mutations in promoter regions of the β-lactamase gene or an increase in plasmid copy number carrying the gene.[8]
-
Inhibitor-Resistant TEM (IRT) β-Lactamases: Point mutations in the blaTEM gene can lead to amino acid substitutions that decrease the binding affinity of sulbactam to the enzyme without significantly affecting its ability to hydrolyze ampicillin.
-
Class C (AmpC) β-Lactamases: These cephalosporinases are poorly inhibited by sulbactam.[9] Many bacteria, such as Enterobacter species, possess inducible chromosomal ampC genes. Overproduction of AmpC is a common cause of this compound resistance.
-
Class D (OXA) β-Lactamases: Certain OXA-type β-lactamases, particularly those found in Acinetobacter baumannii, are not effectively inhibited by sulbactam and can contribute to resistance.[1]
-
Class B Metallo-β-Lactamases (MBLs): These enzymes utilize zinc ions for catalysis and are not inhibited by serine-β-lactamase inhibitors like sulbactam.
Quantitative Data: β-Lactamase Kinetics and MIC Values
The interplay between β-lactamase production and this compound efficacy is reflected in the minimum inhibitory concentration (MIC) values and the kinetic parameters of the enzymes involved.
| Enzyme | Class | Organism(s) | Sulbactam Km (µM) | Sulbactam kcat (s-1) | kcat/Km (M-1s-1) |
| TEM-1 | A | E. coli, K. pneumoniae | ≤2 | ~1 | ~1,000,000 |
| SHV-5 | A | K. pneumoniae | ≤2 | 0.07 | >29,000 |
| CTX-M-15 | A | E. coli, K. pneumoniae | >6,250 | 14 | 470 |
| AmpC | C | P. aeruginosa | 0.42 | 0.34 | 800 |
| OXA-23 | D | A. baumannii | 1.7 | 16 | 9,400 |
Table 1: Kinetic parameters of sulbactam hydrolysis by various β-lactamases. Data compiled from[1].
| Organism | Resistance Mechanism | This compound MIC (µg/mL) |
| E. coli ATCC 25922 | Ampicillin-sensitive | 4/2 |
| E. coli TIM2 | TEM-1 producer (intermediate resistance) | 12/6 |
| E. coli GB85 | TEM-1 hyperproducer (high resistance) | >128/64 |
| A. baumannii N5406 | Polymyxin-resistant | 32/16 |
| A. baumannii (wild-type) | - | 1 |
| A. baumannii with PBP3 mutation | Target modification | 64 |
Table 2: Representative MIC values of this compound for various bacterial strains and resistance mechanisms. Data compiled from[10][11][12].
Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs)
Resistance can also arise from mutations in the genes encoding PBPs, the primary targets of ampicillin.[12][13][14] These mutations can reduce the affinity of the PBP for ampicillin, rendering the antibiotic less effective even in the absence of β-lactamase activity.
In Acinetobacter baumannii, sulbactam itself exhibits intrinsic antibacterial activity by binding to PBP1 and PBP3.[10][15] Mutations in the pbp3 gene have been shown to confer high-level resistance to sulbactam.[10][15]
Reduced Drug Accumulation: Efflux Pumps and Porins
The bacterial cell envelope presents a formidable barrier to antibiotics. Reduced drug accumulation can occur through two main mechanisms:
-
Porin Channel Modification: Gram-negative bacteria possess porin channels in their outer membrane that allow for the influx of small molecules like ampicillin.[16] Mutations leading to the loss or altered expression of these porins can decrease the intracellular concentration of the antibiotic.[16]
-
Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps.[17] Overexpression of these pumps, such as the AdeIJK system in A. baumannii, can contribute to reduced susceptibility to this compound.[8]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Ampicillin and sulbactam stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)
-
Multichannel pipette
Procedure:
-
Prepare serial twofold dilutions of this compound in CAMHB in the wells of a 96-well plate. A common ratio is 2:1 ampicillin to sulbactam.[18][19] The final volume in each well should be 50 µL.
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: β-Lactamase Activity Assay (Colorimetric)
This assay uses the chromogenic cephalosporin (B10832234) nitrocefin (B1678963) to measure β-lactamase activity.
Materials:
-
Bacterial culture (overnight)
-
Phosphate-buffered saline (PBS)
-
Lysozyme (B549824) and EDTA (for intracellular enzyme extraction)
-
Nitrocefin solution (e.g., 1 mg/mL)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Extracellular enzyme: Centrifuge the bacterial culture and collect the supernatant.
-
Intracellular enzyme: Resuspend the cell pellet in PBS containing lysozyme and EDTA, and incubate to lyse the cells. Centrifuge to remove debris and collect the supernatant.[20]
-
-
In a 96-well plate, add 198 µL of PBS containing 20 µg of nitrocefin to each well.[20]
-
Add 2 µL of the enzyme preparation (supernatant) to the wells.[20]
-
Measure the absorbance at 490 nm at regular intervals (e.g., every 5 minutes) to monitor the hydrolysis of nitrocefin.[20]
-
Calculate the rate of hydrolysis, which is proportional to the β-lactamase activity.
Protocol 3: PCR and Sequencing of β-Lactamase Genes
This protocol is used to identify the specific β-lactamase genes present in a resistant isolate.
Materials:
-
Bacterial DNA extract
-
Primers specific for β-lactamase genes (e.g., blaTEM, blaSHV, blaCTX-M, blaOXA, blaAmpC)
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA sequencing reagents and access to a sequencer
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction containing the bacterial DNA, specific primers, and PCR master mix.[2]
-
Perform PCR using a thermocycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times). A typical program involves an initial denaturation at 94°C, followed by 30-35 cycles of denaturation at 94°C, annealing at a temperature specific to the primers, and extension at 72°C, with a final extension at 72°C.[21]
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel to visualize the amplified DNA fragments.
-
Compare the size of the fragments to a DNA ladder to confirm the presence of the target gene.[2]
-
-
DNA Sequencing:
-
Purify the PCR product.
-
Perform Sanger sequencing of the amplified fragment.
-
Analyze the sequence data using bioinformatics tools (e.g., BLAST) to identify the specific β-lactamase gene and any mutations.
-
Visualizing Resistance Mechanisms and Workflows
This compound Resistance Mechanisms
References
- 1. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Plasmid-Mediated AmpC β-Lactamase Genes in Clinical Isolates by Using Multiplex PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta Lactamase Activity Assay Kit (Colorimetric) (ab197008) | Abcam [abcam.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Rapid Detection of Beta-Lactamases Genes among Enterobacterales in Urine Samples by Using Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Activity of ampicillin-sulbactam, sulbactam-durlobactam, and comparators against Acinetobacter baumannii-calcoaceticus complex strains isolated from respiratory and bloodstream sources: results from ACNBio study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of TEM-1 β-Lactamase in the Predominance of Ampicillin-Sulbactam-Nonsusceptible Escherichia coli in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Pharmacodynamics of Ampicillin-Sulbactam in an In Vitro Infection Model against Escherichia coli Strains with Various Levels of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Dose Ampicillin-Sulbactam Combinations Combat Polymyxin-Resistant Acinetobacter baumannii in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. Population pharmacokinetics of ampicillin and sulbactam in patients with community-acquired pneumonia: evaluation of the impact of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of Bacterial Outer Membrane Vesicles for Characterisation of Periplasmic Proteins in Their Native Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. en.bio-protocol.org [en.bio-protocol.org]
- 17. DOT Language | Graphviz [graphviz.org]
- 18. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. β-lactamase activity assay [bio-protocol.org]
- 21. genscript.com [genscript.com]
An In-depth Technical Guide on the Core Role of Sulbactam in Beta-Lactamase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of sulbactam's role as a beta-lactamase inhibitor, detailing its mechanism of action, inhibitory spectrum, and the experimental protocols used to characterize its activity.
Introduction to Sulbactam (B1307) and Beta-Lactamase Inhibition
Sulbactam is a penicillanic acid sulfone that acts as an irreversible inhibitor of many plasmid-mediated and some chromosomally-mediated beta-lactamases.[1] By itself, sulbactam possesses weak intrinsic antibacterial activity, with the exception of activity against Acinetobacter baumannii, Neisseriaceae, and Bacteroides fragilis.[1][2] Its primary clinical utility lies in its combination with beta-lactam antibiotics, such as ampicillin (B1664943) and cefoperazone.[3][4] In these combinations, sulbactam protects the partner antibiotic from degradation by beta-lactamase enzymes, thereby restoring or extending its spectrum of activity against resistant bacterial strains.[3][5]
The emergence of bacterial resistance to beta-lactam antibiotics, largely through the production of beta-lactamases, poses a significant threat to public health.[4][6] Beta-lactamases are enzymes that hydrolyze the amide bond in the beta-lactam ring of these antibiotics, rendering them inactive.[5] Sulbactam functions as a "suicide inhibitor," where it is recognized as a substrate by the beta-lactamase.[7][8] The enzymatic reaction initiates a series of chemical rearrangements that ultimately lead to the formation of a stable, covalent adduct with the enzyme, causing its inactivation.[9]
Mechanism of Action
Sulbactam is a competitive and irreversible inhibitor of many beta-lactamases. The mechanism of inhibition involves a multi-step process that begins with the formation of a non-covalent Michaelis complex, followed by acylation of a serine residue in the active site of the beta-lactamase. This acylation step opens the beta-lactam ring of sulbactam. Subsequent chemical rearrangements of this acyl-enzyme intermediate lead to the formation of a more stable, covalently bound species that is resistant to deacylation, thus effectively inactivating the enzyme.[9]
The following diagram illustrates the proposed mechanism of sulbactam's interaction with a class A beta-lactamase:
Inhibitory Spectrum and Quantitative Data
Sulbactam is most effective against Ambler class A beta-lactamases, which include the common TEM and SHV enzymes.[10][11] Its activity against class C (AmpC) and class D (OXA) enzymes is significantly weaker, and it is not effective against class B metallo-beta-lactamases.[10][11][12] The inhibitory potency of sulbactam against various beta-lactamases has been quantified through the determination of kinetic parameters such as the inhibition constant (Ki) and the rate of inactivation (kinact).
The following tables summarize key quantitative data for sulbactam's activity against a range of beta-lactamases.
Table 1: Michaelis-Menten Constants for Sulbactam Hydrolysis by Beta-Lactamases
| Beta-Lactamase | Ambler Class | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| CTX-M-15 | A | >6250 | 14 | 470 |
| KPC-2 | A | 190 | 2.1 | 11,000 |
| SHV-5 | A | ≤2 | 0.07 | >29,000 |
| TEM-1 | A | ≤2 | 1.8 | ~1,000,000 |
| IMP-1 | B | 140 | 6.5 | 46,000 |
| NDM-1 | B | 3 | 430 | 140,000 |
| VIM-1 | B | 110 | 12 | 110,000 |
| A. baumannii ADC-7 | C | 0.49 | 0.05 | 100 |
| P. aeruginosa AmpC | C | 0.82 | 0.52 | 630 |
| E. cloacae P99 | C | 0.14 | 0.012 | 86 |
| OXA-10 | D | 1.1 | 1.6 | 1,500 |
| OXA-23 | D | 0.97 | 14 | 14,000 |
| OXA-24 | D | 1.7 | 100 | 59,000 |
| OXA-48 | D | 1.1 | 2.1 | 1,900 |
| Data sourced from Shapiro (2017)[10] |
Table 2: Inactivation Kinetics of Beta-Lactamases by Sulbactam
| Beta-Lactamase | Ambler Class | kinact/Ki (M-1s-1) | Ki (nM) |
| CTX-M-15 | A | 29,000 | 18 |
| KPC-2 | A | 13 | Not Determined |
| SHV-5 | A | 10,000 | 1,600 |
| TEM-1 | A | 125 | 2,700 |
| IMP-1 | B | No Inhibition | No Inhibition |
| NDM-1 | B | No Inhibition | No Inhibition |
| VIM-1 | B | No Inhibition | No Inhibition |
| A. baumannii ADC-7 | C | 3.1 | Not Determined |
| P. aeruginosa AmpC | C | 1.6 | Not Determined |
| E. cloacae P99 | C | 1.4 | Not Determined |
| OXA-10 | D | 0.5 | Not Determined |
| OXA-23 | D | 1.2 | Not Determined |
| OXA-24 | D | No Inhibition | No Inhibition |
| OXA-48 | D | 0.2 | Not Determined |
| Data sourced from Shapiro (2017)[10] |
Table 3: Sulbactam Turnover Numbers for Beta-Lactamase Inhibition
| Beta-Lactamase | Ambler Class | Turnover Number |
| CTX-M-15 | A | 70 |
| KPC-2 | A | >1,000,000 |
| SHV-5 | A | 1,100 |
| TEM-1 | A | 14,000 |
| IMP-1 | B | No Inhibition |
| NDM-1 | B | No Inhibition |
| VIM-1 | B | No Inhibition |
| A. baumannii ADC-7 | C | 9 |
| P. aeruginosa AmpC | C | 33 |
| E. cloacae P99 | C | 11 |
| OXA-10 | D | 17,000 |
| OXA-23 | D | 62,000 |
| OXA-24 | D | No Inhibition |
| OXA-48 | D | 250,000 |
| Data sourced from Shapiro (2017)[10] |
Experimental Protocols
The characterization of beta-lactamase inhibition by sulbactam typically involves spectrophotometric assays using a chromogenic substrate like nitrocefin (B1678963). The hydrolysis of nitrocefin by beta-lactamase results in a color change that can be monitored over time to determine enzyme activity.
Detailed Protocol for Determining the IC50 of Sulbactam against a Beta-Lactamase
Materials:
-
Purified beta-lactamase enzyme
-
Sulbactam
-
Nitrocefin
-
Assay Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of sulbactam in DMSO.
-
Prepare a working solution of the purified beta-lactamase in assay buffer. The final concentration should be sufficient to yield a linear rate of nitrocefin hydrolysis for at least 10 minutes.
-
Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mg/mL).
-
Prepare a working solution of nitrocefin by diluting the stock solution in assay buffer to the desired final concentration (typically around 100 µM).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the beta-lactamase working solution to each well.
-
Add varying concentrations of sulbactam to the wells. Include a control well with no inhibitor.
-
Bring the total volume in each well to a fixed amount (e.g., 50 µL) with assay buffer.
-
Pre-incubate the enzyme and sulbactam for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding and enzyme inactivation.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin working solution to each well (e.g., 50 µL).
-
Immediately place the plate in a microplate reader and monitor the change in absorbance at 490 nm in kinetic mode for a set period (e.g., 10-30 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance) for each sulbactam concentration.
-
Plot the initial velocity as a function of the logarithm of the sulbactam concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of sulbactam that causes 50% inhibition of the enzyme activity.
-
The following diagram outlines the general workflow for a beta-lactamase inhibition assay:
Conclusion
Sulbactam remains a clinically important beta-lactamase inhibitor, particularly effective against class A enzymes. Its mechanism of irreversible inactivation makes it a valuable partner for beta-lactam antibiotics in combating bacterial resistance. A thorough understanding of its inhibitory spectrum and the quantitative parameters that define its interaction with different beta-lactamases is crucial for its appropriate clinical use and for the development of new, more potent inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of sulbactam and other beta-lactamase inhibitors.
References
- 1. sketchviz.com [sketchviz.com]
- 2. researchgate.net [researchgate.net]
- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. content.abcam.com [content.abcam.com]
- 8. youtube.com [youtube.com]
- 9. Kinetics of suicide substrates. Practical procedures for determining parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. toku-e.com [toku-e.com]
- 11. A general progress curve method for the kinetic analysis of suicide enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Ampicillin and Sulbactam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of ampicillin (B1664943) and sulbactam (B1307), both as individual agents and in their synergistic combination. The information presented is intended to support research, scientific understanding, and drug development efforts in the field of antibacterial therapeutics.
Introduction
Ampicillin is a beta-lactam antibiotic with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] However, the emergence of bacterial resistance, primarily through the production of beta-lactamase enzymes that inactivate ampicillin, has limited its clinical efficacy.[2][3]
Sulbactam is a beta-lactamase inhibitor that, when combined with ampicillin, protects it from degradation by a wide range of bacterial beta-lactamases.[3][4] This combination restores and extends the antibacterial spectrum of ampicillin.[4][5] Sulbactam itself possesses weak intrinsic antibacterial activity but acts synergistically with ampicillin.[6][7] The ampicillin/sulbactam combination is utilized for the treatment of various infections, including those of the skin, intra-abdomen, and gynecological system.[5][8]
Mechanism of Action
The synergistic interaction between ampicillin and sulbactam is crucial for its efficacy against beta-lactamase-producing bacteria.
-
Ampicillin's Action: Ampicillin, like other penicillin antibiotics, acts by binding to and inhibiting penicillin-binding proteins (PBPs).[5][9] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[2][10] By inhibiting these enzymes, ampicillin disrupts cell wall integrity, leading to cell lysis and bacterial death.[1][2]
-
Sulbactam's Role: Sulbactam is a potent, irreversible inhibitor of many plasmid-mediated and chromosomally-mediated beta-lactamases.[7] It contains a beta-lactam ring that competitively binds to the active site of the beta-lactamase enzyme, effectively inactivating it.[6] This prevents the enzymatic hydrolysis of ampicillin, allowing it to reach its PBP targets.[3][4]
-
Synergistic Effect: The combination of ampicillin and sulbactam results in a synergistic bactericidal effect.[5] Sulbactam's inhibition of beta-lactamases allows ampicillin to exert its antibacterial activity against otherwise resistant bacteria.[3] Furthermore, both ampicillin and sulbactam have been shown to bind to different PBPs, which may contribute to a more potent and comprehensive inhibition of cell wall synthesis.[11]
Pharmacokinetics
The pharmacokinetic profiles of ampicillin and sulbactam are very similar, which is advantageous for their co-administration.[12][13] Both drugs are hydrophilic and distribute into extracellular fluids.[3]
Quantitative Pharmacokinetic Data
| Parameter | Ampicillin | Sulbactam | Reference(s) |
| Protein Binding | ~28% | ~38% | [3][5] |
| Elimination Half-life (Normal Renal Function) | ~1 hour | ~1 hour | [3][12][13] |
| Volume of Distribution (Vd) | ~0.2 L/kg | ~0.2 L/kg | [3] |
| Primary Route of Elimination | Renal (largely unchanged) | Renal (largely unchanged) | [3][9][13] |
Experimental Protocols for Pharmacokinetic Analysis
A typical experimental workflow to determine the pharmacokinetic parameters of ampicillin and sulbactam involves the following steps:
-
Subject Enrollment and Dosing: Healthy volunteers or patients are enrolled in the study. A single intravenous or intramuscular dose of this compound is administered.[14][15]
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. Urine samples may also be collected over specific intervals.[16][17]
-
Sample Processing: Blood samples are centrifuged to separate plasma or serum, which is then stored, typically at -20°C or lower, until analysis.[17]
-
Bioanalytical Method: The concentrations of ampicillin and sulbactam in plasma/serum and urine are quantified using a validated analytical method, most commonly high-performance liquid chromatography (HPLC).[16][17]
-
Pharmacokinetic Modeling: The resulting concentration-time data are analyzed using pharmacokinetic software. A non-compartmental or compartmental (e.g., two-compartment) model is fitted to the data to estimate parameters such as elimination half-life (t½), volume of distribution (Vd), clearance (CL), and area under the concentration-time curve (AUC).[12][17]
Pharmacodynamics
The pharmacodynamic efficacy of beta-lactam antibiotics like ampicillin is primarily related to the duration of time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%T>MIC).[3][18] The addition of sulbactam enhances the activity of ampicillin, which is reflected in a lower MIC for the combination against beta-lactamase-producing organisms.[3]
Quantitative Pharmacodynamic Data
| Organism | Ampicillin MIC (μg/mL) | This compound MIC (μg/mL) | Reference(s) |
| Escherichia coli (Ampicillin-sensitive) | 4 | 4/2 | [19] |
| Escherichia coli (TEM-1 producing) | >128 | 4/2 to 12/6 | [19] |
| Staphylococcus aureus | 0.6-1 | Not specified | [9] |
| Streptococcus pneumoniae | 0.03-0.06 | Not specified | [9] |
| Haemophilus influenzae | 0.25 | Not specified | [9] |
Note: MIC values can vary significantly between different strains of the same bacterial species.
Experimental Protocols for Pharmacodynamic Assessment
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Standardized methods for MIC determination include broth microdilution and agar (B569324) dilution.[20]
-
Broth Microdilution:
-
A serial two-fold dilution of the antibiotic is prepared in a multi-well microtiter plate containing a suitable broth medium.[21]
-
Each well is inoculated with a standardized suspension of the test organism (e.g., 5 x 10^5 CFU/mL).[22]
-
The plate is incubated at a specific temperature (e.g., 35°C) for 16-20 hours.[20]
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth.[20] For this compound, a fixed ratio (e.g., 2:1) is often used.[23][24]
-
The checkerboard assay is a common in vitro method to assess the synergistic effect of two antimicrobial agents.[22]
-
Plate Preparation: A microtiter plate is set up with serial dilutions of ampicillin along the y-axis and serial dilutions of sulbactam along the x-axis.[22] This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and the plate is incubated as for a standard MIC test.[22]
-
Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is then calculated for each well showing no growth:
-
FIC of Ampicillin = (MIC of Ampicillin in combination) / (MIC of Ampicillin alone)
-
FIC of Sulbactam = (MIC of Sulbactam in combination) / (MIC of Sulbactam alone)
-
FIC Index = FIC of Ampicillin + FIC of Sulbactam
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
No Interaction (Indifference): 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0[25]
-
Conclusion
The combination of ampicillin and sulbactam represents a successful strategy to overcome beta-lactamase-mediated resistance. Their matched pharmacokinetic profiles and synergistic pharmacodynamic interaction provide a robust therapeutic option for a variety of bacterial infections. A thorough understanding of their pharmacokinetic and pharmacodynamic properties, as detailed in this guide, is essential for optimizing their clinical use and for the development of future antimicrobial therapies.
References
- 1. Ampicillin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Ampicillin and Sulbactam Injection: MedlinePlus Drug Information [medlineplus.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sulbactam - Wikipedia [en.wikipedia.org]
- 7. Sulbactam: biochemical factors involved in its synergy with ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ampicillin [pdb101.rcsb.org]
- 11. Inactivation of beta-lactamases by sulbactam and enhanced clinical activity due to target-site binding of the combination of sulbactam and ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of sulbactam in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of sulbactam/ampicillin in humans: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of sulbactam/ampicillin in humans after intravenous and intramuscular injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Pharmacodynamics of ampicillin-sulbactam in an in vitro infection model against Escherichia coli strains with various levels of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. liofilchem.com [liofilchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. journals.asm.org [journals.asm.org]
- 24. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PMC [pmc.ncbi.nlm.nih.gov]
- 25. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Ampicillin/Sulbactam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of the ampicillin (B1664943) and sulbactam (B1307) combination, a widely used beta-lactam antibiotic and beta-lactamase inhibitor pairing. Understanding the chemical stability and degradation products of this combination is critical for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document details the primary degradation mechanisms, identifies key byproducts, presents quantitative stability data, outlines experimental protocols for degradation studies, and visualizes the core chemical transformations.
Core Degradation Pathways of Ampicillin/Sulbactam
The primary mechanism of degradation for both ampicillin and sulbactam is the hydrolysis of the strained β-lactam ring, a process that renders the molecules inactive. The rate and extent of this degradation are significantly influenced by factors such as pH, temperature, and the presence of enzymes like β-lactamases.[1]
Ampicillin Degradation
Ampicillin is susceptible to degradation in both acidic and alkaline conditions.[2][3] The hydrolysis of the β-lactam ring is the principal pathway.[2]
Under alkaline conditions , ampicillin initially degrades to 5R-penicilloic acid. This product can then undergo epimerization at the C-5 position to form the 5S isomer through an imine tautomer intermediate.[4][5][6][7] Further degradation in alkaline solutions can lead to the formation of ampicillin penilloic acid and 2-hydroxy-3-phenylpyrazine.[4][5][6][7] The formation of ampicillin polymers has also been observed in dilute solutions.[4][5][6] Additionally, ampicillin penicillenic acid and ampicillin penamaldic acid have been detected.[4][5]
In acidic conditions , a primary degradation product is ampicillin penilloic acid.[2]
Beyond hydrolysis, other degradation pathways for ampicillin include the formation of ampicillin S-oxide and ampicillin diketopiperazine, particularly under oxidative or non-thermal plasma treatment conditions.[8]
Sulbactam Degradation
Sulbactam, a β-lactamase inhibitor, is also prone to degradation, primarily through the hydrolysis of its β-lactam ring, especially under alkaline conditions.[1] Generally, sulbactam is more stable than ampicillin in solution.[9][10][11]
The degradation of sodium sulbactam in aqueous solutions can proceed through a labile intermediate, 5-carboxy-6-methyl-6-sulfino-4-aza-2-heptenoic acid, to form 2-amino-3-methyl-3-sulfinobutanoic acid and formylacetic acid.[12] The maximum stability of sodium sulbactam is observed in the pH range of 3.0 to 7.0.[12]
Enzymatic hydrolysis by β-lactamases is also a significant degradation pathway for sulbactam.
Quantitative Data on this compound Degradation
The stability of ampicillin and sulbactam is often presented as the percentage of the initial drug concentration remaining over time under specific storage conditions. The presence of sulbactam does not adversely affect the stability of ampicillin.[9][10]
Table 1: Stability of Ampicillin and Sulbactam in Admixture
| Admixture | Storage Condition | Time (hours) | Ampicillin Remaining (%) | Sulbactam Remaining (%) | Reference |
| Ampicillin-Sulbactam in 0.9% NaCl | Room Temperature | 32 | >90% | >90% | [13][14] |
| Ampicillin-Sulbactam in 0.9% NaCl | Refrigerated | 68 | >90% | >90% | [13][14] |
| Aztreonam-Ampicillin-Sulbactam in 0.9% NaCl | Room Temperature | 30 | >90% | >90% | [13][14] |
| Aztreonam-Ampicillin-Sulbactam in 0.9% NaCl | Refrigerated | 94 | >90% | >90% | [13][14] |
Experimental Protocols for Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. A typical forced degradation study involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[3]
Protocol: Forced Degradation of Ampicillin
This protocol outlines a general procedure for inducing the degradation of ampicillin under various stress conditions.
-
Preparation of Stock Solution: Prepare a 100 ppm solution of ampicillin in a suitable solvent (e.g., water).[2]
-
Acid Degradation: Mix 5 mL of the stock solution with 5 mL of 1 N HCl.[2]
-
Base Degradation: Mix 5 mL of the stock solution with 5 mL of 1 N NaOH.[2]
-
UV Light Exposure: Expose 10 mL of the stock solution to a UV light source for a specified duration (e.g., 30 minutes).[2]
-
Heat Exposure: Heat 10 mL of the stock solution at a specified temperature.[2]
-
Analysis: At predetermined time points, analyze the solutions using a stability-indicating method, such as HPLC, to quantify the remaining ampicillin and the formed degradation products.[2]
Protocol: HPLC Analysis of Ampicillin and its Degradation Products
This protocol provides an example of an HPLC method for the separation and quantification of ampicillin and its degradation products.
-
Column: Nova-Pak C18[2]
-
Mobile Phase: 0.02 mol·L-1 monobasic sodium phosphate (B84403) (NaH2PO4) solution (pH 4.5) and acetonitrile (B52724) (95:5).[2]
-
Detection Wavelength: 230 nm[2]
-
Flow Rate: (Not specified in the provided abstract, but typically around 1.0 mL/min for such analyses)
-
Quantification: A linear relationship is typically established over a concentration range (e.g., 0.24–1.20 mg·ml-1), and the average recovery is determined.[2]
Visualizing Degradation Pathways and Workflows
Ampicillin Degradation Pathway (Alkaline Conditions)
Caption: Alkaline degradation pathway of ampicillin.
Sulbactam Degradation Pathway
Caption: Hydrolytic degradation pathway of sulbactam.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of ampicillin and its degradation products by means of HPLC [journal11.magtechjournal.com]
- 3. medkoo.com [medkoo.com]
- 4. scilit.com [scilit.com]
- 5. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scilit.com [scilit.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. iosrphr.org [iosrphr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. prp.unicamp.br [prp.unicamp.br]
An In-depth Technical Guide to the Synergistic Effect of the Ampicillin and Sulbactam Combination
Executive Summary: The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant challenge in clinical practice. The combination of ampicillin (B1664943), a broad-spectrum penicillin, with sulbactam (B1307), a β-lactamase inhibitor, represents a critical strategy to overcome this resistance. Sulbactam irreversibly binds to and inactivates β-lactamase enzymes, thereby protecting ampicillin from degradation and restoring its bactericidal activity against a wide range of pathogens. This guide provides a comprehensive technical overview of the synergistic mechanism, antibacterial spectrum, resistance patterns, and the experimental protocols used to evaluate the efficacy of this combination.
Introduction to Ampicillin-Sulbactam Synergy
Ampicillin is a β-lactam antibiotic that has been a cornerstone in treating bacterial infections for decades due to its efficacy against many Gram-positive and some Gram-negative bacteria.[1] Its mechanism involves the inhibition of bacterial cell wall synthesis.[2] However, the clinical utility of ampicillin has been compromised by the widespread emergence of bacteria that produce β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, the core structural component of ampicillin, rendering the antibiotic ineffective.[3][4]
To counteract this resistance mechanism, ampicillin is combined with sulbactam. Sulbactam is a β-lactamase inhibitor that possesses a β-lactam ring in its structure but has weak intrinsic antibacterial activity.[5][6] Its primary role is to function as a "suicide inhibitor," irreversibly binding to β-lactamase enzymes and preventing them from destroying ampicillin.[6][7][8] This combination effectively extends ampicillin's spectrum of activity to include many β-lactamase-producing strains that would otherwise be resistant.[3][9][10] The resulting synergy makes the ampicillin-sulbactam combination a potent therapeutic option for a variety of infections.[11]
Core Mechanism of Action
Ampicillin: Inhibition of Cell Wall Synthesis
Ampicillin, like other penicillin antibiotics, exerts its bactericidal effect by interfering with the final step of peptidoglycan synthesis in the bacterial cell wall. It specifically binds to and inactivates Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for cross-linking peptidoglycan chains.[2] This inhibition weakens the cell wall, leading to a loss of structural integrity and ultimately causing cell lysis and death.[12]
Sulbactam: The β-Lactamase Inhibitor
Sulbactam's primary function is the inhibition of β-lactamase enzymes. Many bacteria have acquired resistance by producing these enzymes, which specifically cleave the amide bond in the β-lactam ring of penicillin-class antibiotics.[3][13] Sulbactam acts as a competitive, irreversible inhibitor.[5][7] It forms a stable, covalent bond with the β-lactamase enzyme, leading to its inactivation.[6] This prevents the enzyme from degrading ampicillin, allowing the antibiotic to reach its PBP targets.[3][14] Sulbactam itself has some intrinsic antibacterial activity against certain bacteria, such as Acinetobacter baumannii, by binding to their PBPs.[14][15]
The Synergistic Effect
The synergy between ampicillin and sulbactam is a classic example of antibiotic and inhibitor combination therapy. In the presence of a β-lactamase-producing bacterium, ampicillin alone would be hydrolyzed and inactivated. However, when combined with sulbactam, the inhibitor preferentially binds to the β-lactamase enzymes. This protective action allows ampicillin to remain intact and exert its bactericidal effect on the pathogen.[3][14] The addition of sulbactam can increase the antimicrobial activity of ampicillin by 4- to 32-fold compared to ampicillin alone.[14]
References
- 1. youtube.com [youtube.com]
- 2. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Sulbactam: a beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulbactam: biochemical factors involved in its synergy with ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. homework.study.com [homework.study.com]
- 8. What are β-lactamase inhibitor and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 9. drugs.com [drugs.com]
- 10. wgcriticalcare.com [wgcriticalcare.com]
- 11. Ampicillin/sulbactam: current status in severe bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Ampicillin/Sulbactam for Enhanced Selection of Transformed E. coli
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of successfully transformed Escherichia coli is a cornerstone of molecular cloning. Ampicillin (B1664943), a β-lactam antibiotic, is widely used for this purpose. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis of susceptible, non-transformed bacteria.[1][2][3] However, the effectiveness of ampicillin selection can be compromised by the presence of β-lactamase enzymes, which are often encoded by the ampicillin resistance gene (bla) on the plasmid.[4] These enzymes are secreted by transformed bacteria and degrade ampicillin in the surrounding medium, which can lead to the growth of non-transformed "satellite" colonies.[5][6][7][8][9] This can result in false positives and reduced cloning efficiency.
To counteract this, the β-lactamase inhibitor sulbactam (B1307) can be used in conjunction with ampicillin. Sulbactam itself has weak antibacterial activity but irreversibly binds to and inhibits many β-lactamase enzymes.[1][10][11][12] This protects ampicillin from degradation, thereby increasing its effective concentration and enhancing the stringency of selection. The combination of ampicillin and sulbactam provides a more robust selection system, particularly when dealing with high-copy number plasmids, strong promoters driving β-lactamase expression, or high transformation densities.
Mechanism of Action and Selection
The synergistic action of ampicillin and sulbactam ensures that only truly transformed E. coli harboring the resistance plasmid can survive and proliferate.
-
Ampicillin: A β-lactam antibiotic that inhibits the final stages of peptidoglycan synthesis in the bacterial cell wall by acylating transpeptidases, also known as penicillin-binding proteins (PBPs).[2][3] This disruption of the cell wall's integrity leads to cell lysis and death in susceptible bacteria.[2]
-
Sulbactam: A β-lactamase inhibitor that possesses a β-lactam ring but exhibits minimal intrinsic antimicrobial activity.[11] It acts as a "suicide inhibitor" by irreversibly binding to and inactivating β-lactamase enzymes secreted by ampicillin-resistant bacteria.[12]
-
Synergistic Effect: By inhibiting β-lactamase, sulbactam protects ampicillin from enzymatic degradation.[1][4][10] This allows ampicillin to effectively inhibit cell wall synthesis in non-transformed cells and in transformed cells that may otherwise survive due to high levels of localized ampicillin degradation.
The following diagram illustrates the mechanism of action and the selection process:
Quantitative Data Summary
The optimal concentrations of ampicillin and sulbactam for selecting transformed E. coli can vary depending on the strain, plasmid copy number, and the expression level of the β-lactamase gene. The following tables provide a summary of commonly used concentrations and reported minimum inhibitory concentrations (MICs) from clinical studies, which can serve as a starting point for optimization in a research setting.
Table 1: Recommended Concentrations for E. coli Selection in a Laboratory Setting
| Component | Stock Solution Concentration | Working Concentration Range | Typical Working Concentration |
| Ampicillin | 50 - 100 mg/mL in dH₂O | 50 - 200 µg/mL | 100 µg/mL |
| Sulbactam | 10 - 50 mg/mL in dH₂O | 10 - 50 µg/mL | 25 µg/mL |
Note: Higher concentrations of ampicillin (e.g., 200 µg/mL) may help reduce satellite colony formation.[13] The optimal ratio of ampicillin to sulbactam for cloning applications may need to be determined empirically, with ratios from 2:1 to 4:1 being common in clinical formulations.
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against E. coli
| E. coli Strain Type | Ampicillin MIC (µg/mL) | This compound MIC (µg/mL) | Reference |
| Ampicillin-Sensitive (ATCC 25922) | 2 | 2 (Ratio not specified) | [14] |
| TEM-1 β-lactamase producer (ATCC 35218) | 1024 | 4-8 (Ratio not specified) | [14] |
| Susceptible Breakpoint (Enterobacteriaceae) | N/A | ≤ 8/4 | [15] |
| Resistant Breakpoint (Enterobacteriaceae) | N/A | ≥ 32/16 | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Ampicillin Stock Solution (100 mg/mL):
-
Weigh 1 g of ampicillin sodium salt.
-
Dissolve in 10 mL of sterile deionized water (dH₂O).
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C for up to 6 months.
-
-
Sulbactam Stock Solution (50 mg/mL):
-
Weigh 0.5 g of sulbactam sodium salt.
-
Dissolve in 10 mL of sterile dH₂O.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot and store at -20°C.
-
Protocol 2: Preparation of LB Agar (B569324) Plates with this compound
This protocol is for the preparation of approximately 40 standard petri dishes.
-
Prepare LB Agar:
-
To 950 mL of dH₂O, add:
-
10 g Tryptone
-
5 g Yeast Extract
-
10 g NaCl
-
15 g Agar
-
-
Adjust the final volume to 1 L with dH₂O.
-
Autoclave for 20 minutes at 121°C on a liquid cycle.
-
-
Cool and Add Antibiotics:
-
Place the autoclaved LB agar in a 50-55°C water bath to cool.
-
Once cooled, aseptically add the following:
-
1 mL of 100 mg/mL ampicillin stock solution (final concentration: 100 µg/mL).
-
0.5 mL of 50 mg/mL sulbactam stock solution (final concentration: 25 µg/mL).
-
-
Gently swirl the flask to ensure even mixing of the antibiotics.
-
-
Pour Plates:
-
Pour approximately 25 mL of the LB agar with this compound into sterile petri dishes.
-
Allow the plates to solidify at room temperature.
-
Store the plates inverted at 4°C for up to one month.
-
Protocol 3: Heat Shock Transformation of E. coli and Selection
This is a general protocol for the chemical transformation of competent E. coli.
-
Thaw Competent Cells:
-
Thaw a 50 µL aliquot of chemically competent E. coli on ice.
-
-
Add DNA:
-
Add 1-5 µL of plasmid DNA (typically 10 pg to 100 ng) to the thawed competent cells.
-
Gently mix by flicking the tube. Do not vortex.
-
-
Incubation on Ice:
-
Incubate the cell/DNA mixture on ice for 20-30 minutes.
-
-
Heat Shock:
-
Transfer the tube to a 42°C water bath for exactly 45 seconds.
-
Immediately return the tube to ice for 2 minutes.
-
-
Recovery:
-
Add 950 µL of pre-warmed (37°C) SOC or LB medium (without antibiotics) to the tube.
-
Incubate at 37°C for 1 hour with shaking (225 rpm). This recovery step is important for the expression of the antibiotic resistance gene.
-
-
Plating:
-
Spread 100-200 µL of the transformation mixture onto pre-warmed LB agar plates containing this compound.
-
Incubate the plates inverted at 37°C overnight (12-16 hours).
-
The following diagram outlines the experimental workflow:
Troubleshooting
-
No Colonies:
-
Inefficient Transformation: Verify the competency of your E. coli cells and the quality/quantity of your plasmid DNA.
-
Antibiotic Concentration Too High: While unlikely with standard concentrations, consider reducing the antibiotic levels if using a sensitive strain.
-
Incorrect Antibiotic: Ensure you are using the correct antibiotic for the resistance marker on your plasmid.
-
-
Satellite Colonies:
-
Ampicillin Degradation: This is the primary reason for using sulbactam. If satellite colonies persist, consider increasing the concentration of both ampicillin and sulbactam.
-
Old Plates: The antibiotics in agar plates can degrade over time. Use freshly prepared plates for optimal selection.
-
Over-incubation: Prolonged incubation can lead to the breakdown of ampicillin and the appearance of satellite colonies.
-
-
Low Colony Count:
-
Sub-optimal Recovery: Ensure the recovery step is performed for the recommended time to allow for the expression of the resistance gene.
-
Low Transformation Efficiency: Optimize your transformation protocol (e.g., heat shock time, quality of competent cells).
-
Conclusion
The use of ampicillin in combination with sulbactam offers a more stringent and reliable method for the selection of transformed E. coli. By inhibiting the activity of β-lactamase, sulbactam prevents the degradation of ampicillin, thereby reducing the incidence of satellite colonies and improving the overall efficiency and accuracy of cloning experiments. The protocols and data provided herein serve as a comprehensive guide for researchers to implement this enhanced selection strategy in their molecular biology workflows.
References
- 1. condor.depaul.edu [condor.depaul.edu]
- 2. Escherichia coli resistant to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transformation efficiency on E. coli in response to different bivalent salts | Journal of Research in Biology [ojs.jresearchbiology.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ampicillin-Sulbactam and Amoxicillin-Clavulanate Susceptibility Testing of Escherichia coli Isolates with Different β-Lactam Resistance Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Live to cheat another day: bacterial dormancy facilitates the social exploitation of β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. bio-rad.com [bio-rad.com]
- 11. static.igem.org [static.igem.org]
- 12. Sulbactam: biochemical factors involved in its synergy with ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Intravenous amoxicillin-sulbactam against Escherichia coli: optimizing the dose, component ratio and infusion time using a human pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacodynamics of Ampicillin-Sulbactam in an In Vitro Infection Model against Escherichia coli Strains with Various Levels of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Ampicillin/Sulbactam Stock Solution for Laboratory Use
Introduction
Ampicillin (B1664943) is a widely utilized beta-lactam antibiotic that inhibits bacterial cell wall synthesis. However, its efficacy is compromised by beta-lactamase enzymes, which are produced by resistant bacteria and hydrolyze the antibiotic. Sulbactam (B1307) is a beta-lactamase inhibitor that irreversibly binds to and inactivates these enzymes, thereby protecting ampicillin from degradation. The combination of ampicillin and sulbactam extends the antibiotic's spectrum of activity to include beta-lactamase-producing strains. In a laboratory setting, this combination is crucial for the selection and maintenance of bacterial strains, particularly E. coli, that carry plasmids conferring ampicillin resistance, especially when dealing with bacteria that may produce beta-lactamases.
This document provides a detailed protocol for the preparation, storage, and use of a combined ampicillin/sulbactam stock solution for research applications.
Data Presentation
A summary of the quantitative data for ampicillin sodium and sulbactam sodium is provided in the table below for easy reference.
| Parameter | Ampicillin Sodium | Sulbactam Sodium |
| Molecular Formula | C₁₆H₁₈N₃NaO₄S[1][2][3] | C₈H₁₀NNaO₅S[4][5] |
| Molecular Weight | 371.39 g/mol [3][6][7] | 255.22 g/mol [4][5][7] |
| Typical Stock Concentration (Combined) | 150 mg/mL (1000x) | - |
| Component Concentration in Stock | 100 mg/mL | 50 mg/mL |
| Typical Working Concentration (Ampicillin) | 50 - 100 µg/mL[8] | - |
| Typical Working Concentration (Sulbactam) | 25 - 50 µg/mL | - |
| Solvent | Sterile, purified water (e.g., Milli-Q or equivalent)[9] | Sterile, purified water[10] |
| Storage of Powder | 20-25°C[7] | Room Temperature[5] |
| Storage of Stock Solution | -20°C in aliquots[8][9] | -20°C in aliquots |
| Stock Solution Stability | Up to 1 year at -20°C[9] | Stable in solution at -20°C |
Experimental Protocols
Protocol: Preparation of 1000x this compound Stock Solution (150 mg/mL Total)
This protocol outlines the steps to prepare a 1000x stock solution containing 100 mg/mL of ampicillin and 50 mg/mL of sulbactam, maintaining the 2:1 ratio found in commercial formulations.
Materials:
-
Ampicillin sodium salt powder
-
Sulbactam sodium salt powder
-
Sterile, purified water (e.g., Milli-Q, deionized, or WFI)
-
Sterile 50 mL conical tubes
-
Sterile 1.5 mL microcentrifuge tubes
-
0.22 µm sterile syringe filters
-
Sterile syringes (10-20 mL)
-
Vortex mixer
-
Analytical balance and weigh boats
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation: Perform all subsequent steps in a laminar flow hood or using aseptic technique to ensure the sterility of the stock solution.
-
Weighing Components:
-
Accurately weigh 1.0 g of ampicillin sodium salt powder and place it into a sterile 50 mL conical tube.
-
Accurately weigh 0.5 g of sulbactam sodium salt powder and add it to the same 50 mL conical tube.
-
-
Dissolution:
-
Add approximately 8 mL of sterile, purified water to the conical tube containing the powders.
-
Cap the tube securely and vortex until both powders are completely dissolved.[11] Some foaming may occur; allow it to dissipate to visually inspect for complete solubilization.[12]
-
Once dissolved, add sterile water to bring the final volume to 10 mL. This will yield a final concentration of 100 mg/mL ampicillin and 50 mg/mL sulbactam.
-
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.[8]
-
Filter-sterilize the solution into a new sterile 50 mL conical tube. This step is critical as autoclaving will degrade the antibiotics.
-
-
Aliquoting and Storage:
-
Dispense the sterilized stock solution into sterile 1.5 mL microcentrifuge tubes in appropriate volumes (e.g., 1 mL aliquots).
-
Clearly label the aliquots with the name of the solution ("Amp/Sulb 1000x"), the concentration (100/50 mg/mL), and the date of preparation.
-
Store the aliquots at -20°C. The stock solution is stable for up to one year when stored at this temperature.[9] Avoid repeated freeze-thaw cycles.
-
Protocol: Use of this compound in Bacterial Culture Media
Procedure:
-
Media Preparation: Prepare your desired liquid (e.g., LB Broth) or solid (e.g., LB Agar) medium and sterilize it by autoclaving.
-
Cooling: Allow the autoclaved medium to cool to below 50°C. This is crucial as higher temperatures will degrade the ampicillin.
-
Adding the Antibiotic:
-
Thaw an aliquot of the 1000x this compound stock solution.
-
Add the stock solution to the cooled medium at a 1:1000 dilution. For example, add 1 mL of the 1000x stock solution to 1 L of medium.
-
This results in a final working concentration of 100 µg/mL ampicillin and 50 µg/mL sulbactam.
-
-
Mixing and Pouring:
-
Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium.
-
For solid media, pour the plates and allow them to solidify.
-
-
Storage of Media:
-
Store liquid media containing this compound at 4°C.
-
Store agar (B569324) plates at 4°C, protected from light. Use plates within 2-4 weeks for optimal performance.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
References
- 1. Ampicillin sodium | 69-52-3 [chemicalbook.com]
- 2. Ampicillin (sodium salt) [nzytech.com]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Ampicillin sodium | β-lactam | antibiotics | TargetMol [targetmol.com]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. abo.com.pl [abo.com.pl]
- 9. Ampicillin Stock Solution: | ENCO [enco.co.il]
- 10. abmole.com [abmole.com]
- 11. med.wmich.edu [med.wmich.edu]
- 12. globalrph.com [globalrph.com]
Optimal Working Concentration of Ampicillin/Sulbactam in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of ampicillin (B1664943)/sulbactam (B1307) in mammalian cell culture for the prevention and control of bacterial contamination. This document details the mechanism of action, provides recommended starting concentrations, and outlines protocols for determining the optimal non-toxic working concentration for specific cell lines and for assessing the susceptibility of common laboratory contaminants.
Introduction
Bacterial contamination is a significant challenge in mammalian cell culture, capable of compromising experimental results, leading to the loss of valuable cell lines, and causing significant delays in research and development. Ampicillin/sulbactam is a combination antibiotic composed of ampicillin, a β-lactam antibiotic, and sulbactam, a β-lactamase inhibitor.[1] This combination is effective against a broad spectrum of bacteria, including those that have developed resistance to ampicillin alone through the production of β-lactamase enzymes.[2][3]
Ampicillin functions by inhibiting the synthesis of the bacterial cell wall, a structure absent in mammalian cells, which provides a basis for its selective toxicity.[4] Sulbactam itself has weak antibacterial activity but irreversibly binds to and inhibits β-lactamases, thereby protecting ampicillin from enzymatic degradation.[1] The typical formulation is a 2:1 ratio of ampicillin to sulbactam.[1]
Data Summary
Recommended Concentrations for Contamination Prevention
While specific data for this compound in routine cell culture contamination prevention is not widely published, a common reference is the standard working concentration of Penicillin-Streptomycin solutions. Typically, penicillin is used at a final concentration of 50 to 100 units/mL. Given that 1 unit of penicillin G sodium is approximately 0.6 µg, this corresponds to a range of 30-60 µg/mL.
For this compound, a starting concentration for routine contamination prevention can be extrapolated from this, while also considering the Minimum Inhibitory Concentrations (MICs) for common contaminants.
| Application | Ampicillin Concentration (µg/mL) | Sulbactam Concentration (µg/mL) | Notes |
| Routine Contamination Prevention | 50 - 100 | 25 - 50 | This is a suggested starting range. The optimal, non-toxic concentration should be determined for each cell line using the protocol provided in Section 4.1. |
| Treatment of Existing Contamination | Up to 200 | Up to 100 | Higher concentrations may be required to eliminate an active infection, but cytotoxicity must be carefully evaluated. It is recommended to discard contaminated cultures if possible. The use of antibiotics may also mask underlying resistant bacteria or mycoplasma.[5] |
Stability of this compound in Cell Culture Media
The stability of ampicillin is dependent on both temperature and pH. In cell culture conditions (37°C), ampicillin is reported to be stable for up to 3 days.[6][7] It is recommended to prepare fresh media with this compound regularly, ideally every 3-4 days, to ensure its efficacy. Stock solutions are more stable when stored at lower temperatures.
| Storage Condition | Duration of Stability |
| Stock Solution (in water or buffer, pH ≤7) | |
| 2-8°C | Up to 3 weeks |
| -20°C | 4-6 months |
| In Culture Media at 37°C | Up to 3 days |
Note: The presence of sulbactam does not adversely affect the stability of ampicillin.
Susceptibility of Common Laboratory Contaminants
The following table provides the Minimum Inhibitory Concentration (MIC) breakpoints for this compound against common bacterial contaminants. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Species | MIC Breakpoint (this compound, µg/mL) |
| Escherichia coli | ≤ 8/4 |
| Staphylococcus aureus | ≤ 8/4 |
| Enterobacteriaceae | ≤ 8/4 |
| Klebsiella pneumoniae | ≤ 8/4 |
Data sourced from clinical guidelines, which provide a strong indication of the concentrations required to inhibit bacterial growth.[8]
Mechanism of Action and Experimental Workflows
Mechanism of Action of this compound
Caption: Mechanism of this compound Action.
Experimental Workflow: Determining Optimal Concentration
Caption: Workflow for Cytotoxicity Assay.
Experimental Protocols
Protocol for Determining the Optimal Non-Toxic Concentration (Cytotoxicity Assay)
This protocol is designed to determine the highest concentration of this compound that can be used in a specific mammalian cell line without causing significant cytotoxicity.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 100 mg/mL ampicillin, 50 mg/mL sulbactam in sterile water)
-
Sterile 96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Plating:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed a 96-well plate with your cells at a density that will result in 50-70% confluency after 24 hours.
-
Incubate the plate at 37°C and 5% CO₂ for 24 hours.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a 2X working stock of the highest concentration of this compound to be tested in complete cell culture medium. A suggested starting range is 400 µg/mL ampicillin and 200 µg/mL sulbactam.
-
Perform serial 2-fold dilutions in complete medium to create a range of concentrations. It is recommended to test at least 8 concentrations.
-
Include a "no antibiotic" control.
-
-
Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of each antibiotic dilution to triplicate wells.
-
Add 100 µL of medium without antibiotic to the control wells.
-
-
Incubation and Media Changes:
-
Incubate the plate at 37°C and 5% CO₂.
-
Observe the cells daily for morphological changes indicative of cytotoxicity (e.g., rounding, detachment).
-
Replace the medium with fresh medium containing the respective antibiotic concentrations every 2-3 days.
-
Continue the incubation for a total of 7 days.
-
-
Assessment of Cell Viability:
-
On day 7, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each concentration relative to the "no antibiotic" control.
-
The optimal non-toxic working concentration is the highest concentration that results in ≥95% cell viability.
-
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the MIC of this compound against common laboratory bacterial contaminants.[9][10]
Materials:
-
Bacterial isolates (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Antibiotic Dilutions:
-
In a 96-well plate, add 50 µL of MHB to wells 2 through 12 of a single row.
-
Prepare a 2X working stock of the highest desired concentration of this compound in MHB.
-
Add 100 µL of this 2X stock to well 1.
-
Transfer 50 µL from well 1 to well 2, mix well by pipetting up and down.
-
Continue this 2-fold serial dilution down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a positive control (no antibiotic). Well 12 will be a negative control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by reading the optical density at 600 nm.
-
Concluding Remarks
The combination of ampicillin and sulbactam is a valuable tool for controlling bacterial contamination in mammalian cell culture. By determining the optimal, non-toxic working concentration for each specific cell line, researchers can effectively prevent bacterial growth without interfering with their experimental outcomes. It is crucial to adhere to good aseptic technique, as antibiotics should be considered a last line of defense against contamination. Regular testing for mycoplasma is also recommended, as this compound is not effective against this common and insidious contaminant.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ampicillin + Sulbactam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. labcoltd.ae [labcoltd.ae]
Application Notes and Protocols: Stability of Ampicillin/Sulbactam in Different Laboratory Growth Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampicillin (B1664943)/sulbactam (B1307) is a widely utilized combination antibiotic, comprising the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam. The efficacy of this combination relies on the stability of both components during microbiological assays, such as minimum inhibitory concentration (MIC) testing and other susceptibility studies. The degradation of ampicillin, in particular, can lead to erroneous results, including falsely elevated MIC values. The stability of ampicillin/sulbactam is influenced by several factors, including the composition of the laboratory growth medium, pH, temperature, and storage duration.[1][2][3] These application notes provide a summary of the available data on the stability of this compound in various media and detailed protocols for assessing its stability.
Factors Influencing Stability
The primary mechanism of ampicillin degradation in aqueous solutions is the hydrolysis of the β-lactam ring.[4] This process is significantly affected by:
-
Temperature: Higher temperatures accelerate the degradation of ampicillin.[1] For long-term storage of stock solutions, -70°C is recommended.[1]
-
pH: Ampicillin is most stable in solutions with a pH around 6.0.[5] It degrades more rapidly in acidic and alkaline conditions.[2] The pH of the growth medium, which can range from 6.8 to 7.4, is a critical factor.[1][6]
-
Medium Composition: The components of the growth medium can potentially interact with and affect the stability of the antibiotic.
Data on this compound Stability
The following tables summarize the available data on the stability of ampicillin and sulbactam in various solutions. It is important to note that much of the existing research has focused on stability in intravenous diluents rather than directly in a wide range of microbiological growth media.
Table 1: Stability of Ampicillin in Mueller-Hinton Broth
| Storage Temperature (°C) | pH | Stability Duration | Reference |
| -70 | 7.31 & 6.80 | Stable for up to 1 year | [1] |
| -25 | 7.31 & 6.80 | Suitable for up to 3 months for many β-lactams | [1] |
| -10 | 7.31 & 6.80 | Unsuitable for storage | [1] |
| 4 | 7.31 & 6.80 | Moderately rapid to rapid deterioration | [1] |
| 37 | Not specified | Stable for up to 3 days in culture | [2][7] |
Table 2: Stability of this compound in Intravenous Solutions
| Diluent | Concentration | Storage Temperature | Stability Duration (Time to 10% loss of Ampicillin) | Reference |
| 0.9% Sodium Chloride | 20 mg/mL Ampicillin + 10 mg/mL Sulbactam | Room Temperature | 32 hours | [8] |
| 0.9% Sodium Chloride | 20 mg/mL Ampicillin + 10 mg/mL Sulbactam | Refrigerated (2-8°C) | 68 hours | [8] |
| 0.9% NaCl | 30 mg/mL | 4°C ± 2°C | > 94% remaining after 7 days | [9] |
| Sterile Water | 30 mg/mL | 25°C ± 2°C | ~80% remaining after 7 days | [9] |
Note: In combination solutions, ampicillin is generally less stable than sulbactam.[8][10]
Experimental Protocols
Two primary methods for assessing the stability of this compound in laboratory growth media are microbiological assays and chemical analysis via high-performance liquid chromatography (HPLC).
Protocol 1: Determination of Microbiological Stability using Agar (B569324) Disk Diffusion
This protocol assesses the remaining antimicrobial potency of the this compound solution over time.
Materials:
-
This compound powder
-
Selected laboratory growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Sterile water or appropriate solvent
-
Mueller-Hinton Agar (MHA) plates[6]
-
Susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922)
-
Sterile blank paper disks (6 mm)
-
0.5 McFarland turbidity standard[6]
-
Sterile swabs, pipettes, and tubes
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Methodology:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in the desired growth medium at a specific concentration.
-
Aseptically divide the solution into aliquots for testing at different time points.
-
Store the aliquots under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in a sterile broth or saline, adjusting the turbidity to match a 0.5 McFarland standard.[6]
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
-
Disk Application and Incubation:
-
At each time point (e.g., 0, 6, 12, 24, 48 hours), impregnate sterile blank disks with a defined volume of the stored this compound solution.
-
Place the disks onto the inoculated MHA plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition around each disk.
-
A decrease in the zone diameter over time indicates a loss of antimicrobial potency and degradation of the antibiotic.
-
Protocol 2: Determination of Chemical Stability using HPLC
This protocol provides a quantitative measure of the concentration of ampicillin and sulbactam over time.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm particle size)[5]
-
Ampicillin and sulbactam analytical standards
-
Acetonitrile (B52724) (HPLC grade)
-
Buffer solution (e.g., 0.01M ammonium (B1175870) acetate (B1210297), pH 6.0)[5]
-
Selected laboratory growth medium
-
Syringe filters (0.22 µm or 0.45 µm)
Methodology:
-
Preparation of Mobile Phase and Standards:
-
Prepare the mobile phase, for example, a mixture of ammonium acetate buffer and acetonitrile (e.g., 83:17 v/v).[5]
-
Prepare a series of standard solutions of ampicillin and sulbactam of known concentrations to generate a calibration curve.
-
-
Sample Preparation:
-
Prepare a solution of this compound in the selected growth medium at the desired concentration.
-
Store the solution under the test conditions (e.g., specific temperature).
-
At each designated time point, withdraw an aliquot of the sample.
-
Centrifuge the sample to pellet any microbial cells or debris if the medium was inoculated.
-
Filter the supernatant through a syringe filter to remove particulates.
-
Dilute the filtered sample as necessary with the mobile phase to fall within the range of the calibration curve.
-
-
Chromatographic Analysis:
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration for the standard solutions.
-
Determine the concentration of ampicillin and sulbactam in the test samples at each time point by using the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point to determine the stability.
-
Visualizations
Caption: Workflow for Assessing Microbiological Stability.
Caption: Workflow for Assessing Chemical Stability via HPLC.
Caption: Factors Affecting this compound Stability.
Recommendations for Use and Storage
-
Stock Solutions: For maximum stability, prepare high-concentration stock solutions of this compound in sterile water or a suitable buffer (pH ≤ 7), filter-sterilize, and store in aliquots at -20°C or preferably -70°C.[1][2] Stock solutions stored at 2-8°C should be used within a few weeks.[2][7]
-
Working Solutions: Prepare working solutions by diluting the stock solution into the growth medium immediately before use. Avoid prolonged storage of the antibiotic in the growth medium, especially at incubation temperatures (e.g., 37°C).[2]
-
Media Preparation: When preparing antibiotic-containing agar plates, cool the autoclaved agar to 45-50°C before adding the this compound solution to minimize heat-related degradation.[2]
-
pH Considerations: Be aware of the pH of your growth medium. For experiments requiring long incubation times, consider using a medium with a pH closer to 6.0 if it does not adversely affect microbial growth.
-
Experimental Controls: In long-term experiments, it is advisable to include controls to assess the stability of the antibiotic under the specific experimental conditions, as its degradation can be significant over the course of a typical MIC assay.[3]
References
- 1. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orientjchem.org [orientjchem.org]
- 6. asm.org [asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Stability of aztreonam and ampicillin sodium-sulbactam sodium in 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of sulbactam/ampicillin in diluents for parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Ampicillin/Sulbactam in Animal Models of Bacterial Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ampicillin (B1664943)/sulbactam (B1307) is a combination antibiotic composed of ampicillin, a beta-lactam antibiotic, and sulbactam, a beta-lactamase inhibitor.[1][2] This combination extends the spectrum of ampicillin to include bacteria that produce beta-lactamase, an enzyme that can inactivate many penicillin-based antibiotics.[2][3] In preclinical research, ampicillin/sulbactam is frequently evaluated in various animal models of bacterial infection to assess its efficacy, pharmacokinetics, and pharmacodynamics. These studies are crucial for determining its potential clinical applications and for establishing appropriate dosing regimens. This document provides detailed application notes and protocols for the use of this compound in common animal models of bacterial infection.
Mechanism of Action
Ampicillin functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.[3][4] Sulbactam, on its own, has weak antibacterial activity but acts as an irreversible inhibitor of many bacterial beta-lactamases.[1][5] By binding to and inactivating these enzymes, sulbactam protects ampicillin from degradation, allowing it to exert its bactericidal effect on otherwise resistant bacteria.[1][3]
Data Presentation: Efficacy and Pharmacokinetics in Animal Models
The following tables summarize quantitative data from various studies on the use of this compound in animal models.
Table 1: Efficacy of this compound in Various Infection Models
| Animal Model | Bacterial Strain | Infection Type | This compound Dose | Outcome | Reference |
| Mice | Ampicillin-resistant Staphylococcus aureus, Haemophilus influenzae, Klebsiella pneumoniae, Proteus vulgaris | Systemic Infection | Not specified | More effective than or as effective as control agents.[6] | [6] |
| Infant Rats | Haemophilus influenzae | Bacteremia and Meningitis | Not specified | More effective than or as effective as control agents.[6] | [6] |
| Rabbits | Staphylococcal species | Endocarditis | Not specified | More effective than or as effective as control agents.[6] | [6] |
| Mice | Ampicillin-resistant organisms | Localized Lesions | Not specified | More effective than or as effective as control agents.[6] | [6] |
| Rats | Ampicillin-resistant organisms | Urinary Tract Infection | Not specified | More effective than or as effective as control agents.[6] | [6] |
| Mice | Ampicillin-resistant organisms | Surgical Wound Prophylaxis | Not specified | More effective than or as effective as control agents.[6] | [6] |
| Foals | Beta-lactam-resistant Klebsiella pneumoniae | Pneumonia | 3.3 mg/kg sulbactam + 6.6 mg/kg ampicillin daily for 7 days | Significant decrease in pneumonia severity compared to ampicillin alone.[7][8] | [7][8] |
| Dogs | Various (clinical cases) | Aspiration Pneumonia | 30 mg/kg IV every 8 hours | Effective as a monotherapy in a significant proportion of cases.[9][10] | [9][10] |
| Mice (neutropenic) | Acinetobacter baumannii | Pneumonia | Escalating doses (1-200 mg/kg q8h) | Dose-dependent efficacy, with time-dependent killing observed.[11][12] | [11][12] |
| Rats | Escherichia coli (TEM-1 producing) | Intra-abdominal Abscess | Not specified | Effective in preventing lethal septicemia for strains with MICs ≤32/16 µg/ml.[13] | [13] |
Table 2: Pharmacokinetic Parameters of this compound in Different Animal Species
| Animal Species | Administration Route | Dose (this compound) | Ampicillin Half-life (t1/2) | Sulbactam Half-life (t1/2) | Bioavailability (IM) | Reference |
| Sheep | IV | 13.33 mg/kg / 6.67 mg/kg | 0.32 h | 0.74 h | - | |
| Sheep | IM | 13.33 mg/kg / 6.67 mg/kg | 0.75 h | 0.89 h | 72.76% (Ampicillin), 85.50% (Sulbactam) | [14] |
| Neonatal Calves | IV | 13.33 mg/kg / 6.67 mg/kg | 0.99 h | 2.24 h | - | [15] |
| Neonatal Calves | IM | 13.33 mg/kg / 6.67 mg/kg | 1.01 h | 3.44 h | 70.31% (Ampicillin), 68.62% (Sulbactam) | [15] |
| Turkeys | IV | 20 mg/kg (combined) | 0.78 h | 0.91 h | - | [16] |
| Turkeys | IM | 30 mg/kg (combined) | 0.89 h | 0.99 h | 58.87% (Ampicillin), 53.75% (Sulbactam) | [16] |
| Dogs (Azotemic) | IV | 22 mg/kg (combined) q8h | 3.9 h | Not specified | - | |
| Dogs (Non-Azotemic) | IV | 22 mg/kg (combined) q8h | 1.5 h | Not specified | - | [17] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in animal models of bacterial infection.
Murine Pneumonia Model
This model is widely used to study respiratory tract infections and evaluate antimicrobial efficacy.[18][19]
1. Bacterial Preparation:
-
Culture the desired bacterial strain (e.g., Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa) in an appropriate broth medium (e.g., Tryptic Soy Broth) at 37°C with shaking until it reaches the mid-logarithmic growth phase.[20]
-
Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 107 to 1 x 109 CFU/ml).[20][21] The final inoculum concentration should be determined based on pilot studies to achieve a consistent infection without overwhelming the host.
2. Animal Inoculation:
-
Use 6-8 week old mice (strain to be selected based on experimental goals, e.g., C57BL/6).[21]
-
Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane (B1672236) inhalation).[20]
-
For intranasal inoculation, hold the mouse in a supine position and instill a small volume (e.g., 20-50 µl) of the bacterial suspension into the nares.[20]
-
For intratracheal instillation, place the anesthetized mouse on a surgical board, make a small incision to expose the trachea, and inject the bacterial suspension (e.g., 50 µl) directly into the trachea using a fine-gauge needle.[21]
3. This compound Administration:
-
At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound.[12]
-
The route of administration can be intravenous (IV), intraperitoneal (IP), or subcutaneous (SC), depending on the pharmacokinetic profile being studied.
-
The dosage and frequency should be based on prior pharmacokinetic studies or literature review to mimic human-equivalent exposures.[11]
4. Efficacy Assessment:
-
Monitor the animals for clinical signs of illness and mortality.
-
At selected time points, euthanize a subset of animals and aseptically harvest the lungs.
-
Homogenize the lung tissue in sterile PBS, perform serial dilutions, and plate on appropriate agar (B569324) media to determine the bacterial load (CFU/g of tissue).[11]
-
Efficacy is typically measured as the reduction in bacterial load in treated animals compared to a vehicle-treated control group.[12]
Rat Peritonitis/Intra-Abdominal Sepsis Model
This model is used to simulate intra-abdominal infections and assess the efficacy of antibiotics in treating peritonitis and subsequent abscess formation.[22][23]
1. Induction of Cirrhosis and Ascites (for Spontaneous Bacterial Peritonitis Model):
-
To model spontaneous bacterial peritonitis (SBP), cirrhosis and ascites can be induced in rats (e.g., Sprague-Dawley) through chronic administration of carbon tetrachloride.[24][25] This is a longer-term model that mimics the clinical scenario of SBP in cirrhotic patients.
2. Induction of Peritonitis by Bacterial Inoculation:
-
A more acute model involves the direct intraperitoneal injection of bacteria.[22]
-
Prepare an inoculum of a relevant bacterium, such as Escherichia coli, often mixed with a sterile fecal suspension to mimic the polymicrobial nature of intra-abdominal infections.[22][26] A typical inoculum might contain 108 - 1010 CFU of E. coli.[24][26]
-
Anesthetize the rats and inject the bacterial suspension (e.g., 1-2 ml) into the peritoneal cavity.[22]
3. This compound Administration:
-
Initiate treatment with this compound at a specified time after bacterial inoculation (e.g., 1-4 hours).[24]
-
Administer the drug via a systemic route (IV, IM, or SC).
4. Efficacy Assessment:
-
Monitor the animals for signs of sepsis and mortality over a defined period (e.g., 24-72 hours).[22][24]
-
At the end of the study, euthanize the animals and perform a laparotomy to inspect for the presence and severity of intra-abdominal abscesses.[23]
-
Collect peritoneal fluid for quantitative bacterial culture to determine the reduction in bacterial load.[22]
-
Blood samples can also be collected for culture to assess for bacteremia.[22]
Conclusion
This compound has demonstrated significant efficacy in a variety of animal models of bacterial infection, particularly against ampicillin-resistant, beta-lactamase-producing strains. The data and protocols presented here provide a comprehensive resource for researchers and drug development professionals working with this important antibiotic combination. The successful application of these models is essential for the continued investigation of this compound's therapeutic potential and for the development of optimized dosing strategies for clinical use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. Ampicillin + Sulbactam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Ampicillin/ sulbactam : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. Activity of sulbactam/ampicillin in screening and discriminative animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. madbarn.com [madbarn.com]
- 8. Evaluation of sulbactam plus ampicillin for treatment of experimentally induced Klebsiella pneumoniae lung infection in foals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. There is no significant difference in the treatment of aspiration pneumonia in dogs with ampicillin-sulbactam versus ampicillin-sulbactam and enrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ampicillin-sulbactam against Acinetobacter baumannii infections: pharmacokinetic/pharmacodynamic appraisal of current susceptibility breakpoints and dosing recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacodynamics of Ampicillin-Sulbactam in an In Vitro Infection Model against Escherichia coli Strains with Various Levels of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of an ampicillin-sulbactam combination after intravenous and intramuscular administration to sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of an ampicillin-sulbactam combination after intravenous and intramuscular administration to neonatal calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Murine pneumonia model – REVIVE [revive.gardp.org]
- 20. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jove.com [jove.com]
- 22. A peritonitis model with low mortality and persisting intra-abdominal abscesses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A review. Lessons from an animal model of intra-abdominal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development of an experimental model of induced bacterial peritonitis in cirrhotic rats with or without ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A rodent model of cirrhosis, ascites, and bacterial peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. [Development of animal experimental model for bacterial peritonitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust and Sensitive LC-MS/MS Method for the Simultaneous Quantification of Ampicillin and Sulbactam in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of ampicillin (B1664943) and sulbactam (B1307) in human plasma. The combination of ampicillin, a β-lactam antibiotic, and sulbactam, a β-lactamase inhibitor, is widely used in clinical practice. This method provides a robust and sensitive analytical procedure essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol employs a straightforward protein precipitation for sample preparation and utilizes tandem mass spectrometry for detection, ensuring high selectivity and sensitivity. The method has been validated under Good Laboratory Practice (GLP) conditions and has demonstrated excellent linearity, accuracy, and precision.
Introduction
Ampicillin is a broad-spectrum β-lactam antibiotic effective against a wide range of bacterial infections. However, its efficacy can be compromised by β-lactamase enzymes produced by resistant bacteria. Sulbactam is a β-lactamase inhibitor that protects ampicillin from degradation, thereby extending its antibacterial spectrum. The combination of ampicillin and sulbactam is a critical therapeutic option for various infections.
The monitoring of ampicillin and sulbactam plasma concentrations is crucial for optimizing dosing regimens, assessing drug exposure in different patient populations, and conducting clinical pharmacokinetic studies. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, specificity, and speed. This document provides a detailed protocol for a validated LC-MS/MS method for the simultaneous quantification of ampicillin and sulbactam in human plasma.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Materials and Methods
Chemicals and Reagents
-
Ampicillin trihydrate reference standard
-
Sulbactam sodium reference standard
-
Ampicillin-d5 (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Acetic acid (Glacial)
-
Ammonium acetate (B1210297) (HPLC grade)
-
DMSO (Dimethyl sulfoxide)
-
Milli-Q water (or equivalent)
-
Human plasma with K2EDTA as anticoagulant
Equipment
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Waters)
-
Analytical column (e.g., Biobasic AX, C18)
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
-
Analytical balance
Preparation of Stock and Working Solutions
Stock Solutions (2000 µg/mL):
-
Ampicillin: Prepare a stock solution of ampicillin trihydrate in a mixture of Milli-Q water, DMSO, and acetic acid (e.g., 10% DMSO and 1% acetic acid in water).
-
Sulbactam: Prepare a stock solution of sulbactam sodium in Milli-Q water containing 1% acetic acid.
-
Internal Standard (Ampicillin-d5): Prepare a 1000 µg/mL stock solution of Ampicillin-d5 in Milli-Q water with 1% acetic acid.
Working Solutions:
-
Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with a 50:50 (v/v) mixture of methanol and Milli-Q water containing 1% acetic acid.
Preparation of Calibration Standards and Quality Control Samples
To prepare calibration curve standards, spike appropriate volumes of the diluted working solutions into blank K2EDTA human plasma to achieve the desired concentration range.[1] A typical calibration curve range is 0.1040 µg/mL to 10.1562 µg/mL for Ampicillin and 0.0510 µg/mL to 6.1552 µg/mL for Sulbactam.[1][2][3]
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
Detailed Experimental Protocols
Plasma Sample Preparation
The protein precipitation method is a simple and effective technique for sample cleanup.[1][4]
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 2.00 µg/mL Ampicillin-d5) to each tube, except for blank samples.
-
Add 2 mL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge the tubes at 4000 rpm for 10 minutes.
-
Transfer 250 µL of the clear supernatant to a clean tube.
-
Add 1.0 mL of 0.1% acetic acid in Milli-Q water to the supernatant.[1][2][3]
-
Vortex briefly and transfer to an HPLC vial for injection.
LC-MS/MS Conditions
The following table summarizes the optimized LC-MS/MS conditions.
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Biobasic AX column[1][2][3] |
| Mobile Phase A | 10mM Ammonium acetate in water[1][2] |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 40% A and 60% B[1][2] or a gradient elution can be used.[4][5] |
| Flow Rate | 0.5 mL/min[1][2] |
| Injection Volume | 10 µL[1][2] |
| Column Temperature | Ambient or controlled (e.g., 20°C) |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI)[1][4] |
| MRM Transitions (m/z) | Ampicillin: 348.1 → 206.8[1][2][3] Sulbactam: 231.9 → 187.8[1][2][3] Ampicillin-d5 (IS): 353.0 → 211.9[1][2][3] |
| Dwell Time | 200 ms |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
Method Validation
The bioanalytical method was validated in accordance with the FDA and EMA guidelines for bioanalytical method validation.[6][7][8][9] The validation parameters included selectivity, linearity, accuracy, precision, recovery, and stability.
Linearity
The calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity was assessed using a weighted (1/x²) linear regression model.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) | LLOQ (µg/mL) |
| Ampicillin | 0.1040 - 10.1562[1][2] | > 0.99 | 0.1040[1] |
| Sulbactam | 0.0510 - 6.1552[1][2] | > 0.99 | 0.0510[1] |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels on three different days.
Table 3: Accuracy and Precision Data
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Ampicillin | Low | ≤ 3.50[1] | ≤ 3.50[1] | 96.27 – 103.59[1][2] |
| Medium | ≤ 3.50[1] | ≤ 3.50[1] | 96.27 – 103.59[1][2] | |
| High | ≤ 3.50[1] | ≤ 3.50[1] | 96.27 – 103.59[1][2] | |
| Sulbactam | Low | ≤ 3.50[1] | ≤ 3.50[1] | 96.27 – 103.59[1][2] |
| Medium | ≤ 3.50[1] | ≤ 3.50[1] | 96.27 – 103.59[1][2] | |
| High | ≤ 3.50[1] | ≤ 3.50[1] | 96.27 – 103.59[1][2] |
Recovery
The extraction recovery was determined by comparing the peak areas of the analytes in extracted plasma samples with those of post-extraction spiked samples.
Table 4: Mean Extraction Recovery
| Analyte | Mean Recovery (%) |
| Ampicillin | 84.51[1][2] |
| Sulbactam | 98.54[1][2] |
Data Analysis
Data acquisition and processing were performed using the mass spectrometer's proprietary software. The concentrations of ampicillin and sulbactam in the plasma samples were calculated from the calibration curve using the peak area ratios of the analytes to the internal standard.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of ampicillin and sulbactam in human plasma. The simple protein precipitation sample preparation and the high-throughput capability of the analytical method make it well-suited for routine analysis in a clinical or research setting. The method has been successfully validated and can be applied to pharmacokinetic and bioequivalence studies.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Simultaneous Estimation of Ampicillin and Sulbactam in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for Ampicillin/Sulbactam Susceptibility Testing by Broth Microdilution Method
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of ampicillin (B1664943)/sulbactam (B1307) using the broth microdilution method. The protocol is synthesized from internationally recognized standards, primarily from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure accuracy and reproducibility of results.
Introduction
Ampicillin/sulbactam is a combination antimicrobial agent consisting of ampicillin, a β-lactam antibiotic, and sulbactam, a β-lactamase inhibitor.[1] Ampicillin acts by inhibiting the synthesis of the bacterial cell wall. However, its efficacy is compromised by β-lactamase enzymes produced by resistant bacteria, which hydrolyze the β-lactam ring of ampicillin. Sulbactam, a penicillanic acid sulfone, irreversibly binds to and inactivates many of these β-lactamases, thereby protecting ampicillin from degradation and restoring its antibacterial activity.[2][3]
The broth microdilution method is a standardized and widely used technique to determine the in vitro susceptibility of bacteria to antimicrobial agents.[4][5] This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[5]
Data Presentation
Quality Control (QC) Ranges
Performing quality control with established reference strains is crucial for ensuring the accuracy and reliability of the susceptibility testing method. The following tables provide the acceptable MIC ranges for this compound against specified QC strains according to CLSI and EUCAST guidelines. Testing should be performed using a 2:1 ratio of ampicillin to sulbactam.
Table 1: CLSI Quality Control Ranges for this compound (MIC in µg/mL)
| Quality Control Strain | This compound (2:1 ratio) MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 2/1 - 8/4 |
| Escherichia coli ATCC® 35218™ | 8/4 - 32/16 |
| Haemophilus influenzae ATCC® 49247™ | 2/1 - 8/4 |
| Staphylococcus aureus ATCC® 29213™ | 0.25/0.12 - 1/0.5 |
Data sourced from CLSI M100 documents.[4][6]
Table 2: EUCAST Quality Control Ranges for this compound (MIC in mg/L)
| Quality Control Strain | This compound MIC Target (mg/L) | This compound Acceptable MIC Range (mg/L) |
| Escherichia coli ATCC® 25922™ | 4 | 2 - 8 |
| Escherichia coli ATCC® 35218™ | 16 | 8 - 32 |
| Haemophilus influenzae ATCC® 49247™ | 2 | 1 - 4 |
| Staphylococcus aureus ATCC® 29213™ | 0.5 | 0.25 - 1 |
For EUCAST, the concentration of sulbactam is fixed in some methodologies. However, for broth microdilution with a 2:1 ratio, the combined concentration is often considered. Data sourced from EUCAST Quality Control Tables.[7]
Interpretive Criteria (Breakpoints)
The MIC values obtained are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints established by regulatory bodies. These breakpoints are correlated with clinical outcomes and are specific to the organism being tested.
Table 3: CLSI Interpretive Criteria for this compound (MIC in µg/mL)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤ 8/4 | 16/8 | ≥ 32/16 |
| Acinetobacter spp. | ≤ 8/4 | 16/8 | ≥ 32/16 |
| Haemophilus influenzae | ≤ 2/1 | - | - |
| Anaerobes | ≤ 4/2 | 8/4 | ≥ 16/8 |
Breakpoints are based on the this compound concentrations in a 2:1 ratio. Data sourced from CLSI M100 documents.[4][6]
Table 4: EUCAST Interpretive Criteria for this compound (MIC in mg/L)
| Organism | Susceptible (S) | Resistant (R) |
| Enterobacterales | ≤ 8 | > 8 |
| Acinetobacter spp. | ≤ 4 | > 4 |
| Haemophilus influenzae | ≤ 1 | > 1 |
| Moraxella catarrhalis | ≤ 1 | > 1 |
EUCAST breakpoints are for the ampicillin component, with sulbactam at a fixed concentration or in a 2:1 ratio depending on the specific guidance. Data sourced from EUCAST Breakpoint Tables.[8][9]
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing the broth microdilution susceptibility test for this compound.
Materials
-
Ampicillin sodium salt powder
-
Sulbactam sodium salt powder
-
Sterile distilled water or other suitable solvent
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reservoirs
-
Multichannel and single-channel pipettes and sterile tips
-
Bacterial culture plates (e.g., Tryptic Soy Agar)
-
Sterile loops or swabs
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator (35 ± 2 °C)
-
Quality control bacterial strains (e.g., E. coli ATCC® 25922™)
Preparation of Antimicrobial Stock Solutions
It is recommended to use a 2:1 ratio of ampicillin to sulbactam for susceptibility testing.
-
Ampicillin Stock Solution (e.g., 1280 µg/mL):
-
Weigh the appropriate amount of ampicillin sodium salt powder, considering its potency.
-
Dissolve in a suitable sterile solvent (e.g., sterile distilled water) to achieve the desired concentration.
-
Sterilize by filtration through a 0.22 µm filter.
-
Store in aliquots at -60 °C or below.
-
-
Sulbactam Stock Solution (e.g., 640 µg/mL):
-
Weigh the appropriate amount of sulbactam sodium salt powder, considering its potency.
-
Dissolve in a suitable sterile solvent to achieve the desired concentration.
-
Sterilize by filtration through a 0.22 µm filter.
-
Store in aliquots at -60 °C or below.
-
-
Combined Working Stock Solution:
-
On the day of the assay, thaw the stock solutions.
-
Prepare a working solution by combining the ampicillin and sulbactam stock solutions in a 2:1 ratio (e.g., for a final highest concentration of 64/32 µg/mL in the plate, the working solution in the first well will be prepared accordingly).
-
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop or swab.
-
Transfer the colonies into a tube containing sterile saline or broth.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension will have a density of approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A typical dilution is 1:100 (e.g., 0.1 mL of the adjusted suspension into 9.9 mL of CAMHB), followed by inoculation of the plate.
Microtiter Plate Preparation and Inoculation
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate, except for the first column.
-
Prepare serial twofold dilutions of the this compound combination in the microtiter plate. This is typically done by adding 100 µL of the highest concentration of the drug combination to the first well of a row and then transferring 50 µL to the subsequent wells, creating a dilution series. The last well in the series will not contain any drug and will serve as the growth control.
-
Inoculate each well with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a sterility control well containing only broth.
Incubation
-
Cover the microtiter plates with a lid to prevent evaporation.
-
Incubate the plates in an ambient air incubator at 35 ± 2 °C for 16-20 hours for most non-fastidious bacteria. Incubation times may vary for other organisms.
Reading and Interpreting Results
-
After incubation, examine the microtiter plates for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Compare the MIC value to the interpretive breakpoints (Table 3 or 4) to determine if the organism is susceptible, intermediate, or resistant.
-
Examine the growth control well to ensure the organism has grown adequately and the sterility control well to ensure no contamination.
-
Check that the MICs for the quality control strains fall within the acceptable ranges (Table 1 or 2).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.
Mechanism of Action and Resistance
Caption: Synergistic Mechanism of Ampicillin and Sulbactam against β-Lactamase Producing Bacteria.
References
- 1. Ampicillin and Sulbactam for Injection, USP [dailymed.nlm.nih.gov]
- 2. What is the mechanism of Sulbactam sodium? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. iacld.com [iacld.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. darvashco.com [darvashco.com]
- 7. aurosan.de [aurosan.de]
- 8. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 9. scribd.com [scribd.com]
Application Notes and Protocols: Disk Diffusion Assay for Ampicillin/Sulbactam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the susceptibility of bacteria to ampicillin (B1664943)/sulbactam using the disk diffusion assay, also known as the Kirby-Bauer test. The protocols are based on the 2024 guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle
The disk diffusion method is a qualitative test that assesses the in vitro susceptibility of a bacterial isolate to a particular antimicrobial agent. A paper disk impregnated with a standardized concentration of ampicillin/sulbactam (20 µg, consisting of 10 µg of ampicillin and 10 µg of sulbactam) is placed on the surface of a Mueller-Hinton agar (B569324) plate that has been inoculated with a standardized bacterial suspension. During incubation, the antimicrobial agent diffuses from the disk into the agar. If the bacterium is susceptible to the drug, a zone of growth inhibition will appear around the disk. The diameter of this zone is measured and compared to established interpretive criteria to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).
Materials and Reagents
-
This compound (SAM) antimicrobial susceptibility test disks (10/10 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Tryptic Soy Broth (TSB) or other suitable broth medium
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Bacterial cultures for testing
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, Haemophilus influenzae ATCC® 49247™)
-
Incubator (35 ± 2 °C)
-
Calipers or a ruler for measuring zone diameters
-
Vortex mixer
Experimental Protocols
Preparation of Mueller-Hinton Agar
The quality and composition of the Mueller-Hinton Agar are critical for accurate and reproducible results.
-
Suspend 38 grams of MHA powder in 1 liter of deionized or distilled water.
-
Heat the mixture with frequent agitation and boil for 1 minute to ensure complete dissolution.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
Allow the agar to cool to 45-50°C in a water bath.
-
Pour the molten agar into sterile, flat-bottomed Petri dishes on a level surface to a uniform depth of 4 mm.
-
Allow the agar to solidify at room temperature.
-
Store the plates at 2-8°C and use within seven days of preparation. The final pH of the medium should be between 7.2 and 7.4 at room temperature.
Inoculum Preparation
The inoculum density must be standardized to ensure accurate and reproducible results.
-
Using a sterile inoculating loop or needle, select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.
-
Incubate the broth culture at 35 ± 2 °C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This typically takes 2-6 hours.
-
Adjust the turbidity of the bacterial suspension to match that of the 0.5 McFarland standard by adding sterile broth or saline. This can be done by visual comparison against a white background with a contrasting black line.
Inoculation of the Agar Plate
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.
-
Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.
-
Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60 degrees after each application to ensure an even distribution of the inoculum.
-
Rim the edge of the agar surface with the swab to pick up any excess liquid.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar, but no longer than 15 minutes.
Application of Antimicrobial Disks
-
Aseptically apply the this compound (10/10 µg) disk to the surface of the inoculated MHA plate.
-
Ensure that the disk is in complete contact with the agar surface by gently pressing down with sterile forceps.
-
Do not move the disk once it has been placed, as initial diffusion of the antimicrobial agent begins immediately.
-
If multiple antimicrobial disks are being tested on the same plate, they should be placed at least 24 mm apart from center to center.
Incubation
-
Invert the plates and place them in an incubator at 35 ± 2 °C within 15 minutes of disk application.
-
Incubate for 16-20 hours in ambient air. For Staphylococcus spp., incubation for a full 24 hours may be necessary to detect methicillin (B1676495) resistance.
Measurement and Interpretation of Results
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the diameter of the disk) to the nearest millimeter using calipers or a ruler.
-
Measure the zones from the underside of the plate without removing the lid.
-
Interpret the results by comparing the measured zone diameters to the interpretive criteria provided in the tables below, as recommended by CLSI and EUCAST.
Data Presentation
CLSI 2024 Interpretive Criteria for this compound (10/10 µg) Disk Diffusion
| Organism Group | Disk Content (µg) | Zone Diameter (mm) - Susceptible (S) | Zone Diameter (mm) - Intermediate (I) | Zone Diameter (mm) - Resistant (R) |
| Enterobacterales | 10/10 | ≥ 15 | 12 - 14 | ≤ 11 |
| Staphylococcus spp. | 10/10 | ≥ 20 | - | ≤ 19 |
| Acinetobacter spp. | 10/10 | ≥ 15 | 12 - 14 | ≤ 11 |
| Haemophilus influenzae | 10/10 | ≥ 20 | - | ≤ 19 |
EUCAST 2024 Interpretive Criteria for this compound (10/10 µg) Disk Diffusion
| Organism Group | Disk Content (µg) | Zone Diameter (mm) - Susceptible (S) | Zone Diameter (mm) - Resistant (R) |
| Enterobacterales | 10/10 | ≥ 15 | < 15 |
| Staphylococcus aureus | 10/10 | ≥ 20 | < 20 |
| Haemophilus influenzae | 10/10 | ≥ 20 | < 20 |
Note: EUCAST does not typically use an "Intermediate" category in the same way as CLSI; isolates are categorized as Susceptible (S), Susceptible, Increased Exposure (I), or Resistant (R). For simplicity in this table, the "Resistant" column includes both I and R categories where applicable.
Quality Control
Quality control must be performed on each new batch of media and disks. The following ATCC® strains should be tested, and the zone diameters should fall within the acceptable ranges listed below.
| Quality Control Strain | Disk Content (µg) | CLSI Acceptable Zone Diameter Range (mm) | EUCAST Acceptable Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922™ | 10/10 | 17 - 22 | 17 - 22 |
| Staphylococcus aureus ATCC® 25923™ | 10/10 | 28 - 36 | - |
| Staphylococcus aureus ATCC® 29213™ | 10/10 | - | 28 - 36 |
| Haemophilus influenzae ATCC® 49247™ | 10/10 | 17 - 22 | 17 - 22 |
Visualization
Experimental Workflow
Application Notes and Protocols: In Vitro Evaluation of Ampicillin/Sulbactam Combinations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assessment of ampicillin (B1664943)/sulbactam in combination with other antibiotics. The included protocols and data are intended to guide researchers in designing and interpreting synergy studies against a variety of bacterial pathogens.
Introduction
Ampicillin/sulbactam is a combination antibiotic composed of the beta-lactam antibiotic ampicillin and the beta-lactamase inhibitor sulbactam. Sulbactam's primary role is to irreversibly inactivate beta-lactamase enzymes produced by some bacteria, thereby protecting ampicillin from degradation and restoring its antibacterial activity.[1][2] This synergistic relationship forms the basis for the enhanced spectrum of activity of this compound against many ampicillin-resistant strains.[3][4][5]
Beyond its primary partnership with ampicillin, the combination has been explored for synergistic potential with other classes of antibiotics. The rationale for these combinations often lies in complementary mechanisms of action, aiming to enhance bactericidal activity, overcome resistance, and broaden the empirical coverage against multidrug-resistant (MDR) organisms. In vitro synergy testing is a critical first step in evaluating the potential clinical utility of such antibiotic combinations. The most common methods for assessing synergy are the checkerboard assay and the time-kill assay.
Mechanisms of Synergy
The synergistic activity of this compound with other antibiotics can be attributed to several mechanisms, which can be visualized in the signaling pathway diagram below.
Primary Synergy: Beta-Lactamase Inhibition
The foundational synergistic interaction within this compound is the inhibition of beta-lactamases by sulbactam.[1][2] Many bacteria develop resistance to beta-lactam antibiotics like ampicillin by producing these enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic ineffective. Sulbactam, a beta-lactamase inhibitor, binds to and inactivates these enzymes, thereby protecting ampicillin from degradation and allowing it to reach its target, the penicillin-binding proteins (PBPs), to inhibit cell wall synthesis.[2][5]
Secondary Synergy with Other Antibiotics
The disruption of the bacterial cell wall by ampicillin can lead to a secondary synergistic effect when combined with other classes of antibiotics:
-
Aminoglycosides: The damage to the cell wall caused by ampicillin is thought to increase the uptake of aminoglycosides into the bacterial cell, where they can then inhibit protein synthesis by binding to the ribosome. This enhanced intracellular concentration of the aminoglycoside leads to a more potent bactericidal effect.
-
Fluoroquinolones: While the exact mechanism is less defined, it is hypothesized that the cell wall stress induced by this compound may enhance the activity of fluoroquinolones, which target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
-
Tetracyclines and other protein synthesis inhibitors: Similar to aminoglycosides, increased cell permeability may facilitate the entry of other protein synthesis inhibitors, leading to enhanced efficacy.
Data Presentation: Summary of In Vitro Synergy Studies
The following tables summarize the findings of various in vitro studies investigating the synergistic potential of this compound with other antibiotics against different bacterial species. Synergy is primarily reported as the percentage of isolates showing a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.
Table 1: this compound in Combination with Fluoroquinolones
| Combination | Organism | No. of Isolates | Synergy (FICI ≤ 0.5) | Reference(s) |
| This compound + Levofloxacin | Acinetobacter baumannii (MDR) | 10 | 90% | [6][7] |
| This compound + Trovafloxacin | Enterococcus faecalis (VRE) | 10 | 20% | [7] |
| This compound + Trovafloxacin | Enterococcus faecium (VRE) | 14 | 0% | [7] |
| This compound + Ciprofloxacin | Acinetobacter spp. (XDR) | 100 | 40% | [8] |
Table 2: this compound in Combination with Aminoglycosides
| Combination | Organism | No. of Isolates | Synergy (FICI ≤ 0.5) | Reference(s) |
| This compound + Amikacin | Acinetobacter spp. (XDR) | 100 | 52% | [8] |
| This compound + Amikacin | Acinetobacter baumannii (MDR) | 20 | 55% | [9] |
| This compound + Gentamicin | Acinetobacter baumannii (MDR) | 20 | 55% | [9] |
Table 3: this compound in Combination with Other Antibiotics
| Combination | Organism | No. of Isolates | Synergy (FICI ≤ 0.5) | Reference(s) |
| This compound + Meropenem | Acinetobacter baumannii (MDR) | 54 | 44.4% | [10] |
| This compound + Colistin | Acinetobacter baumannii (MDR) | 54 | 53.7% | [10] |
| This compound + Doxycycline | Acinetobacter baumannii (MDR) | 20 | 50% | [9] |
| This compound + Co-trimoxazole | Acinetobacter baumannii (MDR) | 20 | 45% | [9] |
| This compound + Azithromycin | Acinetobacter baumannii (MDR) | 20 | 40% | [9] |
| This compound + Cefepime | Acinetobacter baumannii (MDR) | 20 | 40% | [9] |
Experimental Protocols
The following are detailed protocols for the checkerboard and time-kill assays, two of the most common methods for evaluating antibiotic synergy in vitro.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.
Materials:
-
This compound powder
-
Second antibiotic powder
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate(s) of interest
-
0.5 McFarland turbidity standard
-
Sterile tubes and pipettes
-
Incubator (35-37°C)
Procedure:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound and the second antibiotic in a suitable solvent at a concentration that is a multiple of the highest concentration to be tested.
-
Perform serial dilutions of each antibiotic in CAMHB to obtain a range of concentrations, typically from 4x the MIC to 1/64x the MIC.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture, select several colonies and suspend them in saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Assay Plate Setup:
-
In a 96-well plate, add 50 µL of CAMHB to each well.
-
Along the x-axis (e.g., columns 2-11), create serial dilutions of this compound by adding 50 µL of the antibiotic solution and serially transferring it across the row.
-
Along the y-axis (e.g., rows B-G), create serial dilutions of the second antibiotic.
-
The first column should contain only the dilutions of the second antibiotic, and the first row should contain only the dilutions of this compound to determine their individual MICs.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
-
Incubation and Reading:
-
Incubate the plate at 35-37°C for 16-24 hours.
-
Visually inspect the plate for turbidity to determine the MIC, which is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Assay Protocol
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Materials:
-
This compound and second antibiotic
-
Bacterial isolate(s)
-
CAMHB or other suitable broth
-
Erlenmeyer flasks
-
Shaking incubator (35-37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates
-
Spectrophotometer
Procedure:
-
Preparation:
-
Determine the MIC of each antibiotic against the test organism.
-
Prepare antibiotic solutions in broth at concentrations relevant to the MIC (e.g., 0.5x, 1x, 2x MIC).
-
Grow an overnight culture of the test organism and subculture into fresh broth. Grow to mid-logarithmic phase (an optical density of approximately 0.2-0.3 at 600 nm).
-
-
Assay Setup:
-
Prepare flasks containing broth with the desired concentrations of:
-
This compound alone
-
The second antibiotic alone
-
The combination of this compound and the second antibiotic
-
A growth control with no antibiotic
-
-
Inoculate each flask with the mid-log phase culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the flasks at 35-37°C with constant agitation (e.g., 150-200 rpm).
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Bacterial Enumeration:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates overnight at 35-37°C.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each antibiotic condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.
-
Indifference is a < 2-log₁₀ change in CFU/mL between the combination and the most active single agent.
-
Antagonism is a ≥ 2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
-
Conclusion
The in vitro evaluation of this compound in combination with other antibiotics is a valuable tool for identifying potentially effective treatment strategies against multidrug-resistant bacteria. The checkerboard and time-kill assays provide quantitative and dynamic assessments of these interactions, respectively. The data presented in these application notes highlight the synergistic potential of this compound with various antibiotic classes against clinically relevant pathogens. Researchers are encouraged to utilize the provided protocols as a foundation for their own investigations into novel antibiotic combinations.
References
- 1. Predicting the Effects of Carbapenem/Carbapenemase Inhibitor Combinations against KPC-Producing Klebsiella pneumoniae in Time-Kill Experiments: Alternative versus Traditional Approaches to MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effectiveness and safety of colistin-based versus high-dose this compound-based combination therapy for nosocomial pneumonia caused by carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 4. jmatonline.com [jmatonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies of in vitro synergy between several beta-lactam and aminoglycoside antibiotics against endocarditis strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combining Antibiotics May Boost Their Bacteria-Killing Ability | EurekAlert! [eurekalert.org]
- 8. researchgate.net [researchgate.net]
- 9. Colistin versus Colistin Combined with Ampicillin-Sulbactam for Multiresistant Acinetobacter baumannii Ventilator-associated Pneumonia Treatment: An Open-label Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enterococcal Infection—Treatment and Antibiotic Resistance - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Ampicillin/Sulbactam in Genomic and Proteomic Studies of Bacteria
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ampicillin (B1664943)/sulbactam is a combination antibiotic composed of ampicillin, a β-lactam antibiotic, and sulbactam, a β-lactamase inhibitor.[1][2] Ampicillin functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.[2] However, the emergence of β-lactamase-producing bacteria can render ampicillin ineffective.[1] Sulbactam competitively and irreversibly inhibits a wide variety of β-lactamases, thereby protecting ampicillin from degradation and restoring its antibacterial activity.[1][2] This synergistic combination is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[3]
In the realm of bacterial genomics and proteomics, ampicillin/sulbactam serves as a valuable tool to investigate the molecular responses of bacteria to cell wall stress and to identify mechanisms of antibiotic resistance. By exposing bacteria to this combination, researchers can elucidate changes in gene expression and protein profiles, providing insights into survival strategies, resistance development, and potential new drug targets.
Application in Genomic Studies
Genomic studies utilizing this compound often focus on identifying genes that contribute to resistance. By creating knockout mutants of candidate resistance genes, researchers can assess the impact of these genes on bacterial survival in the presence of the antibiotic.
A study on Zymomonas mobilis identified six potential ampicillin resistance genes.[4] To validate their role, knockout mutants were created, and their growth rates were compared to the wild-type strain in the presence of ampicillin. The results demonstrated that the deletion of certain genes, particularly ZMO0103, significantly impaired the bacterium's ability to grow in the presence of ampicillin.[4]
Quantitative Data from Genomic Studies
The following table summarizes the specific growth rates of wild-type and ampicillin-resistant gene knockout mutants of Zymomonas mobilis in the presence of ampicillin.
| Strain | Relevant Genotype | Specific Growth Rate (h⁻¹) at 150 µg/mL Ampicillin |
| ZM4 | Wild-type | 0.24 ± 0.02 |
| ZM4Δ0103 | ΔZMO0103 | Inhibited |
| ZM4Δ0893 | ΔZMO0893 | 0.15 ± 0.03 |
| ZM4Δ1866 | ΔZMO1866 | 0.05 ± 0.01 |
Data adapted from Zhang et al. (2022).[4]
Experimental Protocols: Gene Knockout and Growth Analysis
-
Strain and Culture Conditions: Zymomonas mobilis ZM4 is used as the parental strain. It is cultured at 30°C in RM medium (10 g/L yeast extract, 2 g/L KH₂PO₄, 50 g/L glucose). E. coli DH5α is used for plasmid construction and is grown in LB medium at 37°C with appropriate antibiotics.
-
Plasmid Construction:
-
A suicide plasmid containing the Cas12a gene and a guide RNA (gRNA) targeting the gene of interest is constructed.
-
Homologous arms (typically 500-1000 bp) upstream and downstream of the target gene are amplified from Z. mobilis ZM4 genomic DNA.
-
The homologous arms are cloned into the suicide plasmid flanking the gRNA cassette.
-
-
Transformation:
-
The constructed suicide plasmid is transformed into E. coli S17-1 for conjugation.
-
Conjugation is performed by mixing the E. coli donor strain and the Z. mobilis recipient strain on a filter membrane placed on an RM agar (B569324) plate.
-
After incubation, the cell mixture is plated on selective RM agar containing an antibiotic to select for Z. mobilis transconjugants.
-
-
Selection of Knockout Mutants:
-
Single colonies from the selective plates are screened by colony PCR to identify potential double-crossover events (gene deletion).
-
PCR products are analyzed by gel electrophoresis to confirm the deletion of the target gene.
-
The absence of the target gene is further confirmed by DNA sequencing.
-
-
Inoculum Preparation: Wild-type and mutant strains of Z. mobilis are grown overnight in RM medium.
-
Growth Conditions: The overnight cultures are diluted to an initial OD₆₀₀ of 0.1 in fresh RM medium with and without 150 µg/mL ampicillin.
-
Measurement: The cultures are incubated at 30°C, and the OD₆₀₀ is measured at regular intervals using a spectrophotometer.
-
Calculation: The specific growth rate (µ) is calculated during the exponential growth phase using the formula: µ = (ln(OD₂) - ln(OD₁)) / (t₂ - t₁), where OD₁ and OD₂ are the optical densities at times t₁ and t₂.
Logical Workflow for Genomic Analysis of Ampicillin Resistance
Caption: Workflow for identifying and validating ampicillin resistance genes.
Application in Proteomic Studies
Proteomic analysis reveals global changes in the bacterial proteome in response to this compound treatment. This approach can identify proteins and pathways involved in stress response, cell wall remodeling, and antibiotic resistance.
A proteomic study on a recipient-donor co-culture system of E. coli treated with a subinhibitory concentration of ampicillin identified 57 differentially expressed proteins. Upregulated proteins were involved in processes such as transcription and translation, cell wall synthesis, the bacterial SOS response, and detoxification. Downregulated proteins were primarily associated with metabolism.
Quantitative Data from Proteomic Studies
The following table presents a selection of differentially expressed proteins in E. coli exposed to ampicillin, with their corresponding fold changes.
| Protein | Function | Fold Change | Regulation |
| Pal | Peptidoglycan-associated lipoprotein | 4.07 | Upregulated |
| NagZ | Beta-hexosaminidase | 2.02 | Upregulated |
| SeqA | Negative modulator of replication initiation | 1.61 | Upregulated |
| FtsZ | Cell division protein | 1.50 | Upregulated |
| TraM | Relaxosome protein (DNA transfer) | -8.61 | Downregulated |
| YidB | Membrane protein insertase | -3.73 | Downregulated |
| Mrr | Restriction system protein | -2.88 | Downregulated |
| MphA | Macrolide resistance protein | -2.38 | Downregulated |
Data from a study on E. coli pEK499 exposed to ampicillin.
Experimental Protocols: Proteomic Analysis
-
Bacterial Culture and Treatment: E. coli strains are grown in Luria-Bertani (LB) broth to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5). The culture is then treated with a sub-inhibitory concentration (e.g., 0.5 x MIC) of ampicillin or a control (sterile water) for a defined period (e.g., 6 hours).
-
Cell Harvesting and Lysis:
-
Cells are harvested by centrifugation at 4°C.
-
The cell pellet is washed three times with phosphate-buffered saline (PBS).
-
The pellet is resuspended in lysis buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, 40 mM Tris, 1% DTT, and a protease inhibitor cocktail).
-
Cells are lysed by sonication on ice.
-
The lysate is centrifuged to remove cell debris, and the supernatant containing the total protein extract is collected.
-
-
Protein Quantification: The protein concentration in the supernatant is determined using a standard method such as the Bradford assay.
-
First Dimension (Isoelectric Focusing - IEF):
-
An appropriate amount of protein (e.g., 200 µg) is mixed with rehydration buffer and loaded onto an IPG (Immobilized pH Gradient) strip (e.g., pH 3-10).
-
The strip is rehydrated and then subjected to isoelectric focusing using a programmed voltage gradient.
-
-
Second Dimension (SDS-PAGE):
-
After IEF, the IPG strip is equilibrated in two steps: first in a buffer containing DTT to reduce disulfide bonds, and then in a buffer containing iodoacetamide (B48618) to alkylate the reduced sulfhydryl groups.
-
The equilibrated strip is placed on top of a polyacrylamide gel (e.g., 12.5%).
-
The proteins are separated based on their molecular weight by applying an electric current.
-
-
Gel Staining and Image Analysis:
-
The gel is stained with a protein stain such as Coomassie Brilliant Blue or silver stain.
-
The stained gel is scanned, and the protein spots are detected and quantified using specialized 2D gel analysis software.
-
The relative abundance of each protein spot is determined, and spots with significant changes in intensity between the treated and control samples are selected for identification.
-
-
Spot Excision and In-Gel Digestion:
-
The protein spots of interest are excised from the 2D gel.
-
The gel pieces are destained, dehydrated, and then rehydrated with a solution containing trypsin.
-
The proteins are digested into peptides overnight at 37°C.
-
-
Peptide Extraction: The resulting peptides are extracted from the gel pieces.
-
Mass Spectrometry Analysis:
-
The peptide mixture is spotted onto a MALDI target plate with a suitable matrix.
-
The sample is analyzed using a MALDI-TOF/TOF mass spectrometer to obtain the peptide mass fingerprint (PMF) and fragmentation spectra of selected peptides.
-
-
Database Searching: The obtained mass spectra are used to search a protein database (e.g., Swiss-Prot, NCBI) using a search engine (e.g., MASCOT) to identify the protein.
Signaling Pathways Affected by this compound
A key pathway often induced by this compound treatment is the bacterial SOS response , a global response to DNA damage and cell wall stress. Inhibition of cell wall synthesis can lead to the accumulation of signals that trigger this pathway.
Caption: Activation of the bacterial SOS response by this compound.
Conclusion
The use of this compound in genomic and proteomic studies provides a powerful approach to unravel the complex bacterial responses to antibiotic-induced stress. Genomic analyses, particularly through the generation of knockout mutants, can pinpoint specific genes essential for resistance. Proteomic studies offer a broader view of the cellular machinery's adaptation, highlighting key pathways and potential targets for novel therapeutic interventions. The detailed protocols and data presented here serve as a valuable resource for researchers aiming to employ this compound as a tool in the ongoing battle against antibiotic resistance.
References
Troubleshooting & Optimization
Troubleshooting satellite colonies with ampicillin/sulbactam selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments utilizing ampicillin (B1664943)/sulbactam (B1307) selection.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies and why do they appear on my ampicillin plates?
A1: Satellite colonies are small colonies of non-transformed bacteria that grow around a larger, antibiotic-resistant colony.[1][2] This phenomenon occurs because the primary, ampicillin-resistant colony, which contains the plasmid with the beta-lactamase gene (bla), secretes the β-lactamase enzyme into the surrounding medium.[3][4] This enzyme degrades the ampicillin in the vicinity of the large colony, creating a zone with a lower antibiotic concentration where susceptible, plasmid-free cells can begin to grow.[5][6] These smaller "satellite" colonies will not grow if transferred to a fresh plate with the correct ampicillin concentration.[1][4]
Q2: What is the mechanism of action for ampicillin and how does beta-lactamase confer resistance?
A2: Ampicillin is a beta-lactam antibiotic that works by interfering with the synthesis of the bacterial cell wall. It binds to and inhibits penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan cross-linking.[7][8] This inhibition weakens the cell wall, leading to cell lysis and death.[8] Bacteria resistant to ampicillin often produce beta-lactamase enzymes, which hydrolyze and inactivate the beta-lactam ring of the ampicillin molecule, rendering it ineffective.[4][9]
Q3: What is the role of sulbactam when used with ampicillin?
A3: Sulbactam is a beta-lactamase inhibitor.[10][11] On its own, it has weak antibacterial activity.[10] Its primary function is to bind to and irreversibly inactivate beta-lactamase enzymes secreted by resistant bacteria.[10][12] By inhibiting these enzymes, sulbactam protects ampicillin from degradation, allowing it to effectively kill the bacteria.[13] This combination restores and expands the spectrum of ampicillin's activity against many beta-lactamase-producing bacterial strains.[10]
Troubleshooting Guide
Issue: Appearance of Satellite Colonies on Ampicillin/Sulbactam Plates
The presence of numerous satellite colonies can complicate the identification and selection of true transformants. The following guide provides potential causes and solutions to mitigate this issue.
| Potential Cause | Recommended Solution |
| Low Ampicillin Concentration | Increase the ampicillin concentration in your plates. Standard concentrations are often 100 µg/mL, but increasing to 150-200 µg/mL can help prevent the growth of satellite colonies.[1][14] |
| Degraded Ampicillin | Always use freshly prepared ampicillin plates (ideally no older than one month when stored at 4°C).[15] Prepare ampicillin stock solutions in water or a 50/50 ethanol (B145695)/water solution, sterilize through filtration, and store in aliquots at -20°C.[16][17] Avoid repeated freeze-thaw cycles. |
| Prolonged Incubation Time | Do not incubate plates for longer than 16-24 hours.[2][14] Extended incubation allows more time for beta-lactamase to diffuse and degrade the ampicillin, promoting satellite colony formation. |
| High Plating Density | If plating a high density of cells, the concentration of secreted beta-lactamase can increase significantly. Consider plating a more dilute suspension of your transformation mix to reduce the number of primary colonies and, consequently, satellite colonies.[14] |
| Incorrect Plate pH | The pH of the agar (B569324) medium can affect ampicillin stability. Ensure the pH of your LB agar is around 7.4.[3] |
| Excess Moisture on Plates | Excessive condensation on the agar surface can facilitate the spread of secreted beta-lactamase. Ensure plates are adequately dried before use.[3] |
| Ineffective Beta-Lactamase Inhibition | Ensure the correct ratio of sulbactam to ampicillin is being used if preparing your own combination. Commercially available this compound combinations are formulated for optimal synergy.[10] |
| Alternative Antibiotic | If satellite colonies persist, consider switching to carbenicillin. Carbenicillin is also a beta-lactam antibiotic but is more stable and is degraded by beta-lactamase at a slower rate than ampicillin, reducing the occurrence of satellite colonies.[2][14] |
Experimental Protocols
Protocol 1: Preparation of Ampicillin Stock Solution (100 mg/mL)
-
Weigh out 1 gram of ampicillin sodium salt powder.
-
Dissolve the powder in 10 mL of sterile deionized water or a 50/50 solution of ethanol and water.[16][18]
-
Vortex until the powder is completely dissolved.[17]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.[17][18]
-
Aliquot the sterile solution into smaller volumes (e.g., 1 mL) in microcentrifuge tubes.
Protocol 2: Preparation of LB Agar Plates with Ampicillin (100 µg/mL)
-
Prepare LB agar according to the manufacturer's instructions (typically 40g of LB agar powder per 1 liter of deionized water).[16]
-
Autoclave the LB agar solution for 20-30 minutes on a liquid cycle.[19][20]
-
Allow the autoclaved agar to cool to approximately 50-55°C in a water bath. It should be cool enough to touch.[19][20]
-
Add the appropriate volume of your sterile ampicillin stock solution. For a final concentration of 100 µg/mL, add 1 mL of a 100 mg/mL stock solution per 1 liter of LB agar.
-
Swirl the flask gently to ensure the ampicillin is evenly distributed.
-
Pour the agar into sterile petri dishes (approximately 25 mL per plate).[20]
-
Allow the plates to cool and solidify at room temperature.
-
Store the plates inverted in a sealed bag at 4°C.[19]
Visualizations
Caption: Mechanism of Ampicillin, Beta-Lactamase, and Sulbactam.
Caption: Workflow of Satellite Colony Formation.
Caption: Troubleshooting Logic for Satellite Colonies.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Live to cheat another day: bacterial dormancy facilitates the social exploitation of β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 10. Sulbactam: a beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. static.igem.org [static.igem.org]
- 17. med.wmich.edu [med.wmich.edu]
- 18. abo.com.pl [abo.com.pl]
- 19. condor.depaul.edu [condor.depaul.edu]
- 20. kopplab.faculty.ucdavis.edu [kopplab.faculty.ucdavis.edu]
Optimizing ampicillin/sulbactam concentration to prevent resistant mutants
Welcome to the technical support center for optimizing ampicillin (B1664943)/sulbactam (B1307) usage. This resource provides researchers, scientists, and drug development professionals with detailed guidance on preventing the emergence of resistant bacterial mutants during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Ampicillin/Sulbactam and how does it work?
Ampicillin is a β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] Sulbactam is a β-lactamase inhibitor; it irreversibly binds to and inactivates β-lactamase enzymes, which are produced by bacteria to degrade ampicillin.[1] By protecting ampicillin from degradation, sulbactam extends its spectrum of activity against resistant bacteria.[1]
Q2: What are the primary mechanisms of resistance to this compound?
Bacteria can develop resistance to this compound through several mechanisms:
-
Hyperproduction of β-lactamases: Overexpression of β-lactamase enzymes, such as TEM-1 in E. coli, can overwhelm the inhibitory effect of sulbactam.[2]
-
Mutations in Penicillin-Binding Proteins (PBPs): Alterations in the structure of PBPs can reduce the binding affinity of ampicillin and sulbactam, leading to resistance. This has been observed in species like Acinetobacter baumannii with mutations in PBP-3.[1][3]
-
Efflux Pumps: Some bacteria can actively pump the antibiotic out of the cell, preventing it from reaching its PBP targets. Increased expression of the AdeB efflux pump has been linked to resistance in A. baumannii.[4]
-
Inhibitor-Resistant TEM (IRT) Enzymes: The presence of IRT β-lactamases can also confer resistance.[5]
Q3: What is the Mutant Prevention Concentration (MPC) and the Mutant Selection Window (MSW)?
The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial agent required to prevent the growth of any single-step resistant mutants within a large bacterial population (typically >10⁹ CFU).[6][7] The Mutant Selection Window (MSW) is the concentration range between the Minimum Inhibitory Concentration (MIC), which inhibits the majority of susceptible bacteria, and the MPC.[6][8] Drug concentrations falling within this window are considered dangerous as they kill susceptible bacteria while allowing pre-existing resistant mutants to selectively amplify.[7]
Q4: Why is it critical to keep drug concentrations above the MPC?
Maintaining antibiotic concentrations above the MPC for an adequate duration is crucial to restrict the selection and proliferation of resistant bacterial subpopulations.[8] If drug levels fall into the Mutant Selection Window, it creates a selective pressure that favors the growth of resistant mutants, potentially leading to treatment failure and the spread of resistance.[7]
Troubleshooting Guides
Problem 1: I am observing resistant colonies appearing within the zone of inhibition in my disk diffusion assay.
-
Possible Cause: The bacterial population may contain a subpopulation of resistant mutants.[9] The antibiotic concentration at the edge of the inhibition zone may have fallen into the Mutant Selection Window (MSW), allowing these mutants to grow.
-
Troubleshooting Steps:
-
Verify Inoculum Density: Ensure the inoculum is standardized (e.g., to a 0.5 McFarland standard) to avoid an excessively high bacterial load, which increases the probability of pre-existing mutants.
-
Check Antibiotic Disk Potency: Use disks that are not expired and have been stored correctly (typically at -20°C or below) to ensure they deliver the correct antibiotic concentration.[9]
-
Isolate and Characterize Colonies: Pick a colony from within the zone, re-culture it, and perform a MIC or MPC test to confirm its resistance profile.
-
Consider MPC Testing: For a more thorough investigation, determine the MPC of your compound against the bacterial strain to understand the concentration required to inhibit these resistant subpopulations.[6]
-
Problem 2: My MIC and MPC values for this compound are inconsistent across experiments.
-
Possible Cause: Variability in experimental conditions can significantly affect MIC and MPC results. The MPC, in particular, can show more variability than the MIC.[6]
-
Troubleshooting Steps:
-
Standardize Protocols: Strictly adhere to established protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) for all steps.[9]
-
Control Media Quality: Use cation-adjusted Mueller-Hinton broth or agar (B569324). The concentration of divalent cations (Ca²⁺, Mg²⁺) and the pH of the media can impact antibiotic activity.[9]
-
Inoculum Preparation: Ensure the bacterial culture is in the logarithmic growth phase and that the final inoculum density for MPC determination is high and consistent (≥10¹⁰ CFU).[6]
-
Incubation Conditions: Maintain a consistent temperature (35 ± 2°C) and incubation time (typically 16-20 hours for MIC, up to 72 hours for MPC).[6][9]
-
Run Quality Control (QC) Strains: Always include a reference QC strain with a known susceptibility profile (e.g., E. coli ATCC® 25922) to validate the accuracy of your assay.[9]
-
Problem 3: The this compound MIC for my E. coli isolate is high, suggesting resistance. How can I confirm the mechanism?
-
Possible Cause: Resistance in E. coli is often due to the hyperproduction of TEM-1 β-lactamase.[2]
-
Troubleshooting Steps:
-
Phenotypic Testing: Perform synergy tests with other β-lactam/β-lactamase inhibitor combinations. For example, clavulanate is often a better inhibitor of some plasmid-mediated β-lactamases than sulbactam.[5] Comparing susceptibility to this compound versus amoxicillin/clavulanate can provide clues.[5][10]
-
Molecular Analysis: Use PCR to detect the presence of β-lactamase genes, such as blaTEM.[2]
-
Gene Expression Analysis: If blaTEM is present, use quantitative real-time PCR (qRT-PCR) to measure its expression level and determine if it is being hyperproduced compared to a susceptible control strain.
-
Experimental Protocols & Data
Protocol: Determination of Mutant Prevention Concentration (MPC)
This protocol is adapted from established methodologies for determining the MPC on agar plates.[6]
Objective: To determine the lowest concentration of this compound that prevents the growth of any single-step resistant mutants from a high-density bacterial inoculum.
Materials:
-
Bacterial strain of interest
-
Luria-Bertani (LB) broth and agar
-
Ampicillin and Sulbactam stock solutions
-
Sterile petri dishes (100 mm)
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile glass beads or cell spreader
Methodology:
-
Inoculum Preparation (Day 1):
-
Inoculate a single bacterial colony into LB broth and grow overnight for ~18 hours at 37°C with shaking.
-
The next day, subculture the overnight culture into fresh LB broth and grow until it reaches the mid-logarithmic phase (OD₆₀₀ between 0.45 and 0.7).
-
-
High-Density Culture Preparation (Day 2):
-
Centrifuge the log-phase culture to pellet the cells.
-
Resuspend the pellet in a small volume of fresh LB broth or saline to concentrate the cells. The goal is to achieve a density that allows for plating of at least 10¹⁰ Colony Forming Units (CFU) per plate.
-
Perform serial dilutions and plate on non-selective agar to accurately determine the CFU/mL of the concentrated culture.
-
-
MPC Plate Preparation:
-
Prepare LB agar plates containing various concentrations of this compound (maintaining a 2:1 ratio). The concentration range should bracket the expected MPC, typically extending well above the known MIC.
-
Include several drug-free control plates.
-
-
Plating and Incubation (Day 2):
-
Pipette an aliquot of the concentrated culture containing ≥10¹⁰ CFU onto each antibiotic-containing plate and control plates.
-
Spread the inoculum evenly across the entire surface of the agar using sterile glass beads or a spreader.
-
Allow the plates to dry completely before inverting.
-
Incubate the plates at 37°C for up to 72 hours.[6]
-
-
Reading the Results (Day 5):
-
Examine the plates for bacterial growth at 24, 48, and 72 hours.
-
The MPC is defined as the lowest antibiotic concentration at which no bacterial colonies are observed on any of the replicate plates after the full incubation period.[6]
-
Quantitative Data Tables
Table 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound
| Parameter | Ampicillin Value | Sulbactam Value | Species | Reference |
|---|---|---|---|---|
| Plasma Protein Binding | ~28% | ~38% | Human | [1] |
| Half-life (t½) | 2.7 ± 1.6 h | - | Human (Elderly) | [11] |
| Volume of Distribution (Vd) | 14.2 - 15.1 L | 12.2 - 16.3 L | Human | [1] |
| Peak Serum Conc. (Cmax) | 170.3 µg/mL | 87.5 µg/mL | Human (IV dose) | [12] |
| Lung Tissue / Serum Ratio (AUC) | 0.881 | 0.368 | Human |[13][14] |
Note: PK/PD parameters can vary significantly based on patient factors such as age and renal function.[1][11]
Table 2: Example Dosing Regimens and Associated Efficacy
| Organism | Dosing Regimen (this compound) | Outcome | Key PK/PD Target | Reference |
|---|---|---|---|---|
| E. coli (Susceptible) | 1.5 g (1g/0.5g) every 6h | Bactericidal | T > MIC > 50% | [15] |
| E. coli (Intermediate) | 1.5 g (1g/0.5g) every 6h | Failure (Regrowth) | T > MIC < 30% | [15] |
| E. coli (Intermediate) | 3 g (2g/1g) every 6h | Bactericidal | T > MIC > 50% | [15] |
| A. baumannii (Resistant) | 8g/4g every 8h (High-Dose) | Eradication (in combination) | Maximize exposure | [16] |
| Various Bacteria (Pneumonia) | 3g every 6h | Effective for MIC ≤ 2 µg/mL | Achieve pulmonary PK/PD breakpoints |[13] |
T > MIC: Percentage of the dosing interval during which the drug concentration remains above the MIC. This is a key predictor of efficacy for β-lactam antibiotics.[15]
Visualizations: Workflows and Concepts
Diagram 1: The Mutant Selection Window (MSW) Hypothesis
Caption: The Mutant Selection Window (MSW) is the drug concentration range that selects for resistant mutants.
Diagram 2: Experimental Workflow for MPC Determination
Caption: A step-by-step workflow for determining the Mutant Prevention Concentration (MPC) in the lab.
Diagram 3: Key Mechanisms of this compound Resistance
Caption: Common bacterial strategies to overcome the action of this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to ciprofloxacin, this compound and imipenem in Acinetobacter baumannii clinical isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 7. Revisiting the mutant prevention concentration to guide dosing in childhood tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to Minimize Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ampicillin-Sulbactam and Amoxicillin-Clavulanate Susceptibility Testing of Escherichia coli Isolates with Different β-Lactam Resistance Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dosing Optimization of Ampicillin-Sulbactam Based on Cystatin C in Elderly Patients with Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pulmonary Pharmacokinetic and Pharmacodynamic Evaluation of this compound Regimens for Pneumonia Caused by Various Bacteria, including Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. journals.asm.org [journals.asm.org]
- 16. High-Dose Ampicillin-Sulbactam Combinations Combat Polymyxin-Resistant Acinetobacter baumannii in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ampicillin/Sulbactam Stability in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the inactivation of ampicillin (B1664943)/sulbactam (B1307) in culture media. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the loss of ampicillin/sulbactam activity in my culture medium?
The inactivation of this compound in culture media is primarily due to the hydrolysis of the β-lactam ring, a core structural feature of both molecules. This chemical breakdown renders the antibiotic and the β-lactamase inhibitor inactive. The rate of this degradation is significantly influenced by several factors:
-
pH of the Medium: Both ampicillin and sulbactam are susceptible to degradation in acidic and alkaline conditions. Ampicillin exhibits maximum stability at a pH of approximately 5.8, while sulbactam is most stable in a pH range of 3.0 to 7.0.[1][2][3] Culture media with pH values outside of this optimal range will accelerate the degradation of the compounds.
-
Temperature: The stability of this compound is inversely proportional to the temperature.[3] Incubation at 37°C, a common temperature for cell culture, will lead to a more rapid degradation compared to storage at lower temperatures such as 4°C or -20°C.
-
Enzymatic Degradation: The presence of β-lactamase enzymes is a critical factor in the inactivation of ampicillin. These enzymes, often produced by antibiotic-resistant bacteria, catalyze the hydrolysis of the β-lactam ring.[1][4] In a culture, the secretion of β-lactamase by resistant cells can deplete the ampicillin in the surrounding medium, allowing for the growth of non-resistant "satellite" colonies.[4][5]
-
Storage and Handling: Improper storage of stock solutions, such as repeated freeze-thaw cycles or prolonged storage at room temperature, can lead to significant degradation before the antibiotic is even added to the culture medium.[6]
Q2: How long is this compound stable in my liquid culture or on my agar (B569324) plates at 37°C?
The stability of this compound at 37°C is limited. Ampicillin in culture is reported to be stable for up to 3 days at 37°C.[7] However, its effective concentration can decrease over time. For liquid cultures, it is recommended to avoid prolonged saturation, as the secreted β-lactamase can inactivate the ampicillin, leading to the loss of selective pressure.[4][5] For agar plates, they can typically be stored at 2-8°C for up to two weeks.[7] When incubated at 37°C, the growth of β-lactamase-producing colonies can lead to the degradation of ampicillin in the immediate vicinity, potentially allowing the growth of satellite colonies.[4][5]
Q3: I'm observing satellite colonies on my ampicillin plates. What is causing this and how can I prevent it?
Satellite colonies are small colonies of non-resistant bacteria that grow around a large, resistant colony. This phenomenon is caused by the secretion of β-lactamase by the resistant colony, which degrades the ampicillin in the surrounding agar, creating a zone where non-resistant cells can grow.[4][5]
To prevent satellite colonies, you can:
-
Increase the Ampicillin Concentration: Using a higher concentration of ampicillin (e.g., 200 µg/mL) can make it more difficult for the secreted β-lactamase to completely inactivate the antibiotic.[4][5]
-
Use Fresh Plates and Antibiotic Stocks: Ensure that your ampicillin stock solutions and plates are not old, as the ampicillin will have already started to degrade.[4][5]
-
Switch to Carbenicillin: Carbenicillin is another β-lactam antibiotic that is inactivated by β-lactamase, but at a slower rate than ampicillin. This makes it a more effective selective agent, though it is more expensive.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or poor growth of transformed cells on ampicillin plates. | 1. Inactive ampicillin stock solution.2. Incorrect ampicillin concentration.3. Highly sensitive bacterial strain. | 1. Prepare a fresh ampicillin stock solution.2. Verify the final concentration of ampicillin in the plates.3. Use a lower concentration of ampicillin for highly sensitive strains. |
| Loss of plasmid from liquid cultures over time. | 1. Degradation of ampicillin in the culture medium.2. Secretion of β-lactamase by the bacteria. | 1. Do not allow liquid cultures to become oversaturated.2. When starting a new culture from a saturated one, pellet the cells and resuspend them in fresh, antibiotic-free medium before inoculating the new culture to remove secreted β-lactamase.[4][5]3. Consider using a higher concentration of ampicillin.[4][5] |
| Inconsistent experimental results with ampicillin selection. | 1. Variable activity of this compound due to degradation.2. pH shifts in the culture medium during cell growth. | 1. Prepare fresh this compound solutions for each experiment.2. Monitor and buffer the pH of the culture medium if significant shifts are observed. |
Quantitative Data Summary
The stability of ampicillin and sulbactam is highly dependent on the diluent, temperature, and concentration. Below is a summary of stability data from various studies.
Table 1: Stability of this compound in Different IV Solutions
| Concentration (this compound) | Diluent | Temperature | Stability Duration |
| 30 mg/mL (20 mg/10 mg) | 5% Dextrose Injection | 25°C | 2 hours[8] |
| 30 mg/mL (20 mg/10 mg) | 5% Dextrose Injection | 4°C | 4 hours[8] |
| 3 mg/mL (2 mg/1 mg) | 5% Dextrose Injection | 25°C | 4 hours[8] |
| 45 mg/mL (30 mg/15 mg) | Sterile Water for Injection or 0.9% Sodium Chloride | 25°C | 8 hours[8] |
| 45 mg/mL (30 mg/15 mg) | Sterile Water for Injection or 0.9% Sodium Chloride | 4°C | 48 hours[8] |
| 30 mg/mL (20 mg/10 mg) | 0.9% Sodium Chloride | 4°C | 72 hours[8] |
| 20 mg/mL Ampicillin + 10 mg/mL Sulbactam | 0.9% Sodium Chloride | Room Temperature | 32 hours[9] |
| 20 mg/mL Ampicillin + 10 mg/mL Sulbactam | 0.9% Sodium Chloride | Refrigerated | 68 hours[9] |
Table 2: Recommended Storage Conditions for Ampicillin and Sulbactam Solutions
| Solution Type | Storage Temperature | Recommended Duration | Notes |
| Ampicillin Stock Solution (e.g., 50 mg/mL in water) | 2-8°C | Up to 3 weeks[7] | For long-term storage (4-6 months), store at -20°C.[7] |
| Sulbactam-d5 Stock Solution (in organic solvent) | -20°C | Up to 1 month[6] | Use high-purity, anhydrous solvents. Minimize freeze-thaw cycles.[6] |
| Sulbactam-d5 Stock Solution (in organic solvent) | -80°C | Up to 6 months[6] | |
| Working Solutions (in aqueous or mixed solvents) | 2-8°C | Prepare fresh daily[6] | Stability is significantly reduced in aqueous solutions.[6] |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Culture Medium via HPLC
This protocol outlines a method to quantify the degradation of ampicillin and sulbactam in a specific culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Ampicillin sodium and sulbactam sodium standards
-
Your specific culture medium
-
HPLC system with a UV detector
-
C18 HPLC column
-
Appropriate mobile phase (e.g., a mixture of phosphate (B84403) buffer and acetonitrile)
-
0.22 µm syringe filters
-
Incubator at the desired temperature (e.g., 37°C)
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of ampicillin and sulbactam in sterile water or an appropriate solvent. Sterilize by filtration through a 0.22 µm filter.
-
Prepare Spiked Medium: Add the ampicillin and sulbactam stock solutions to your culture medium to achieve the desired final concentration.
-
Incubation: Place the spiked medium in an incubator at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the medium.
-
Sample Preparation: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any particulates. If necessary, dilute the sample with the mobile phase.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Data Analysis: Determine the peak areas for ampicillin and sulbactam at each time point. Create a standard curve using known concentrations of the standards. Calculate the concentration of ampicillin and sulbactam remaining at each time point and plot the degradation profile.
Protocol 2: Bioassay for Assessing Ampicillin Activity (Disk Diffusion)
This protocol provides a simple bioassay to qualitatively assess the activity of an ampicillin solution.
Materials:
-
A bacterial strain sensitive to ampicillin (e.g., E. coli DH5α)
-
LB agar plates
-
Sterile filter paper disks
-
Your ampicillin solution to be tested
-
A control ampicillin solution of known active concentration
-
Incubator at 37°C
Procedure:
-
Prepare Bacterial Lawn: Spread a lawn of the ampicillin-sensitive bacteria onto an LB agar plate.
-
Apply Disks: Place sterile filter paper disks onto the surface of the agar.
-
Add Ampicillin Solutions: Pipette a small, equal volume of your test ampicillin solution and the control ampicillin solution onto separate disks.
-
Incubation: Incubate the plate at 37°C overnight.
-
Observe Zones of Inhibition: Measure the diameter of the zone of inhibition (the area around the disk where bacteria did not grow) for both the test and control solutions. A smaller zone of inhibition for the test solution compared to the control indicates reduced activity.
Visualizations
Caption: Factors leading to the hydrolytic degradation of ampicillin.
Caption: Workflow for determining this compound stability by HPLC.
Caption: Troubleshooting logic for ampicillin selection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation Kinetics of Sodium Sulbactam in Aqueous Solutions [jstage.jst.go.jp]
- 3. Ampicillin Stability in a Portable Elastomeric Infusion Pump: A Step Forward in Outpatient Parenteral Antimicrobial Therapy [mdpi.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. drugs.com [drugs.com]
- 9. Stability of aztreonam and ampicillin sodium-sulbactam sodium in 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming false positives in ampicillin/sulbactam resistance screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with false positives in ampicillin (B1664943)/sulbactam (B1307) resistance screening.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of suspected "false positive" resistance to ampicillin/sulbactam in E. coli?
A1: The most common reason for an E. coli isolate to test as resistant to this compound is the hyperproduction of TEM-1 β-lactamase.[1] While sulbactam is designed to inhibit β-lactamases like TEM-1, an excessive amount of the enzyme can overwhelm the inhibitor, leading to a resistant phenotype in vitro. This is not a true "false positive" in the sense of a technical error, but rather a reflection of a specific resistance mechanism that may sometimes be overcome with different dosing strategies in a clinical setting.
Q2: Can the ratio of ampicillin to sulbactam in my susceptibility test affect the results?
A2: Yes, the ratio is critical. A 2:1 ratio of ampicillin to sulbactam is recommended for susceptibility testing to minimize the occurrence of false-susceptible results for bacterial strains that are known to be resistant.[2][3][4] Using other ratios may not accurately reflect the isolate's susceptibility.
Q3: My isolate tests resistant to this compound. Does this mean it will also be resistant to amoxicillin/clavulanate?
A3: Not necessarily. Susceptibility to this compound does not reliably predict susceptibility to amoxicillin/clavulanate.[5] There can be significant discrepancies in the in vitro activity of these two drug combinations against the same isolate. Therefore, it is recommended to test and report both agents separately.
A4: According to CLSI guidelines, for Enterobacteriaceae, an MIC of ≤ 8/4 µg/mL is considered susceptible, 16/8 µg/mL is intermediate, and ≥ 32/16 µg/mL is resistant.[3]
Q5: Besides TEM-1 hyperproduction, what are other mechanisms of resistance to this compound?
A5: Other resistance mechanisms include the production of inhibitor-resistant TEM (IRT) β-lactamases, OXA-type β-lactamases, AmpC β-lactamases, and decreased drug permeability due to alterations in outer membrane proteins (OMPs).[6] In some bacteria, like Acinetobacter baumannii, efflux pumps can also contribute to resistance.
Troubleshooting Guide
Problem: An isolate is showing unexpected resistance to this compound.
This guide will walk you through a series of experiments to investigate the potential cause of resistance and rule out a false positive result.
Step 1: Confirm the MIC with a Reference Method
Your initial resistance finding may be method-dependent. It is crucial to confirm the Minimum Inhibitory Concentration (MIC) using a reference method like broth microdilution.
-
Experimental Protocol: Broth Microdilution MIC Testing for this compound.
Step 2: Quantify β-Lactamase Activity
Hyperproduction of β-lactamase is a common cause of resistance. A quantitative assay can help determine if the enzyme levels are elevated.
-
Experimental Protocol: Quantitative β-Lactamase Activity Assay (Nitrocefin Assay).
Step 3: Molecular Identification of Resistance Genes
If high β-lactamase activity is detected, the next step is to identify the gene responsible. PCR is a rapid method for detecting the presence of common β-lactamase genes like blaTEM.
-
Experimental Protocol: PCR for Detection of blaTEM Gene.
Step 4: Determine Plasmid Copy Number
If a blaTEM gene is present, quantifying the plasmid copy number can help determine if gene dosage is the cause of hyperproduction.
-
Experimental Protocol: Plasmid Copy Number Determination by qPCR.
Step 5: Analyze Outer Membrane Proteins (OMPs)
If β-lactamase levels are not significantly elevated, resistance may be due to reduced drug entry into the cell. Analysis of OMPs can reveal changes that correlate with decreased permeability.
-
Experimental Protocol: Outer Membrane Protein (OMP) Analysis by SDS-PAGE.
Data Presentation
Table 1: CLSI MIC Interpretive Criteria for this compound (µg/mL)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacteriaceae | ≤ 8/4 | 16/8 | ≥ 32/16 |
| Acinetobacter spp. | ≤ 8/4 | 16/8 | ≥ 32/16 |
Table 2: Example Results for Troubleshooting this compound Resistance in E. coli
| Isolate ID | MIC (µg/mL) | β-Lactamase Activity (nmol/min/mg) | blaTEM PCR | Plasmid Copy Number | OMP Profile | Likely Resistance Mechanism |
| Ecoli_001 | 32/16 | 250 | Positive | High | Normal | TEM-1 Hyperproduction |
| Ecoli_002 | 8/4 | 25 | Positive | Low | Normal | Baseline TEM-1 Production |
| Ecoli_003 | 64/32 | 30 | Negative | N/A | Altered | Decreased Permeability |
Experimental Protocols
Broth Microdilution MIC Testing for this compound
This protocol is adapted from CLSI M07 guidelines.[7][8]
-
Prepare Stock Solutions: Prepare a stock solution of ampicillin and sulbactam. For a 2:1 ratio, a combined stock can be made.
-
Prepare Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Prepare Inoculum: Culture the bacterial isolate overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Quantitative β-Lactamase Activity Assay (Nitrocefin Assay)
This protocol provides a method for quantifying β-lactamase activity using the chromogenic substrate nitrocefin (B1678963).[9]
-
Prepare Bacterial Lysate: Grow the bacterial isolate to mid-log phase in broth. Pellet the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in a known volume of PBS. Lyse the cells by sonication or with a chemical lysis reagent. Clarify the lysate by centrifugation.
-
Prepare Reaction Mixture: In a 96-well plate, add a known amount of the bacterial lysate.
-
Initiate Reaction: Add a solution of nitrocefin (final concentration of 50-100 µM) to each well to start the reaction.
-
Measure Absorbance: Immediately begin measuring the absorbance at 486 nm kinetically using a spectrophotometer.
-
Calculate Activity: The rate of increase in absorbance is proportional to the β-lactamase activity. Enzyme activity can be calculated using the Beer-Lambert law. One unit of β-lactamase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute at pH 7.0 and 25°C.
PCR for Detection of blaTEM Gene
This protocol outlines the steps for detecting the presence of the blaTEM gene.
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard boiling lysis method.
-
PCR Amplification: Set up a PCR reaction with primers specific for the blaTEM gene. A typical reaction mixture includes DNA template, forward and reverse primers, dNTPs, PCR buffer, and Taq polymerase.
-
Thermal Cycling: Perform PCR with the following cycling conditions: initial denaturation at 95°C for 5-15 minutes, followed by 30 cycles of denaturation at 94°C for 30 seconds, annealing at a primer-specific temperature (e.g., 56-62°C) for 30-90 seconds, and extension at 72°C for 60 seconds. A final extension at 72°C for 10 minutes is included.[10][11]
-
Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose (B213101) gel stained with a DNA-binding dye. The presence of a band of the expected size indicates a positive result for the blaTEM gene.
Plasmid Copy Number Determination by qPCR
This protocol describes how to determine the relative plasmid copy number using quantitative PCR.[2][12][13]
-
Primer Design: Design two sets of qPCR primers: one targeting a single-copy chromosomal gene (e.g., dxs) and another targeting a gene on the plasmid (e.g., blaTEM).
-
DNA Extraction: Extract total DNA (chromosomal and plasmid) from the bacterial isolate.
-
qPCR Reaction: Perform two separate qPCR reactions for each DNA sample, one with the chromosomal gene primers and one with the plasmid gene primers. Use a SYBR Green-based detection method.
-
Data Analysis: Determine the cycle threshold (CT) values for both the chromosomal and plasmid genes. The plasmid copy number can be calculated using the formula: Copy Number = 2(CT chromosomal gene - CT plasmid gene).
Outer Membrane Protein (OMP) Analysis by SDS-PAGE
This protocol details the analysis of OMPs by SDS-polyacrylamide gel electrophoresis.[14]
-
OMP Extraction: Isolate the outer membrane fraction of the bacterial cells using a method such as sonication followed by differential centrifugation and solubilization with a detergent like sodium lauroyl sarcosinate.
-
Protein Quantification: Determine the protein concentration of the OMP extract using a standard protein assay (e.g., Bradford or BCA).
-
Sample Preparation: Mix the OMP sample with Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol) and heat to denature the proteins.
-
SDS-PAGE: Load the prepared samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands. Compare the OMP profile of the test isolate to a susceptible control strain to identify any differences.
Visualizations
References
- 1. 2.7. qPCR Copy-Number Determination of Plasmids [bio-protocol.org]
- 2. QPCRToQuantifyPlasmidCopyNumber < Lab < TWiki [barricklab.org]
- 3. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ampicillin-Sulbactam and Amoxicillin-Clavulanate Susceptibility Testing of Escherichia coli Isolates with Different β-Lactam Resistance Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. benchchem.com [benchchem.com]
- 10. PCR Amplification for Detection of β-Lactamase Genes [bio-protocol.org]
- 11. Rapid Detection of Beta-Lactamases Genes among Enterobacterales in Urine Samples by Using Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gene-quantification.de [gene-quantification.de]
- 13. A Real-Time Quantitative PCR Protocol for the Quantification of Plasmid Copy Number in Lactococcus lactis | Springer Nature Experiments [experiments.springernature.com]
- 14. SDS-PAGE Analysis of the Outer Membrane Proteins of Uropathogenic Escherichia coli Isolated from Patients in Different Wards of Nemazee Hospital, Shiraz, Iran - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ampicillin/Sulbactam & The Inoculum Effect
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the impact of the inoculum effect on ampicillin (B1664943)/sulbactam (B1307) Minimum Inhibitory Concentration (MIC) values.
Frequently Asked Questions (FAQs)
Q1: What is the "inoculum effect" in the context of ampicillin/sulbactam susceptibility testing?
A1: The inoculum effect is an in vitro phenomenon where the MIC of this compound for a bacterial isolate increases significantly as the starting bacterial density (inoculum) in the susceptibility test is raised.[1][2] This means that an organism appearing susceptible at a standard inoculum size (e.g., 5 x 105 CFU/mL) might test as resistant at a higher inoculum (e.g., 5 x 107 CFU/mL), which may better represent the bacterial load in certain types of infections.[3]
Q2: What is the primary mechanism behind the inoculum effect with this compound?
A2: The primary mechanism is the production of β-lactamase enzymes by the bacteria.[1][4] Ampicillin is a β-lactam antibiotic, and sulbactam is a β-lactamase inhibitor. At higher bacterial densities, the increased concentration of β-lactamase enzymes can overwhelm the inhibitory effect of sulbactam, leading to the degradation of ampicillin and subsequent bacterial growth at higher antibiotic concentrations.[1] While β-lactamase production is the main cause, other mechanisms may also contribute in some pathogens.[4][5]
Q3: Which types of bacteria are most likely to exhibit an inoculum effect with this compound?
A3: Bacteria that produce β-lactamases are most prone to this effect. This is particularly notable in strains of Staphylococcus aureus (especially Methicillin-Susceptible Staphylococcus aureus - MSSA) and some Gram-negative bacteria like Escherichia coli.[6] For instance, a significant percentage of MSSA clinical isolates, particularly those carrying the type C blaZ gene, have demonstrated a marked inoculum effect with this compound.[6]
Q4: How significant can the change in MIC be with an increased inoculum?
A4: The change can be substantial. Studies have shown that for some bacterial isolates, the this compound MIC can increase by several dilutions when the inoculum is raised from a standard concentration to a high concentration.
Troubleshooting Guide
Problem: I am observing inconsistent or higher-than-expected this compound MIC values for my bacterial isolates.
This could be due to an unintended high inoculum in your experiment. Here’s how to troubleshoot:
Step 1: Verify Inoculum Preparation and Standardization
-
Issue: The most common cause of variability is an inaccurate starting inoculum.
-
Troubleshooting Action:
-
Ensure your bacterial suspension is homogenous and free of clumps.
-
Accurately standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.[7]
-
Perform serial dilutions carefully to achieve the final desired inoculum concentration in the wells (typically 5 x 105 CFU/mL for standard MIC testing).[7]
-
Plate a sample of your final inoculum to perform a colony count and confirm the actual CFU/mL.
-
Step 2: Check Media and Reagents
-
Issue: The quality and preparation of media and antibiotic solutions can affect results.
-
Troubleshooting Action:
Step 3: Review Incubation Conditions
-
Issue: Incorrect incubation time or temperature can lead to skewed results.
-
Troubleshooting Action:
-
Incubate plates for the standard 16-20 hours at 35 ± 2°C for most bacteria.[8]
-
Ensure proper atmospheric conditions are maintained if required for your specific organism.
-
Quantitative Data Summary
The following tables summarize the impact of inoculum size on this compound MIC values for Methicillin-Susceptible Staphylococcus aureus (MSSA) as reported in a study by Song et al. (2019).
Table 1: this compound Inoculum Effect on MSSA Isolates [6][11]
| Inoculum Size (CFU/mL) | Mean MIC (mg/L) | Percentage of Isolates Exhibiting Inoculum Effect |
| Standard (~5 x 105) | 2.79 ± 0.11 | N/A |
| High (~5 x 107) | 24.15 ± 1.27 | 65.9% |
Table 2: Piperacillin/Tazobactam Inoculum Effect on MSSA Isolates for Comparison [6][11]
| Inoculum Size (CFU/mL) | Mean MIC (mg/L) | Percentage of Isolates Exhibiting Inoculum Effect |
| Standard (~5 x 105) | 2.04 ± 0.08 | N/A |
| High (~5 x 107) | 48.14 ± 4.08 | 43.0% |
Experimental Protocols
Protocol: Determining the Inoculum Effect on this compound MIC
This protocol outlines the broth microdilution method to assess the impact of different inoculum sizes on this compound MIC values.
1. Materials:
-
Bacterial isolate to be tested
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Ampicillin and Sulbactam powders
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35 ± 2°C)
-
Pipettes and sterile tips
2. Preparation of Antibiotic Solutions:
-
Prepare a stock solution of ampicillin and sulbactam. For susceptibility testing, a 2:1 ratio of ampicillin to sulbactam is commonly used.[10]
-
Perform serial twofold dilutions of the this compound combination in CAMHB in the wells of the 96-well plate to achieve the desired final concentration range.
3. Inoculum Preparation:
-
Standard Inoculum (Target: 5 x 105 CFU/mL):
-
From a fresh culture plate, select several colonies and suspend them in saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to get approximately 1.5 x 106 CFU/mL.
-
Add the appropriate volume of this diluted suspension to the wells to achieve a final concentration of 5 x 105 CFU/mL.
-
-
High Inoculum (Target: 5 x 107 CFU/mL):
-
Prepare the 0.5 McFarland suspension as described above.
-
Instead of the 1:100 dilution, make a 1:1 dilution (or concentrate the initial suspension) to achieve a starting concentration of approximately 1.5 x 108 CFU/mL.
-
Add the appropriate volume to the wells to achieve a final concentration of 5 x 107 CFU/mL.
-
4. Inoculation and Incubation:
-
Inoculate the wells of the microtiter plates containing the antibiotic dilutions with both the standard and high inoculum preparations.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only) for each inoculum size.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
An inoculum effect is considered present if the MIC at the high inoculum is significantly higher (e.g., a four-fold or greater increase) than the MIC at the standard inoculum.
Visualizations
Caption: Mechanism of the Inoculum Effect on this compound.
Caption: Workflow for Determining the Inoculum Effect.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Inoculum effect of β-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inoculum effect of β-lactam antibiotics. | Semantic Scholar [semanticscholar.org]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. The minimal inhibitory concentration for sulbactam was not associated with the outcome of infections caused by carbapenem-resistant Acinetobacter sp. treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. wgcriticalcare.com [wgcriticalcare.com]
- 10. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inoculum effect of methicillin-susceptible <i>Staphylococcus aureus</i> against broad-spectrum beta-lactam antibiotics - ProQuest [proquest.com]
Minimizing degradation of ampicillin/sulbactam during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of ampicillin (B1664943)/sulbactam (B1307) during storage.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of ampicillin/sulbactam solutions.
| Issue | Possible Cause | Recommended Action |
| Loss of Potency in Stored Solution | Improper Storage Temperature: Storing at room temperature or elevated temperatures accelerates degradation. | Store reconstituted solutions at 2-8°C when not in immediate use. For long-term storage of stock solutions, freezing at -20°C is recommended.[1] |
| Incorrect pH: The pH of the solution is outside the optimal stability range for ampicillin and sulbactam. | Ensure the pH of the final solution is within the optimal range. The pH of reconstituted this compound solutions is typically between 8.0 and 10.0.[2][3] However, the maximum stability for ampicillin is around pH 7.5, and for sulbactam, it is in the range of 3.0 to 7.0.[4][5] For experimental purposes, consider buffering the solution closer to neutral pH if compatible with the application. | |
| Inappropriate Solvent/Diluent: Use of a diluent that accelerates degradation, such as dextrose solutions for prolonged storage. | For intravenous administration, 0.9% sodium chloride is a common and suitable diluent.[4][6] Stability in dextrose solutions is generally lower.[6][7] | |
| Extended Storage Time: Solutions have been stored longer than the recommended duration. | Prepare solutions fresh whenever possible. Adhere to the recommended storage times based on temperature and diluent. For instance, IV solutions in 0.9% sodium chloride are stable for up to 8 hours at 25°C or 48 hours at 4°C.[7] | |
| Visible Particulate Matter or Color Change | Degradation Products: The formation of polymers and other degradation products can lead to visible changes. | Discard any solution that appears cloudy, discolored, or contains particulate matter. This is a sign of significant degradation. The formation of ampicillin polymers can occur within a few hours of dissolution.[8][9] |
| Contamination: Microbial growth in the solution. | Ensure aseptic techniques are used during reconstitution and handling. Filter-sterilize solutions when appropriate. | |
| Inconsistent Experimental Results | Variability in Solution Preparation: Inconsistent concentrations or pH adjustments between batches. | Standardize the protocol for solution preparation, including the source and quality of reagents. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for ampicillin and sulbactam?
A1: The primary degradation pathway for both ampicillin and sulbactam is the hydrolysis of the β-lactam ring, which renders the molecules inactive.[10][11] For ampicillin, this hydrolysis is catalyzed by both acidic and alkaline conditions. In alkaline solutions, ampicillin initially degrades to 5R-penicilloic acid, which can then undergo further reactions to form other products.[8][9][11] Sulbactam is also susceptible to hydrolysis of its β-lactam ring.[10]
Q2: What are the optimal storage conditions for this compound powder and reconstituted solutions?
A2:
-
Powder: The dry powder for injection should be stored at a controlled room temperature of 20° to 25°C (68° to 77°F).[12][13][14]
-
Reconstituted Solutions: For immediate use, solutions can be kept at room temperature. However, for storage, refrigeration at 2-8°C is recommended to prolong stability. For long-term storage of stock solutions for research purposes, freezing at -20°C is advisable.[1]
Q3: How long are reconstituted this compound solutions stable?
A3: The stability of reconstituted solutions depends on the diluent, concentration, and storage temperature. The stability of ampicillin is generally the limiting factor for the combination product.[15]
This compound IV Solution Stability [7]
| Diluent | Concentration | Storage Temperature | Stability Duration |
| 0.9% Sodium Chloride | 45 mg/mL | 25°C | 8 hours |
| 4°C | 48 hours | ||
| 5% Dextrose | 30 mg/mL | 25°C | 2 hours |
| 4°C | 4 hours | ||
| Lactated Ringer's | 45 mg/mL | 25°C | 8 hours |
| 4°C | 24 hours |
Q4: Can I autoclave this compound solutions to sterilize them?
A4: No, ampicillin solutions should not be autoclaved as the heat will cause rapid degradation.[1] For sterilization, it is recommended to use filtration through a 0.22 µm filter.[1]
Q5: Does the presence of sulbactam affect the stability of ampicillin?
A5: Studies have shown that the presence of sulbactam does not have an adverse effect on the stability of ampicillin. In fact, in all diluents tested, sulbactam was found to be more stable than ampicillin.[15]
Experimental Protocols
Protocol 1: Stability Testing of this compound Solution via HPLC
This protocol outlines a method to determine the stability of a prepared this compound solution under specific storage conditions.
Materials:
-
This compound for Injection, USP
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP (or other diluent of interest)
-
HPLC system with UV detector
-
C18 HPLC column
-
Mobile phase (e.g., a mixture of a suitable buffer like 0.005 M Tetrabutylammonium hydroxide (B78521) and acetonitrile)[3]
-
Reference standards for ampicillin and sulbactam
Procedure:
-
Preparation of Stock Solution: Reconstitute a vial of this compound for Injection with Sterile Water for Injection to a known concentration (e.g., 375 mg/mL).
-
Preparation of Test Solutions: Immediately dilute the stock solution with the chosen diluent (e.g., 0.9% Sodium Chloride) to the final desired concentration (e.g., 30 mg/mL ampicillin and 15 mg/mL sulbactam).
-
Storage Conditions: Divide the test solution into aliquots and store them under the desired conditions (e.g., 25°C and 4°C). Protect from light.
-
Sample Analysis (Time Points): At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each storage condition.
-
HPLC Analysis:
-
Prepare a standard solution with known concentrations of ampicillin and sulbactam reference standards.
-
Inject the standard and test samples onto the HPLC system.
-
Monitor the elution of ampicillin and sulbactam using a UV detector at an appropriate wavelength.
-
The retention times of the peaks in the test samples should correspond to those of the standards.[3]
-
-
Data Analysis:
-
Calculate the concentration of ampicillin and sulbactam in the test samples at each time point by comparing the peak areas with those of the standard solution.
-
Determine the percentage of the initial concentration remaining at each time point. Stability is often defined as retaining at least 90% of the initial concentration.
-
Visualizations
Caption: Simplified degradation pathway of ampicillin.
Caption: Workflow for this compound stability testing.
Caption: Factors influencing this compound stability.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Ampicillin and Sulbactam for Injection, USP [dailymed.nlm.nih.gov]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. journals.asm.org [journals.asm.org]
- 5. Degradation Kinetics of Sodium Sulbactam in Aqueous Solutions [jstage.jst.go.jp]
- 6. publications.ashp.org [publications.ashp.org]
- 7. drugs.com [drugs.com]
- 8. Degradation pathways of ampicillin in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. piramalcriticalcare.us [piramalcriticalcare.us]
- 13. Ampicillin and Sulbactam for Injection USP | Eugia US [eugiaus.com]
- 14. wgcriticalcare.com [wgcriticalcare.com]
- 15. Stability of sulbactam/ampicillin in diluents for parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in ampicillin/sulbactam susceptibility tests
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during ampicillin (B1664943)/sulbactam (B1307) susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of ampicillin to sulbactam for susceptibility testing?
A fixed ratio of 2:1 ampicillin to sulbactam is generally recommended for susceptibility testing. This ratio helps to ensure the recognition of the ampicillin/sulbactam spectrum and minimizes false-susceptible results for strains that are known to be resistant.[1][2]
Q2: Can I use this compound susceptibility results to predict susceptibility to amoxicillin/clavulanate?
No, susceptibility to amoxicillin/clavulanate cannot be reliably predicted by testing with this compound.[3][4][5][6] Studies have shown marked discrepancies in susceptibility patterns between these two drug combinations.[3][4][5][6] Therefore, each combination should be tested separately.
Q3: My quality control (QC) results for this compound are out of the acceptable range. What are the initial steps to take?
If your QC results are out of range, all susceptibility test results obtained since the last successful QC are considered invalid. A systematic investigation should be initiated to identify the source of the error. This includes reviewing inoculum preparation, media quality, antibiotic disk or solution integrity, and incubation conditions.[7]
Q4: What are the recommended MIC breakpoints for this compound?
The recommended Minimum Inhibitory Concentration (MIC) susceptibility breakpoints for this compound are ≤8.0/4.0 µg/mL for Enterobacteriaceae, anaerobes, nonenteric gram-negative bacilli, staphylococci, Haemophilus influenzae, and Branhamella catarrhalis.[1][2] For enterococci, streptococci, and Listeria monocytogenes, the ampicillin MIC alone can be used to predict susceptibility to this compound.[1][2]
Troubleshooting Guides
Issue 1: Unexpected Resistance to this compound in a Susceptible QC Strain (e.g., E. coli ATCC® 25922™)
This is a common issue that can invalidate test results. Follow this guide to troubleshoot the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected QC failures.
Detailed Steps:
-
Verify Reagent Integrity:
-
Evaluate Media Quality:
-
Confirm that the correct medium was used (e.g., Mueller-Hinton agar or cation-adjusted Mueller-Hinton broth).
-
Check the pH of the media.
-
Verify the concentration of divalent cations (Ca2+ and Mg2+), as this can affect the MIC for some bacteria.[7]
-
-
Review Inoculum Preparation:
-
Ensure the bacterial inoculum was standardized to a 0.5 McFarland turbidity standard.
-
Verify that the inoculum was prepared from a fresh, pure culture (18-24 hours old).
-
-
Assess Test Procedure:
-
Confirm that the incubation conditions were correct (typically 16-20 hours at 35°C ± 2°C).[7]
-
For disk diffusion, ensure proper application of the disk to the agar surface.
-
For broth microdilution, ensure proper inoculation of the wells.
-
-
Retest:
-
If any of the above steps reveal a deviation, correct it and repeat the test.
-
If no obvious errors are found, retest using a new lot of reagents and a fresh subculture of the QC strain.
-
Issue 2: Discrepancies Between Disk Diffusion and MIC Results
It is not uncommon to observe discrepancies between disk diffusion and broth microdilution (MIC) results for this compound.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inherent Methodological Differences | Be aware that some level of disagreement between methods can occur. The 2:1 ratio of ampicillin to sulbactam in MIC testing generally correlates best with the disk diffusion test.[8] |
| Incorrect Interpretive Criteria | Ensure you are using the most current interpretive criteria from a recognized body like the Clinical and Laboratory Standards Institute (CLSI). Outdated breakpoints can lead to misinterpretation. |
| Presence of Specific Beta-Lactamases | Strains producing certain beta-lactamases, such as OXA-1, may show false susceptibility with some testing methods.[8] Consider molecular methods to identify the resistance mechanism if results are critical. |
| Quality of Testing Materials | Poor quality antibiotic disks or powders can lead to inaccurate results.[9] Always use high-quality, properly stored materials. |
Signaling Pathway of this compound Action and Resistance
Caption: Mechanism of this compound and beta-lactamase resistance.
Experimental Protocols
Kirby-Bauer Disk Diffusion Susceptibility Test
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
-
Disk Application:
-
Aseptically apply an this compound (10/10 µg) disk to the surface of the agar.
-
Gently press the disk to ensure complete contact with the agar.[7]
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of complete inhibition in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on established zone diameter interpretive criteria.[7]
-
Broth Microdilution MIC Test
-
Reagent Preparation:
-
Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a microtiter plate. The ratio of ampicillin to sulbactam should be maintained at 2:1.
-
-
Inoculum Preparation:
-
Prepare an inoculum as described for the Kirby-Bauer test. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).[7]
-
-
Incubation:
-
Incubate the microplate for 16-20 hours at 35°C ± 2°C.[7]
-
-
Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Interpret the MIC value based on established breakpoints.
-
Interpretive Criteria for this compound
| Organism Group | MIC (µg/mL) Susceptible | MIC (µg/mL) Intermediate | MIC (µg/mL) Resistant | Disk Diffusion (mm) Susceptible | Disk Diffusion (mm) Intermediate | Disk Diffusion (mm) Resistant |
| Enterobacteriaceae | ≤ 8/4 | 16/8 | ≥ 32/16 | ≥ 15 | 12-14 | ≤ 11 |
| Staphylococcus aureus | ≤ 8/4 | 16/8 | ≥ 32/16 | ≥ 20 | - | ≤ 19 |
| Haemophilus influenzae | ≤ 2/1 | - | - | ≥ 20 | - | ≤ 19 |
Note: Interpretive criteria are subject to change and should be referenced from the latest CLSI or EUCAST guidelines.
References
- 1. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Ampicillin-Sulbactam and Amoxicillin-Clavulanate Susceptibility Testing of Escherichia coli Isolates with Different β-Lactam Resistance Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ampicillin-sulbactam and amoxicillin-clavulanate susceptibility testing of Escherichia coli isolates with different beta-lactam resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of in vitro susceptibility results for amoxicillin-clavulanate and ampicillin-sulbactam tested against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An evaluation of susceptibility testing methods for ampicillin-sulbactam using a panel of beta-lactamase-producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Problems related to quality of antibiotics – How did we end up here? – ReAct [reactgroup.org]
Optimization of ampicillin to sulbactam ratio for specific bacterial strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the ampicillin (B1664943) to sulbactam (B1307) ratio for specific bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for combining ampicillin with sulbactam?
A1: The combination of ampicillin and sulbactam is designed to overcome bacterial resistance to ampicillin. Ampicillin is a β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] However, many bacteria have developed resistance by producing β-lactamase enzymes, which inactivate ampicillin by hydrolyzing its β-lactam ring. Sulbactam is a β-lactamase inhibitor; it irreversibly binds to and inactivates these enzymes, thereby protecting ampicillin from degradation and allowing it to exert its antibacterial effect.[2][3][4]
Q2: What is the most commonly used ratio of ampicillin to sulbactam and why?
A2: The most frequently recommended and commercially available ratio of ampicillin to sulbactam is 2:1.[5][6] This ratio has been found to be effective in protecting ampicillin from a wide range of β-lactamases produced by common pathogens.[5] Clinical formulations and susceptibility testing guidelines are often based on this fixed ratio.[7][8]
Q3: How does the Fractional Inhibitory Concentration (FIC) Index help in determining the optimal ratio?
A3: The Fractional Inhibitory Concentration (FIC) Index is a quantitative measure used to assess the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.[4][9][10] It is calculated using the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination. A lower FIC index (typically ≤ 0.5) indicates synergy, suggesting that the combination is more effective than the individual agents.[4][11] By testing various ratios in a checkerboard assay, researchers can identify the combination that yields the lowest FIC index, thus determining the most synergistic and potentially optimal ratio.[12]
Q4: Against which types of bacteria is the ampicillin-sulbactam combination typically effective?
A4: The ampicillin-sulbactam combination is effective against a broad spectrum of bacteria, including many Gram-positive and Gram-negative organisms, as well as anaerobes.[13] It is particularly useful against β-lactamase-producing strains of Staphylococcus aureus, Haemophilus influenzae, Escherichia coli, Klebsiella species, Acinetobacter species, and Bacteroides species that would otherwise be resistant to ampicillin alone.[2][3]
Q5: What are the known mechanisms of resistance to the ampicillin-sulbactam combination?
A5: Resistance to ampicillin-sulbactam can occur through several mechanisms. For Gram-negative bacteria, this includes the overproduction of certain β-lactamases (like AmpC) that are not as effectively inhibited by sulbactam, the production of metallo-β-lactamases, or alterations in penicillin-binding proteins (PBPs) that reduce their affinity for ampicillin.[13] In some bacteria, like Acinetobacter baumannii, resistance can also be associated with the expression of efflux pumps that actively remove the antibiotics from the cell.[14]
Troubleshooting Guides
Checkerboard Assay Issues
Q: My checkerboard assay results are inconsistent or difficult to interpret. What are the common causes?
A: Inconsistent results in a checkerboard assay can stem from several factors:
-
Pipetting Errors: Small inaccuracies in serial dilutions can lead to significant errors in the final concentrations. Ensure careful and precise pipetting.[15]
-
Inoculum Preparation: The bacterial inoculum density must be standardized (typically to a 0.5 McFarland standard) as per CLSI guidelines. An incorrect inoculum size can alter MIC values.
-
Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate the media and drugs, affecting bacterial growth. It is recommended to fill the perimeter wells with sterile saline or media to minimize this effect.[15]
-
Precipitation: The combination of ampicillin and sulbactam at high concentrations may lead to precipitation, which can be mistaken for bacterial growth. Always check for drug solubility and precipitation.[15]
-
Resistant Subpopulations: The presence of a resistant subpopulation within your bacterial culture can lead to trailing endpoints or seemingly sporadic growth in wells. It is advisable to re-isolate a single colony and repeat the assay.
Time-Kill Assay Issues
Q: In my time-kill assay, I don't observe a synergistic effect even though the checkerboard assay suggested synergy. Why might this be?
A: Discrepancies between checkerboard and time-kill assays can occur for the following reasons:
-
Static vs. Dynamic Measurement: The checkerboard assay measures the inhibition of growth at a single time point (e.g., 24 hours) and is a static measure of antimicrobial effect. In contrast, the time-kill assay provides a dynamic view of bactericidal or bacteriostatic activity over time. A combination may be synergistic in inhibiting growth but not in killing the bacteria.
-
Suboptimal Sampling Times: Synergy might be time-dependent. Ensure you are taking samples at appropriate intervals (e.g., 0, 2, 4, 6, 8, and 24 hours) to capture the dynamic interaction between the drugs and the bacteria.
-
Drug Stability: The stability of ampicillin and sulbactam in the test medium over the 24-hour incubation period can affect the results. Degradation of one or both components could diminish the synergistic effect over time.
-
Inoculum Effect: A higher inoculum used in the time-kill assay compared to the checkerboard assay can sometimes reduce the apparent synergy.
MIC Determination Issues
Q: My MIC values for the control strains are out of the acceptable range. What should I do?
A: If your quality control (QC) strain MICs are incorrect, it invalidates the results for your test isolates. Here are the steps to troubleshoot:
-
Verify QC Strain: Ensure you are using a recommended QC strain (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™) and that the stock has not been contaminated or lost its expected phenotype.[16]
-
Check Media and Reagents: Confirm that you are using cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines.[17] The pH and cation concentration of the media are critical for accurate MIC results.
-
Review Inoculum Preparation: The final inoculum concentration in the wells should be approximately 5 x 10^5 CFU/mL. Verify your dilution and standardization steps.
-
Incubation Conditions: Ensure the plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. Incorrect temperature or incubation time can affect the results.
-
Antibiotic Potency: Check the expiration date and storage conditions of your ampicillin and sulbactam stocks. Improper storage can lead to a loss of potency.
Quantitative Data Summary
Table 1: Ampicillin-Sulbactam (2:1 Ratio) MICs for Quality Control Strains
| Bacterial Strain | Ampicillin MIC (µg/mL) | Sulbactam MIC (µg/mL) | Ampicillin/Sulbactam (2:1) MIC (µg/mL) | CLSI QC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 2 - 8 | >128 | 4/2 | 2/1 - 8/4 |
| Staphylococcus aureus ATCC® 29213™ | 0.25 - 1 | 8 - 32 | 0.5/0.25 | 0.25/0.12 - 1/0.5 |
| Klebsiella pneumoniae ATCC® 700603™ | >256 | 16 | 16/8 | 8/4 - 32/16 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Example MIC Values of Ampicillin-Sulbactam Against Various Bacterial Strains
| Bacterial Strain | Condition | This compound (2:1) MIC₅₀ (µg/mL) | This compound (2:1) MIC₉₀ (µg/mL) |
| Escherichia coli | Ampicillin-Resistant | 16/8 | 32/16 |
| Klebsiella pneumoniae | Clinical Isolates | 16/8 | >32/16 |
| Acinetobacter baumannii | Multi-drug Resistant | 16/8 | 64/32 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. These are representative values and can vary significantly between studies and geographical locations.[3][14]
Experimental Protocols
Broth Microdilution Checkerboard Assay
This protocol is for determining the synergistic activity of ampicillin and sulbactam using the checkerboard method in a 96-well microtiter plate.
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of ampicillin and sulbactam in an appropriate solvent (e.g., sterile deionized water) at a concentration 100x the highest desired final concentration.
-
Create a series of working solutions by performing two-fold serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Dispense 50 µL of each ampicillin dilution horizontally across the plate (e.g., from column 1 to 10).
-
Dispense 50 µL of each sulbactam dilution vertically down the plate (e.g., from row A to G).
-
This creates a matrix of wells with varying concentrations of both drugs. Row H will typically contain only ampicillin dilutions (for ampicillin MIC), and column 11 will contain only sulbactam dilutions (for sulbactam MIC). Column 12 will serve as a growth control (no antibiotic).
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
-
Incubation and Reading:
-
Incubate the plate at 35°C for 16-20 hours.
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
-
-
Data Analysis (FIC Index Calculation):
-
Determine the MIC of ampicillin alone (MICₐ), sulbactam alone (MICₛ), and the MIC of each drug in combination.
-
For each well showing no growth, calculate the FIC Index using the following formula:
-
FIC Index = FICₐ + FICₛ = (MIC of ampicillin in combination / MICₐ) + (MIC of sulbactam in combination / MICₛ)
-
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Indifference or Additive Effect
-
FIC Index > 4: Antagonism
-
-
Time-Kill Assay
This protocol assesses the bactericidal activity of ampicillin and sulbactam over time.
-
Preparation:
-
Prepare flasks containing CAMHB with the desired concentrations of ampicillin alone, sulbactam alone, and the combination of interest (e.g., at their respective MICs or sub-MICs). Include a growth control flask with no antibiotic.
-
Prepare a mid-logarithmic phase bacterial culture.
-
-
Inoculation:
-
Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
Incubate the flasks at 35°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto non-selective agar (B569324) plates (e.g., Tryptic Soy Agar).
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[18]
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Mechanism of ampicillin and sulbactam action.
Caption: Workflow for optimizing ampicillin-sulbactam ratio.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Pharmacodynamics of Ampicillin-Sulbactam in an In Vitro Infection Model against Escherichia coli Strains with Various Levels of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmatonline.com [jmatonline.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC EUCAST [mic.eucast.org]
- 7. contagionlive.com [contagionlive.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Ampicillin + Sulbactam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 14. Comparative activity of cefoxitin, this compound, and imipenem against clinical isolates of Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. Rapid antimicrobial susceptibility testing of clinical isolates by digital time-lapse microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. journals.asm.org [journals.asm.org]
Addressing variability in ampicillin/sulbactam in vitro experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in in vitro experimental results involving ampicillin (B1664943)/sulbactam (B1307).
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in our ampicillin/sulbactam Minimum Inhibitory Concentration (MIC) results for the same bacterial strain. What are the common causes?
A1: Variability in MIC results for this compound can stem from several factors. One of the most critical is the ratio of ampicillin to sulbactam used in the assay. A fixed ratio of 2:1 is widely recommended to ensure an accurate representation of the drug's spectrum of activity and to minimize the occurrence of false-susceptible or false-resistant results[1][2][3]. Deviations from this ratio can lead to inconsistent outcomes. Other contributing factors include the specific type of β-lactamase produced by the test organism, the inoculum density, and the specific testing methodology employed (e.g., broth microdilution vs. agar (B569324) dilution)[4][5].
Q2: How does the type of β-lactamase produced by our test organism affect the this compound MIC?
A2: The efficacy of sulbactam as a β-lactamase inhibitor varies depending on the specific enzyme produced by the bacteria. For instance, sulbactam is generally effective against TEM-1 β-lactamases, which are common in E. coli[6][7]. However, it may be less effective against other types of β-lactamases, such as OXA-1, which can lead to higher MIC values and apparent resistance[4]. Therefore, understanding the resistance mechanism of your test organism is crucial for interpreting results.
Q3: Can we use the susceptibility results of amoxicillin/clavulanate to predict the susceptibility to this compound?
A3: No, it is not recommended to use amoxicillin/clavulanate susceptibility to predict this compound susceptibility, or vice-versa. Although both are β-lactam/β-lactamase inhibitor combinations, there are significant differences in their in vitro activity against various bacterial species[2][8][9]. Studies have shown marked discrepancies in susceptibility patterns between the two drugs for the same isolates[4][5]. Therefore, each combination should be tested and interpreted independently.
Q4: What are the recommended quality control (QC) strains for this compound susceptibility testing?
A4: For quality control of this compound susceptibility testing, it is recommended to use standard ATCC strains as specified by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI). Escherichia coli ATCC 25922 is a commonly used QC strain for this compound testing[8]. It is important to ensure that the MIC values for your QC strains fall within the acceptable ranges defined by the standards you are following.
Q5: We are conducting a synergy study with this compound and another antibiotic. Which method is most appropriate?
A5: The checkerboard assay and the time-kill assay are two commonly used methods to evaluate antibiotic synergy in vitro[10][11]. The checkerboard method is useful for determining the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of synergy, additivity, or antagonism[12]. The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic effects of the antibiotic combination over time[11][13]. The choice of method may depend on the specific research question and the resources available.
Troubleshooting Guides
Issue 1: Inconsistent MIC Results
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Ratio | Ensure that a 2:1 ratio of ampicillin to sulbactam is being used for all experiments. Prepare fresh stock solutions and verify calculations. |
| Inoculum Density Variation | Standardize the inoculum preparation to achieve a consistent starting concentration (typically 5 x 10^5 CFU/mL for broth microdilution). An inoculum that is too high can lead to higher MICs (the "inoculum effect")[5][6]. |
| Media and Reagent Quality | Use fresh, high-quality Mueller-Hinton broth or agar. Ensure that the pH and cation concentrations of the media are within the recommended ranges. |
| Incubation Conditions | Maintain a consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours for most bacteria). |
| β-Lactamase Induction | For organisms with inducible β-lactamases, pre-exposure to a β-lactam antibiotic can lead to increased resistance. Be mindful of the experimental design to avoid unintentional induction. |
Issue 2: Discrepancies Between Different Testing Methods
| Potential Cause | Troubleshooting Step |
| Methodological Differences | Be aware that different susceptibility testing methods (e.g., broth microdilution, agar dilution, disk diffusion) can yield slightly different results. When comparing data, ensure the same method was used. |
| Breakpoint Interpretation | Use the correct interpretive criteria (breakpoints) for the specific method and organism being tested, following guidelines from organizations like CLSI or EUCAST. |
| Reading of Results | For manual reading of MICs, ensure consistent interpretation of growth inhibition. For automated systems, verify that the instrument is calibrated and functioning correctly. |
Data Presentation
Table 1: Effect of this compound Ratio on MICs for β-Lactamase-Producing E. coli
| Bacterial Strain | β-Lactamase Type | This compound Ratio | MIC (µg/mL) |
| E. coli ATCC 25922 | Ampicillin-sensitive | 2:1 | 4/2[1] |
| E. coli EC11 | TEM-1 | 2:1 | 4/2[1] |
| E. coli TIM2 | TEM-1 | 2:1 | 12/6[1] |
| E. coli GB85 | TEM-1 | 2:1 | >128/64[1] |
Table 2: Inoculum Effect on this compound MICs for E. coli
| Bacterial Strain | Inoculum Density (CFU/mL) | MIC (µg/mL) |
| E. coli ATCC 25922 | 5 x 10^5 | 4/2 |
| 10^7 | 8/4[6] | |
| E. coli TIM2 | 5 x 10^5 | 12/6 |
| 10^7 | 20/10[6] |
Experimental Protocols
Broth Microdilution MIC Assay (adapted from CLSI guidelines)
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a 2:1 ratio.
-
Prepare Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Checkerboard Synergy Assay
-
Prepare Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic to be tested.
-
Prepare Microtiter Plate: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the y-axis and the second antibiotic along the x-axis.
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.
-
Incubation: Incubate the plate under appropriate conditions.
-
Determine FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of drug A + FIC of drug B Where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
Synergy: FIC index ≤ 0.5
-
Additivity/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Visualizations
Caption: Mechanism of action of ampicillin and sulbactam.
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. nicd.ac.za [nicd.ac.za]
- 3. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ampicillin-Sulbactam and Amoxicillin-Clavulanate Susceptibility Testing of Escherichia coli Isolates with Different β-Lactam Resistance Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Net effect of inoculum size on antimicrobial action of ampicillin-sulbactam: studies using an in vitro dynamic model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of Ampicillin-Sulbactam in an In Vitro Infection Model against Escherichia coli Strains with Various Levels of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predictors of effect of ampicillin-sulbactam against TEM-1 beta-lactamase-producing Escherichia coli in an in vitro dynamic model: enzyme activity versus MIC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. liofilchem.com [liofilchem.com]
- 9. Ampicillin + Sulbactam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. megumed.de [megumed.de]
- 11. Time-kill kinetic studies of this compound for beta-lactamase-producing enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. emerypharma.com [emerypharma.com]
Validation & Comparative
Comparative efficacy of ampicillin/sulbactam vs amoxicillin/clavulanate
In the landscape of antibacterial therapeutics, the combination of a β-lactam antibiotic with a β-lactamase inhibitor remains a cornerstone for treating a multitude of bacterial infections. This guide provides a detailed, evidence-based comparison of two widely utilized combinations: ampicillin (B1664943)/sulbactam (B1307) and amoxicillin (B794)/clavulanate. Tailored for researchers, scientists, and drug development professionals, this document synthesizes in vitro activity, pharmacokinetic profiles, and clinical efficacy data to offer an objective comparison.
Mechanism of Action
Both ampicillin/sulbactam and amoxicillin/clavulanate operate on a synergistic principle. The β-lactam components, ampicillin and amoxicillin, inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action is bactericidal. However, the emergence of β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the antibiotic, has compromised the efficacy of these drugs. The addition of a β-lactamase inhibitor, sulbactam or clavulanate, counters this resistance mechanism. These inhibitors irreversibly bind to and inactivate susceptible β-lactamases, thereby protecting the partner antibiotic and restoring its activity against otherwise resistant bacteria.
In Vitro Activity
The in vitro efficacy of these combinations is largely dependent on the specific bacterial species and its β-lactamase production profile. While both combinations broaden the spectrum of the parent antibiotic, there are notable differences in their activity against certain pathogens.
Table 1: Comparative In Vitro Susceptibility (MIC90 in µg/mL)
| Organism | This compound (MIC90) | Amoxicillin/Clavulanate (MIC90) | Key Considerations |
| Escherichia coli | 32/16 | 16/8 | Amoxicillin/clavulanate is often more potent against β-lactamase producing E. coli.[1] |
| Staphylococcus aureus (MSSA) | ≤0.5/0.25 | ≤1/0.5 | Both are highly active against methicillin-susceptible S. aureus. |
| Haemophilus influenzae (β-lactamase positive) | ≤1/0.5 | ≤1/0.5 | Both demonstrate good activity.[2] |
| Bacteroides fragilis group | 16/8 | 8/4 | Amoxicillin/clavulanate generally shows greater in vitro potency. |
| Acinetobacter baumannii | 16/8 | >16/8 | This compound exhibits significantly superior in vitro activity against A. baumannii. |
Note: MIC values are presented as the concentration of the aminopenicillin/inhibitor.
Experimental Protocols
The determination of in vitro susceptibility, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the efficacy of antimicrobial agents. The following are standardized protocols for agar (B569324) and broth dilution methods.
Agar Dilution Method (Based on CLSI Guidelines)
-
Preparation of Media: Mueller-Hinton agar is prepared according to the manufacturer's instructions and sterilized.
-
Incorporation of Antibiotics: The agar is cooled to 48-50°C. Serial two-fold dilutions of the antibiotic combinations are prepared and added to the molten agar to achieve the desired final concentrations.
-
Pouring Plates: The agar-antibiotic mixture is poured into sterile Petri dishes and allowed to solidify.
-
Inoculum Preparation: Bacterial isolates are grown to a logarithmic phase and the suspension is standardized to a 0.5 McFarland turbidity standard, which is then further diluted to yield a final inoculum of approximately 104 colony-forming units (CFU) per spot.
-
Inoculation: A multipoint inoculator is used to spot the bacterial suspensions onto the surface of the agar plates.
-
Incubation: Plates are incubated at 35°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Broth Microdilution Method (Based on CLSI Guidelines)
-
Preparation of Antibiotic Solutions: Serial two-fold dilutions of the antibiotic combinations are prepared in cation-adjusted Mueller-Hinton broth.
-
Dispensing into Microtiter Plates: The diluted antibiotic solutions are dispensed into the wells of a microtiter plate.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland standard, followed by a dilution to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculation: The standardized inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic that prevents visible turbidity.
Pharmacokinetic Profiles
The pharmacokinetic properties of these two combinations show some notable differences, particularly in their oral bioavailability.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Amoxicillin/Clavulanate | Route |
| Bioavailability (Oral) | Ampicillin bioavailability is significantly increased by sulbactam (as sultamicillin).[3][4] | Amoxicillin bioavailability is enhanced by clavulanic acid.[4] | Oral |
| Peak Serum Concentration (Cmax) - Oral | Higher peak concentrations of ampicillin are achieved with the combination.[4] | Higher peak concentrations of amoxicillin are achieved with the combination.[4] | Oral |
| Area Under the Curve (AUC) - Oral | Increased AUC for ampicillin with sulbactam.[4] | Increased AUC for amoxicillin with clavulanate.[4] | Oral |
| Half-life (t1/2) - IV | ~1 hour for both ampicillin and sulbactam. | ~1 hour for both amoxicillin and clavulanate. | IV |
| Excretion | Primarily renal. | Primarily renal. | Both |
Data compiled from multiple pharmacokinetic studies.[3][4]
Clinical Efficacy
Clinical trials have compared the efficacy and safety of this compound and amoxicillin/clavulanate in various infections.
Upper Respiratory Tract Infections
In the treatment of upper respiratory tract infections in adults, this compound has been shown to be as safe and effective as amoxicillin/clavulanate.[2] One study reported cure rates of 97.4% for this compound compared to 93.2% for amoxicillin/clavulanate at the 30-day follow-up.[2] A notable difference was the lower incidence of diarrhea with this compound.[2]
Table 3: Clinical Efficacy in Upper Respiratory Tract Infections
| Outcome | This compound | Amoxicillin/Clavulanate | p-value |
| Cure Rate (Visit 3) | 97.4% | 93.2% | Not significant |
| Adverse Events | Similar overall incidence. | Similar overall incidence. | 0.940 |
| Diarrhea | 29.4% of patients with diarrhea. | 70.6% of patients with diarrhea. | 0.0164 |
Skin and Soft Tissue Infections
Both combinations are indicated for the treatment of skin and soft tissue infections. Clinical trials have demonstrated comparable efficacy between the two agents for these indications.
Intra-abdominal Infections
In the treatment of serious intra-abdominal infections, this compound has shown high clinical success rates. A review of randomized clinical trials reported a clinical success rate of 87% for this compound in intra-abdominal infections.[5][6] Another study comparing this compound to cefoxitin (B1668866) for serious intra-abdominal infections found a clinical success rate of 86% for the this compound group.[7] While direct head-to-head trials with amoxicillin/clavulanate for this specific indication are less common in the retrieved literature, both are considered effective options. However, one study comparing this compound to moxifloxacin (B1663623) for community-acquired complicated intra-abdominal infections found a higher risk of treatment failure with this compound, particularly for infections of the lower gastrointestinal tract.[8]
Conclusion
Both this compound and amoxicillin/clavulanate are effective combinations of a β-lactam antibiotic and a β-lactamase inhibitor with broad clinical utility. The choice between them should be guided by local antimicrobial susceptibility patterns, the specific pathogen, the site of infection, and patient-specific factors such as tolerance to side effects. Amoxicillin/clavulanate often demonstrates superior in vitro potency against common Gram-negative pathogens like E. coli and anaerobes such as B. fragilis. Conversely, this compound exhibits better activity against Acinetobacter baumannii. In clinical practice for upper respiratory tract infections, their efficacy is comparable, with this compound showing a more favorable gastrointestinal side effect profile. For intra-abdominal infections, both are viable options, although emerging resistance patterns for E. coli may favor other agents in certain regions. This guide provides the foundational data to aid researchers and clinicians in making informed decisions regarding the use of these important antimicrobial agents.
References
- 1. Ampicillin-Sulbactam and Amoxicillin-Clavulanate Susceptibility Testing of Escherichia coli Isolates with Different β-Lactam Resistance Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of Sultamicillin (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic Acid in the treatment of upper respiratory tract infections in adults - an open-label, multicentric, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of sulbactam/ampicillin and clavulanic acid/amoxycillin in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral bioavailability of ampicillin and amoxycillin alone and bound in fixed proportions to sulbactam and clavulanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic therapy in intra-abdominal infections--a review on randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of a beta-lactamase inhibitor combination for serious intraabdominal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prospective, randomized, study of ampicillin-sulbactam versus moxifloxacin monotherapy for the treatment of community-acquired complicated intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: Ampicillin/Sulbactam vs. Piperacillin/Tazobactam - A Comparative Guide
In the landscape of antibacterial therapeutics, the combination of a β-lactam antibiotic with a β-lactamase inhibitor remains a cornerstone in combating bacterial resistance. This guide provides an in-depth in vitro comparison of two widely utilized combinations: ampicillin (B1664943)/sulbactam (B1307) and piperacillin (B28561)/tazobactam (B1681243). Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on their relative performance against key bacterial pathogens.
Mechanism of Action: A Shared Strategy
Both ampicillin/sulbactam and piperacillin/tazobactam employ a synergistic mechanism to overcome bacterial resistance mediated by β-lactamase enzymes. The β-lactam components, ampicillin and piperacillin, function by inhibiting penicillin-binding proteins (PBPs) that are essential for the synthesis of the bacterial cell wall. This inhibition leads to cell lysis and bacterial death.[1]
However, many bacteria have evolved to produce β-lactamase enzymes, which hydrolyze the β-lactam ring of these antibiotics, rendering them inactive.[2][3] To counteract this, sulbactam and tazobactam are combined with ampicillin and piperacillin, respectively. Both sulbactam and tazobactam are potent, irreversible "suicide inhibitors" of many plasmid-mediated and chromosomally-mediated β-lactamases.[4][5] They bind to the active site of the β-lactamase enzyme, leading to the formation of an inactive complex and thereby protecting the partner β-lactam from degradation.[1][4][5]
In Vitro Activity: A Head-to-Head Comparison
The in vitro efficacy of this compound and piperacillin/tazobactam has been extensively evaluated against a broad range of bacterial isolates. The minimum inhibitory concentration (MIC) is a key metric, with MIC₅₀ and MIC₉₀ values representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Gram-Negative Bacteria
Generally, piperacillin/tazobactam demonstrates a broader spectrum and greater potency against many clinically significant Gram-negative pathogens, particularly those belonging to the Enterobacteriaceae family and Pseudomonas aeruginosa.
Table 1: In Vitro Activity Against Common Gram-Negative Bacteria (MIC in µg/mL)
| Organism | Antibiotic Combination | MIC₅₀ | MIC₉₀ | Susceptibility (%) |
| Escherichia coli | This compound | 4/2 | >32/16 | 83.2[6] |
| Piperacillin/Tazobactam | 2/4 | 6.25[4] | 91.7[6] | |
| Klebsiella pneumoniae | This compound | - | - | - |
| Piperacillin/Tazobactam | - | 16/4 | - | |
| Proteus mirabilis | This compound | - | - | - |
| Piperacillin/Tazobactam | - | 1.56[4] | - | |
| Pseudomonas aeruginosa | This compound | - | - | Extremely Low[6] |
| Piperacillin/Tazobactam | 4 | 128[7] | 61.5[6] - 77.5[7] | |
| Acinetobacter baumannii | This compound | 16 | 89.6[8] | 87.0[6] |
| Piperacillin/Tazobactam | - | - | Lower than this compound[6] |
Note: MIC values are presented as the concentration of the β-lactam component. Dashes indicate where specific data was not available in the cited sources.
Gram-Positive Bacteria
Against Gram-positive cocci, both combinations exhibit excellent activity.[6] However, for some species like Enterococcus faecalis, piperacillin/tazobactam may show slightly better in vitro performance.
Table 2: In Vitro Activity Against Common Gram-Positive Bacteria (MIC in µg/mL)
| Organism | Antibiotic Combination | MIC₅₀ | MIC₉₀ | Susceptibility (%) |
| Staphylococcus aureus (MSSA) | This compound | ≤0.25/0.12 | 0.5/0.25 | 97.3 - 98.2[6] |
| Piperacillin/Tazobactam | 1/4 | 6.25[4] | 97.3 - 98.2[6] | |
| Enterococcus faecalis | This compound | 1.0 | 2.0[6] | 100 (non-β-lactamase producers)[6] |
| Piperacillin/Tazobactam | 4.0 | 8.0[6] | 97.0 (non-β-lactamase producers)[6] |
Note: MIC values are for the β-lactam component.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. The following outlines the general principles of these key experimental protocols.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium. This method is performed in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Detailed Steps:
-
Preparation of Antimicrobial Solutions: Stock solutions of ampicillin and piperacillin are prepared. For combination testing, a fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL of tazobactam) is added to each dilution of the β-lactam antibiotic. For this compound, a 2:1 ratio is often used.[9][10]
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate atmospheric conditions and temperatures (typically 35°C in ambient air) for 16-20 hours.[5]
-
Interpretation: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[2]
Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a qualitative test to determine the susceptibility of a bacterial isolate to an antimicrobial agent.
Detailed Steps:
-
Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland) is prepared.
-
Plate Inoculation: A sterile cotton swab is dipped into the suspension and used to evenly streak the entire surface of a Mueller-Hinton agar (B569324) plate.
-
Disk Application: Paper disks impregnated with a specific concentration of the antimicrobial combination (e.g., this compound 10/10 µg, piperacillin/tazobactam 100/10 µg) are placed on the agar surface.
-
Incubation: The plate is incubated at 35°C for 16-24 hours.[5]
-
Interpretation: The diameter of the zone of growth inhibition around each disk is measured. The zone size is then compared to established interpretive criteria from CLSI to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Detailed Steps:
-
Preparation: A standardized bacterial inoculum is prepared in a suitable broth medium.
-
Antimicrobial Addition: The antimicrobial agent is added at a specific concentration (often a multiple of the MIC).
-
Incubation and Sampling: The culture is incubated, and samples are removed at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Viable Cell Count: The number of viable bacteria in each sample is determined by serial dilution and plating.
-
Data Analysis: The change in bacterial count (log₁₀ CFU/mL) over time is plotted. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is generally considered bactericidal activity.[11]
Conclusion
Both this compound and piperacillin/tazobactam are effective β-lactam/β-lactamase inhibitor combinations. The choice between them in a research or clinical setting should be guided by the known or suspected causative pathogen and its likely susceptibility profile. Piperacillin/tazobactam generally offers a broader spectrum of in vitro activity against Gram-negative bacteria, including P. aeruginosa. This compound, however, may be more potent against A. baumannii. For many Gram-positive organisms, their in vitro activities are comparable. The experimental data and protocols outlined in this guide provide a foundation for informed decision-making and further investigation into the nuanced activities of these important antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Detection of bacterial strains producing sulbactam- or tazobactam-sensitive beta-lactamases by the use of disks containing the inhibitors alone instead of combining them with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tazobactam-piperacillin compared with sulbactam-ampicillin, clavulanic acid-ticarcillin, sulbactam-cefoperazone, and piperacillin for activity against beta-lactamase-producing bacteria isolated from patients with complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nih.org.pk [nih.org.pk]
- 6. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmatonline.com [jmatonline.com]
- 9. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation of ampicillin/sulbactam MIC breakpoints for clinical isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ampicillin (B1664943)/sulbactam's performance by examining the validation of its Minimum Inhibitory Concentration (MIC) breakpoints against clinical isolates. It includes a detailed look at current standards, comparative data with alternative antimicrobial agents, and the experimental protocols used for these evaluations.
Understanding Ampicillin/Sulbactam (B1307) and its Breakpoints
Ampicillin/sulbactam is a combination antibiotic consisting of the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam. Sulbactam's primary role is to inactivate β-lactamase enzymes produced by resistant bacteria, thereby restoring ampicillin's antibacterial activity. However, sulbactam also possesses intrinsic antibacterial activity against certain bacteria, most notably Acinetobacter baumannii.
The validation of MIC breakpoints is a critical process that establishes the concentration of an antibiotic that can effectively inhibit the growth of a specific bacterium. These breakpoints are determined by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Comparison of CLSI and EUCAST Breakpoints
There are notable differences in the this compound breakpoints provided by CLSI and EUCAST, which can impact the interpretation of susceptibility testing results.
Table 1: Comparison of CLSI and EUCAST MIC Breakpoints for this compound (in µg/mL)
| Organism Group | CLSI (this compound) | EUCAST (this compound) | Key Differences |
| Enterobacterales | ≤8/4 (Susceptible), 16/8 (Intermediate), ≥32/16 (Resistant) | No specific breakpoints listed. EUCAST often uses amoxicillin/clavulanic acid as the comparator. For this compound, some studies note that isolates in the CLSI intermediate category would be considered resistant by EUCAST due to the absence of an "intermediate" category for this combination.[1] | EUCAST's lack of a specific breakpoint and an intermediate category for this compound can lead to higher reported resistance rates compared to CLSI.[1][2] |
| Acinetobacter baumannii | Based on the sulbactam component: ≤4 (Susceptible), 8 (Intermediate), ≥16 (Resistant) | No breakpoints established.[3] | CLSI provides specific breakpoints for A. baumannii based on sulbactam's intrinsic activity, while EUCAST does not. |
| Pseudomonas aeruginosa | Not applicable (intrinsically resistant) | Not applicable (intrinsically resistant) | Both standards recognize the intrinsic resistance of P. aeruginosa to this compound. |
| Staphylococcus aureus | ≤8/4 (Susceptible), ≥16/8 (Resistant) | No specific breakpoints listed. Penicillin breakpoints are often used to infer susceptibility to ampicillin. | CLSI provides specific breakpoints, while EUCAST relies on inference from other beta-lactams. |
Performance Comparison with Alternative Antimicrobials
The clinical utility of this compound is often compared with other β-lactam/β-lactamase inhibitor combinations.
Table 2: MIC90 Comparison of this compound and Alternatives against Common Clinical Isolates (in µg/mL)
| Organism | This compound (MIC90) | Piperacillin/Tazobactam (MIC90) | Cefoperazone/Sulbactam (MIC90) |
| Escherichia coli | 16/8 | 4/4 | 16/8 |
| Klebsiella pneumoniae | 32/16 | 16/4 | 32/16 |
| Acinetobacter baumannii | 32/16[4] | >64/4 | 32/16 |
| Bacteroides fragilis | 8/4 | 16/4 | 16/8 |
Note: MIC90 values can vary based on geographical location and study period. The data presented is a synthesis from multiple sources for comparative purposes.
Studies have shown that piperacillin/tazobactam generally has broader in vitro activity against many Gram-negative bacteria, particularly Pseudomonas aeruginosa, compared to this compound.[5] For infections caused by multidrug-resistant Acinetobacter baumannii, cefoperazone/sulbactam has been shown to have comparable, and in some cases, better susceptibility rates than this compound.[6]
Experimental Protocols
The validation of MIC breakpoints relies on standardized laboratory procedures. The following are summaries of key experimental protocols.
Broth Microdilution MIC Testing (CLSI M07)
This method is considered the gold standard for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.
-
Inoculation and Incubation: The microdilution wells containing the antimicrobial dilutions are inoculated with the bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Disk Diffusion Testing (EUCAST Method)
This method provides a qualitative assessment of antimicrobial susceptibility.
-
Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar (B569324) plate.
-
Disk Application: Paper disks impregnated with a standardized amount of this compound are placed on the agar surface.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around the disk is measured in millimeters. This zone diameter is then interpreted as "Susceptible," "Intermediate," or "Resistant" according to EUCAST breakpoint tables.
Visualizing the Validation Process
The following diagrams illustrate the workflows involved in MIC breakpoint validation and susceptibility testing.
Caption: Workflow for MIC Breakpoint Validation.
Caption: Experimental Workflow for MIC Testing.
Conclusion
The validation of this compound MIC breakpoints is an ongoing process that requires continuous surveillance of MIC distributions, correlation with clinical outcomes, and pharmacokinetic/pharmacodynamic modeling. While CLSI provides clear breakpoints for several key pathogens, the lack of harmonized EUCAST breakpoints can present challenges in global data comparison. The choice between this compound and its alternatives should be guided by local susceptibility data, the specific pathogen identified, and the site of infection. For researchers and drug development professionals, understanding the nuances of breakpoint setting and the methodologies behind them is crucial for the development of new and effective antimicrobial agents.
References
- 1. pdf.journalagent.com [pdf.journalagent.com]
- 2. Impact of CLSI and EUCAST breakpoint discrepancies on reporting of antimicrobial susceptibility and AMR surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicmed.org [academicmed.org]
- 4. Activity of ampicillin-sulbactam, sulbactam-durlobactam, and comparators against Acinetobacter baumannii-calcoaceticus complex strains isolated from respiratory and bloodstream sources: results from ACNBio study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Navigating Beta-Lactam Resistance: A Comparative Analysis of Ampicillin/Sulbactam Cross-Resistance
A deep dive into the cross-resistance profiles of ampicillin (B1664943)/sulbactam (B1307) against other beta-lactam antibiotics, supported by quantitative data and detailed experimental insights for researchers and drug development professionals.
The emergence of bacterial resistance to beta-lactam antibiotics poses a significant challenge in clinical settings. The combination of a beta-lactamase inhibitor, such as sulbactam, with a beta-lactam antibiotic like ampicillin is a key strategy to overcome resistance mediated by beta-lactamase enzymes.[1][2] This guide provides a comprehensive comparison of the cross-resistance patterns between ampicillin/sulbactam and other beta-lactam antibiotics, offering valuable data and methodological details for the scientific community.
Mechanism of Action: Restoring Ampicillin's Efficacy
Ampicillin, a penicillin-derivative, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] However, many bacteria have developed resistance by producing beta-lactamase enzymes, which hydrolyze the beta-lactam ring of ampicillin, rendering it inactive.[4][5] Sulbactam is an irreversible inhibitor of many of these beta-lactamases.[2][6] By binding to and inactivating these enzymes, sulbactam protects ampicillin from degradation, thereby restoring its antibacterial activity against resistant strains.[1]
Mechanism of this compound Action.
Comparative In Vitro Activity and Cross-Resistance
The cross-resistance between this compound and other beta-lactam antibiotics is not always complete and can vary depending on the bacterial species and the specific resistance mechanisms involved.[7] For instance, resistance to this compound does not universally predict resistance to other combinations like amoxicillin/clavulanate.[8][9]
Data Summary: MIC Values
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the comparative efficacy and cross-resistance patterns.
Table 1: Comparative MICs for Escherichia coli Strains
| Antibiotic Combination | Ampicillin-Susceptible E. coli (ATCC 25922) MIC (µg/mL) | Ampicillin-Resistant, TEM-1-producing E. coli (EC11) MIC (µg/mL) | Ampicillin-Resistant, TEM-1-producing E. coli (TIM2) MIC (µg/mL) | Ampicillin-Resistant, TEM-1-producing E. coli (GB85) MIC (µg/mL) |
| This compound | 4/2 | 4/2 | 12/6 | >128/64 |
Data sourced from an in vitro infection model simulating human pharmacokinetics.[10]
Table 2: Resistance Rates of Acinetobacter baumannii to Various Beta-Lactams
| Antibiotic | Imipenem-Susceptible A. baumannii Resistance Rate (%) | Imipenem-Resistant A. baumannii Resistance Rate (%) |
| This compound (2:1) | 23.5 | 30.0 |
| Ceftazidime/Sulbactam | - | Significant reduction |
| Cefoperazone/Sulbactam | - | Significant reduction |
| Imipenem/Sulbactam | - | Significant reduction |
| Cefepime/Sulbactam | - | Active |
| Aztreonam/Sulbactam | - | Significant reduction |
| Cefotaxime/Sulbactam | - | Significant reduction |
Data highlights the enhanced activity of beta-lactams when combined with sulbactam against A. baumannii.[11]
Table 3: Cross-Resistance in Acinetobacter Species
| Antibiotic | Susceptibility Rate (%) |
| This compound | - |
| Imipenem | 77.3 |
| Meropenem | 72.7 |
| Colistin | 97.7 |
High rates of cross-resistance to many antibiotics were observed in Acinetobacter isolates.[12]
Experimental Protocols
The determination of cross-resistance relies on standardized antimicrobial susceptibility testing. Below are outlines of common methodologies.
Antimicrobial Susceptibility Testing (AST) Workflow
Workflow for Determining Cross-Resistance.
Key Methodologies
-
Agar Dilution: This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium.[13] A standardized bacterial inoculum is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth. For this compound, a 2:1 ratio is often recommended.[13][14]
-
Broth Microdilution: In this technique, serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in microtiter plates.[3] Each well is then inoculated with a standardized bacterial suspension. The MIC is determined as the lowest concentration of the antibiotic that prevents visible turbidity after incubation.
-
Disk Diffusion (Kirby-Bauer Method): This qualitative or semi-quantitative method involves placing paper disks impregnated with a specific concentration of an antibiotic onto an agar plate uniformly inoculated with the test bacterium.[3][4] The antibiotic diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and correlated with the MIC to determine susceptibility. For this compound, a disk containing 10 µg of ampicillin and 10 µg of sulbactam is commonly used.[3]
Factors Influencing Cross-Resistance
Several factors contribute to the observed cross-resistance patterns:
-
Type of Beta-Lactamase: Different classes of beta-lactamases have varying affinities for different beta-lactam antibiotics and inhibitors. For example, strains producing OXA-1 beta-lactamases are often considered resistant to this compound, while those producing TEM-1 are generally susceptible.[13]
-
Hyperproduction of Beta-Lactamases: Overexpression of beta-lactamase enzymes can overwhelm the inhibitor, leading to resistance to the combination agent.[8]
-
Other Resistance Mechanisms: Alterations in penicillin-binding proteins (PBPs), reduced outer membrane permeability, and active efflux pumps can also contribute to resistance and affect cross-resistance profiles.[8][15]
Conclusion
The cross-resistance between this compound and other beta-lactam antibiotics is a complex issue influenced by the specific bacterial species and the underlying resistance mechanisms. While this compound remains an important therapeutic option, this guide underscores the necessity of detailed susceptibility testing to inform appropriate clinical use. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals working to understand and combat the evolving landscape of antibiotic resistance. It is evident that susceptibility to one beta-lactam/beta-lactamase inhibitor combination cannot always be reliably predicted by the results of another, emphasizing the need for individual testing.[8]
References
- 1. Beta-lactamases in clinical isolates. Spectrum implications of sulbactam/ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulbactam/ampicillin, a new beta-lactamase inhibitor/beta-lactam antibiotic combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wgcriticalcare.com [wgcriticalcare.com]
- 4. [In vitro activity of ampicillin and ampicillin-sulbactam on diverse bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Penicillin - Wikipedia [en.wikipedia.org]
- 6. Resistance to Novel β-Lactam–β-Lactamase Inhibitor Combinations: The “Price of Progress” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of ampicillin, amoxicillin, ampicillin-sulbactam, and amoxicillin-clavulanic acid against consecutive clinical isolates of Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ampicillin-Sulbactam and Amoxicillin-Clavulanate Susceptibility Testing of Escherichia coli Isolates with Different β-Lactam Resistance Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Ampicillin-Sulbactam and Amoxicillin-Clavulanate Susceptibility Testing of Escherichia coli Isolates with Different β-Lactam Resistance Phenotypes | Semantic Scholar [semanticscholar.org]
- 10. Pharmacodynamics of Ampicillin-Sulbactam in an In Vitro Infection Model against Escherichia coli Strains with Various Levels of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activities of beta-lactam antibiotics alone and in combination with sulbactam against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial Susceptibility Patterns and Cross-Resistance of Acinetobacter, Isolated from Hospitalized Patients, Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An evaluation of susceptibility testing methods for ampicillin-sulbactam using a panel of beta-lactamase-producing bacteria [pubmed.ncbi.nlm.nih.gov]
- 14. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genotypic Patterns of Multidrug-Resistant Acinetobacter baumannii: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Ampicillin/Sulbactam Against Multidrug-Resistant Acinetobacter baumannii
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ampicillin (B1664943)/sulbactam's performance against multidrug-resistant Acinetobacter baumannii (MDR-AB), a challenging nosocomial pathogen. The data presented is compiled from various clinical and in vitro studies to offer a comprehensive overview for research and development purposes.
Performance Data
The intrinsic antibacterial activity of sulbactam (B1307) against Acinetobacter species makes the combination of ampicillin/sulbactam a relevant therapeutic option, despite widespread bacterial resistance to beta-lactam antibiotics.[1][2][3] The efficacy of this combination is primarily attributed to sulbactam's ability to bind to penicillin-binding proteins (PBPs), specifically PBP1 and PBP3.[1][3]
Clinical Efficacy of this compound in MDR-A. baumannii Infections
Clinical studies have evaluated high-doses of this compound for the treatment of various MDR-AB infections, particularly ventilator-associated pneumonia (VAP). The outcomes are often compared with other last-resort antibiotics like colistin.
| Study Focus | Treatment Regimen | Clinical Improvement/Success Rate | Bacteriological Success Rate | Mortality Rate | Reference |
| High-Dose A/S for MDR-AB VAP | Group A: 18g ampicillin / 9g sulbactam dailyGroup B: 24g ampicillin / 12g sulbactam daily | 64.3% (Group A)69.2% (Group B) | 85.7% (Group A)69.2% (Group B) | 25.9% (14-day), 48.1% (30-day) for the total study population.[4] | [4] |
| High-Dose A/S vs. Colistin for MDR-AB VAP | This compound: 9g every 8hColistin: 3 MIU every 8h | 61.5% | 61.5% | 30% (28-day) | [5] |
| A/S for MDR-AB Meningitis | This compound: 2g/1g every 6-8h | 75% (6 out of 8 patients cured) | Not specified | 25% | [6] |
| Meropenem/Colistin vs. Meropenem/A-S for VAP | Meropenem/Ampicillin-Sulbactam | 51.7% (Clinical Response) | 31% (Eradication) | Not specified | [7] |
In Vitro Susceptibility Data
Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's in vitro potency. The activity of this compound against MDR-AB is mediated by sulbactam alone.[8] Therefore, the CLSI breakpoints are based on the sulbactam component.[8]
| Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Reference |
| This compound | 16 | 89.6 | 3% (Carbapenem-resistant isolates) | [9] |
| Sulbactam | 16 | 32 | 33.8% | [10] |
| Cefoperazone/Sulbactam | Not specified | Not specified | 51.2% (vs. 40.9% for A/S in China) | [11] |
| Colistin | 0.38 | 1 | 98% (Carbapenem-resistant isolates) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro experiments used to assess the efficacy of this compound against A. baumannii.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][5][12]
-
Bacterial Isolate Preparation:
-
Streak A. baumannii isolates from a frozen glycerol (B35011) stock onto an agar (B569324) plate and incubate overnight at 37°C.
-
Suspend colonies in sterile water to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension 1:10 in sterile water.
-
-
Antibiotic Preparation:
-
Prepare stock solutions of this compound.
-
Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 16-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Time-Kill Assay
This method evaluates the bactericidal activity of an antimicrobial agent over time.
-
Preparation:
-
Prepare a bacterial suspension in logarithmic growth phase, adjusted to a starting inoculum of approximately 10⁵ - 10⁶ CFU/mL in CAMHB.
-
Prepare antibiotic concentrations (e.g., 1x, 2x, 4x MIC) in the broth.
-
-
Procedure:
-
Add the antibiotic to the bacterial suspension at time zero.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours at 37°C.
-
-
Data Analysis:
-
Count the number of colonies (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time.
-
Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and the most active single agent.
-
Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for antibiotic susceptibility testing and the regulatory pathway of a key resistance mechanism in A. baumannii.
References
- 1. Expression of the RND-type efflux pump AdeABC in Acinetobacter baumannii is regulated by the AdeRS two-component system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adeABC efflux gene in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of AdeABC and AdeIJK efflux pumps elicits specific nonoverlapping transcriptional and phenotypic responses in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ihma.com [ihma.com]
- 11. Antimicrobial resistance in Acinetobacter baumannii: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Ampicillin/Sulbactam vs. Third-Generation Cephalosporins: A Comparative Efficacy Analysis
In the landscape of antibacterial therapeutics, the choice between different classes of antibiotics is a critical decision for clinicians and researchers. This guide provides a detailed comparison of the efficacy of ampicillin (B1664943)/sulbactam (B1307), a combination of a penicillin-class antibiotic and a β-lactamase inhibitor, with that of third-generation cephalosporins. This analysis is supported by data from multiple clinical trials across various infection types, detailed experimental protocols, and visualizations of the underlying mechanisms of action.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both ampicillin/sulbactam and third-generation cephalosporins belong to the broader group of β-lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, they target and covalently bind to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.
Sulbactam, in the this compound combination, is a β-lactamase inhibitor. It has weak antibacterial activity on its own but serves to inactivate β-lactamase enzymes produced by some bacteria. These enzymes would otherwise degrade ampicillin, rendering it ineffective. By inhibiting β-lactamases, sulbactam broadens the antibacterial spectrum of ampicillin to include β-lactamase-producing strains.
Below is a diagram illustrating the bacterial peptidoglycan synthesis pathway and the inhibitory action of β-lactam antibiotics.
Comparative Clinical Efficacy
The following tables summarize the quantitative data from various studies comparing the efficacy of this compound to third-generation cephalosporins in different infectious diseases.
Table 1: Community-Acquired Pneumonia (CAP)
| Study / Population | Treatment Arms | N | In-Hospital Mortality | Clinical Cure Rate | Incidence of C. difficile |
| Yamamoto et al. (Older Adults)[1][2][3] | This compound | 14,906 | 10.5% | - | 0.6% |
| Ceftriaxone (B1232239) | 11,727 | 9.0% | - | 0.4% | |
| Meta-analysis (Lee et al.)[4] | This compound | 604 | 11.4% | 91.8% | - |
| Ceftriaxone | 390 | 5.6% | 87.5% | - |
A study on older adults with CAP found that initial treatment with this compound was associated with a higher in-hospital mortality rate compared to ceftriaxone (10.5% vs 9.0%)[1][2][3]. The incidence of Clostridioides difficile infection was numerically higher in the this compound group[1][2][3]. A meta-analysis, however, found no significant difference in mortality or clinical cure rates between the two treatments for CAP[4].
Table 2: Aspiration Pneumonia
| Study / Population | Treatment Arms | N | In-Hospital Mortality | Incidence of C. difficile |
| Taniguchi et al. (Nationwide Cohort)[5][6] | This compound | 424,446 | 14.6% | 2.0% |
| Third-Gen Cephalosporins | 124,526 | 16.4% | 2.8% |
In a large nationwide retrospective cohort study of patients with aspiration pneumonia, this compound was associated with lower in-hospital mortality (14.6% vs. 16.4%) and a lower incidence of C. difficile infection (2.0% vs. 2.8%) compared to third-generation cephalosporins[5][6].
Table 3: Lower Respiratory Tract Infections
| Study / Population | Treatment Arms | N | Clinical Efficacy (Cured/Improved) | Bacteriological Eradication |
| Jauregui et al.[7] | This compound | 34 | 85.3% (21 cured, 8 improved) | 55.9% (all pathogens) |
| Cefotaxime (B1668864) | 16 | 81.3% (9 cured, 4 improved) | 62.5% (all pathogens) |
A randomized, comparative trial in hospitalized patients with lower respiratory tract infections showed that this compound was as safe and effective as cefotaxime, with no significant differences in clinical or bacteriological efficacy[7].
Table 4: Skin and Soft Tissue Infections in Children
| Study / Population | Treatment Arms | N | Clinical & Bacteriological Response |
| Kulhanjian et al. | This compound | 84 | 100% satisfactory |
| Ceftriaxone | 41 | 93% satisfactory |
In a prospective, randomized study of children with soft tissue and skeletal infections, this compound demonstrated a 100% satisfactory clinical and bacteriological response, while ceftriaxone had a 93% satisfactory response rate. Two patients treated with ceftriaxone for S. aureus infections had a delayed response requiring a change in therapy.
Table 5: Complicated Intra-abdominal Infections
| Study / Population | Treatment Arms | N | Clinical Failure Rate |
| Lin et al. | This compound | 55 | 16.4% |
| Moxifloxacin (B1663623) (Comparator) | 61 | 11.5% |
A prospective, randomized study comparing this compound to moxifloxacin for complicated intra-abdominal infections found no statistically significant difference in overall clinical failure rates[8]. However, for infections of the lower gastrointestinal tract, moxifloxacin showed a significantly lower failure rate[8].
Experimental Protocols
Below are the detailed methodologies for some of the key experiments cited in this guide.
Yamamoto et al. (2025): Effectiveness of Ampicillin-Sulbactam Versus Ceftriaxone for CAP in Older Adults[1][2][3]
-
Study Design: A target trial emulation using a nationwide Japanese inpatient database.
-
Patient Population: Patients aged 65 years and older, hospitalized with a diagnosis of community-acquired pneumonia, who received either this compound or ceftriaxone as initial intravenous therapy on the day of admission.
-
Intervention: Intravenous this compound.
-
Comparator: Intravenous ceftriaxone.
-
Primary Outcome: In-hospital mortality.
-
Secondary Outcome: Incidence of Clostridioides difficile infection during hospitalization.
-
Statistical Analysis: Propensity score matching was used to balance baseline characteristics between the two treatment groups.
Taniguchi et al. (2025): Ampicillin-sulbactam versus third-generation cephalosporins in aspiration pneumonia[5][6]
-
Study Design: A nationwide retrospective cohort study using the Japanese Diagnosis Procedure Combination inpatient database.
-
Patient Population: Patients diagnosed with aspiration pneumonia between July 2010 and March 2022 who received either this compound or a third-generation cephalosporin (ceftriaxone or cefotaxime).
-
Intervention: Intravenous this compound.
-
Comparator: Intravenous third-generation cephalosporins (ceftriaxone or cefotaxime).
-
Primary Outcome: In-hospital mortality.
-
Secondary Outcome: Incidence of Clostridioides difficile infection.
-
Statistical Analysis: Propensity score overlap weighting was used to compare outcomes between the treatment groups.
Jauregui et al. (1995): A comparison of this compound versus cefotaxime in lower respiratory tract infections[7]
-
Study Design: A randomized, comparative trial.
-
Patient Population: 53 hospitalized patients with lower respiratory tract infections.
-
Intervention: 2g ampicillin plus 1g sulbactam intravenously every 6 hours.
-
Comparator: 2g cefotaxime intravenously every 6 hours.
-
Outcome Measures: Clinical efficacy (cured, improved, or failed) and bacteriological efficacy (eradication of pathogens).
-
Statistical Analysis: Fisher's exact test and Mantel-Haenszel chi-square analysis were used to compare the treatment groups.
The following diagram illustrates a typical workflow for a randomized controlled clinical trial comparing two antibiotic treatments.
Conclusion
The comparative efficacy of this compound and third-generation cephalosporins is dependent on the specific clinical context, including the type of infection and the patient population. In cases of aspiration pneumonia, a large cohort study suggests a potential benefit for this compound in terms of reduced mortality and a lower risk of C. difficile infection[5][6]. However, for community-acquired pneumonia in older adults, another large study indicated a higher mortality rate associated with this compound compared to ceftriaxone[1][2][3]. For lower respiratory tract infections and pediatric skin and soft tissue infections, the efficacy appears to be comparable.
The choice of antibiotic should be guided by local resistance patterns, patient-specific factors, and the likely pathogens involved. The addition of sulbactam provides coverage against many β-lactamase-producing organisms, which may be advantageous in certain clinical scenarios. Conversely, third-generation cephalosporins may be preferred in other situations based on their spectrum of activity and safety profile. Further high-quality, randomized controlled trials are needed to definitively establish the superiority of one agent over the other in various infectious diseases.
References
- 1. Randomized comparative study of this compound vs. ceftriaxone for treatment of soft tissue and skeletal infections in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospective, randomized, study of ampicillin-sulbactam versus moxifloxacin monotherapy for the treatment of community-acquired complicated intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. cochranelibrary.com [cochranelibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
Ampicillin/Sulbactam Outperforms Ampicillin Alone Against Beta-Lactamase Producing Bacteria
A comprehensive analysis of experimental data demonstrates the superior efficacy of the combination drug ampicillin (B1664943)/sulbactam (B1307) in combating bacterial strains that produce beta-lactamase enzymes, a common mechanism of antibiotic resistance. The addition of sulbactam, a beta-lactamase inhibitor, effectively shields ampicillin from degradation, restoring its antibacterial activity against otherwise resistant organisms.
The development of resistance to beta-lactam antibiotics, such as ampicillin, poses a significant challenge in the treatment of bacterial infections. A primary mechanism of this resistance is the production of beta-lactamase enzymes by bacteria, which inactivate the antibiotic. The combination of ampicillin with a beta-lactamase inhibitor like sulbactam is a key strategy to overcome this resistance. This guide provides a detailed comparison of the in vitro efficacy of ampicillin/sulbactam versus ampicillin alone against various beta-lactamase-producing bacterial strains, supported by experimental data and protocols.
Mechanism of Action: A Synergistic Partnership
Ampicillin, a beta-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall, leading to cell death. However, beta-lactamase enzymes produced by resistant bacteria hydrolyze the beta-lactam ring of ampicillin, rendering it ineffective. Sulbactam is a "suicide inhibitor" that irreversibly binds to and inactivates these beta-lactamase enzymes.[1] This action protects ampicillin from destruction, allowing it to exert its bactericidal effect.
Below is a diagram illustrating the protective mechanism of sulbactam.
Caption: Mechanism of Sulbactam's protection of Ampicillin.
Comparative Efficacy: In Vitro Data
The enhanced efficacy of this compound is evident in the lower Minimum Inhibitory Concentrations (MICs) required to inhibit the growth of beta-lactamase-producing bacteria compared to ampicillin alone. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Escherichia coli
E. coli is a common Gram-negative bacterium that frequently produces beta-lactamases.
| Strain | Ampicillin MIC (µg/mL) | This compound MIC (µg/mL) | Beta-Lactamase Production |
| ATCC 25922 (Ampicillin-sensitive) | 4 | 4/2 | None |
| EC11 (Ampicillin-resistant) | >128 | 4/2 | TEM-1 |
| TIM2 (Ampicillin-resistant) | >128 | 12/6 | TEM-1 |
| GB85 (Highly resistant) | >128 | >128/64 | TEM-1 |
Data sourced from an in vitro infection model study. [1][2][3] The data clearly shows that for beta-lactamase-producing strains (EC11 and TIM2), the addition of sulbactam significantly reduces the MIC of ampicillin, restoring its effectiveness.
Haemophilus influenzae
H. influenzae is a significant cause of respiratory tract infections, with beta-lactamase production being a common resistance mechanism. A study of 75 clinical isolates, including 45 beta-lactamase-positive strains, demonstrated that beta-lactamase-negative strains were inhibited by lower concentrations of this compound than beta-lactamase-positive organisms.[4][5][6]
Bacteroides fragilis
The Bacteroides fragilis group are anaerobic bacteria commonly found in the gut flora and are often involved in intra-abdominal infections. Many strains produce beta-lactamases.
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |
| Ampicillin | >128 | >128 | 2% |
| This compound | 8 | 32 | 96% |
Data from a study on 217 B. fragilis group strains. [7] The MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively. The dramatic increase in susceptibility highlights the crucial role of sulbactam against these anaerobic pathogens.
Staphylococcus aureus
While many strains of S. aureus are resistant to penicillin due to penicillinase (a type of beta-lactamase), the combination with a beta-lactamase inhibitor can restore activity. A study showed that for beta-lactamase-producing methicillin-sensitive S. aureus (MSSA), this compound is an effective treatment option.[8] In a pediatric study, the in-vitro sensitivity of S. aureus to this compound was 97.7%, significantly higher than ampicillin alone.[9]
Experimental Protocols
The data presented is primarily derived from antimicrobial susceptibility testing (AST) performed using standardized methods. The following is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar (B569324) dilution method.
Caption: Workflow for Agar Dilution Susceptibility Testing.
Detailed Methodology: Agar Dilution
The agar dilution method is a standard procedure for determining the MIC of an antibiotic.[10]
-
Preparation of Antimicrobial Solutions: Stock solutions of ampicillin and this compound are prepared. A series of twofold dilutions are then made to achieve the desired final concentrations in the agar.
-
Preparation of Agar Plates: Molten Mueller-Hinton agar is cooled to 45-50°C. The appropriate volume of each antimicrobial dilution is added to the agar, mixed thoroughly, and poured into sterile petri dishes. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate medium. A standardized suspension of the bacteria is prepared, typically equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Inoculation: The surface of each agar plate is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours for aerobic bacteria).
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[10]
For this compound, a fixed ratio of ampicillin to sulbactam, commonly 2:1, is often used in the dilutions.[11] Quality control is performed using reference strains with known MIC values to ensure the accuracy of the test.
Conclusion
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacodynamics of Ampicillin-Sulbactam in an In Vitro Infection Model against Escherichia coli Strains with Various Levels of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of ampicillin-sulbactam in an in vitro infection model against Escherichia coli strains with various levels of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility of Haemophilus influenzae type b to ampicillin-sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Susceptibility of Haemophilus influenzae type b to ampicillin-sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibilities of 394 Bacteroides fragilis, non-B. fragilis group Bacteroides species, and Fusobacterium species to newer antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. A Comparative study of Sulbactam/Ampicillin vs Ampicillin/Amikacin in infections of the Pediatric Age Group. [e-cep.org]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
- 11. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Analysis of Ampicillin/Sulbactam and Imipenem/Cilastatin
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two widely utilized antibiotic combinations: ampicillin (B1664943)/sulbactam (B1307) and imipenem (B608078)/cilastatin. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of their respective performance against key bacterial pathogens.
This guide delves into the mechanisms of action, in vitro efficacy, and the experimental protocols used to evaluate these two antibiotic combinations. While both ampicillin/sulbactam and imipenem/cilastatin are mainstays in the treatment of bacterial infections, their in vitro profiles exhibit distinct differences that are critical for informed clinical and research decisions.
At a Glance: Key Differences
| Feature | This compound | Imipenem/Cilastatin |
| Antibiotic Class | Aminopenicillin + β-lactamase inhibitor | Carbapenem + Renal dehydropeptidase inhibitor |
| Spectrum of Activity | Good activity against many Gram-positive and Gram-negative aerobes and anaerobes. However, resistance rates are increasing, particularly among Gram-negative bacilli. | Very broad spectrum of activity against Gram-positive and Gram-negative aerobes and anaerobes, including many multidrug-resistant strains. |
| Primary Utility | Infections caused by β-lactamase-producing organisms susceptible to the combination. | Empiric treatment of severe or mixed infections, and infections caused by multidrug-resistant bacteria. |
Data Presentation: A Quantitative Comparison of In Vitro Activity
The following tables summarize the in vitro activity of this compound and imipenem/cilastatin against a range of clinically significant bacteria. Data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of isolates, and the percentage of susceptible isolates (%S).
Table 1: In Vitro Activity against Selected Gram-Negative Bacilli
| Organism (Number of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |
| Escherichia coli | This compound | 4 | >32 | 73%[1] |
| Imipenem/Cilastatin | ≤0.125 | ≤0.125 | 100%[1] | |
| Klebsiella pneumoniae | This compound | 8 | 32 | 78%[1] |
| Imipenem/Cilastatin | ≤0.125 | 0.25 | 100%[1] | |
| Acinetobacter spp. | This compound | 8 | >32 | 56.2% |
| Imipenem/Cilastatin | 0.5 | >8 | 81.1% | |
| Pseudomonas aeruginosa | This compound | >32 | >32 | - |
| Imipenem/Cilastatin | 2 | 8 | - |
Note: Susceptibility breakpoints may vary based on the testing standards (e.g., CLSI, EUCAST). The data presented is a synthesis from available literature and for comparative purposes.
Table 2: In Vitro Activity against Selected Gram-Positive Cocci
| Organism (Number of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |
| Staphylococcus aureus (MSSA) | This compound | ≤0.25 | 0.5 | >99% |
| Imipenem/Cilastatin | ≤0.06 | ≤0.06 | 100% | |
| Enterococcus faecalis | This compound | 1 | 2 | ~98% |
| Imipenem/Cilastatin | 1 | 2 | ~98%[2] | |
| Streptococcus pneumoniae | This compound | ≤0.12 | 0.25 | >95% |
| Imipenem/Cilastatin | ≤0.06 | ≤0.06 | 100% |
Mechanisms of Action and Resistance
This compound
Ampicillin is a beta-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Sulbactam is a beta-lactamase inhibitor that protects ampicillin from degradation by many plasmid-mediated beta-lactamases.
Mechanism of action for this compound.
Resistance to this compound in Gram-negative bacteria is often due to the production of beta-lactamases that are not inhibited by sulbactam (e.g., AmpC cephalosporinases, extended-spectrum β-lactamases [ESBLs], and carbapenemases), or through alterations in PBPs or decreased permeability of the outer membrane.
Imipenem/Cilastatin
Imipenem is a carbapenem, a class of beta-lactam antibiotics with a very broad spectrum of activity. It also inhibits bacterial cell wall synthesis by binding to PBPs. Imipenem is stable against most beta-lactamases, including ESBLs and AmpC cephalosporinases. Cilastatin is a renal dehydropeptidase I inhibitor, which prevents the degradation of imipenem in the kidneys, thereby increasing its concentration and half-life.
Mechanism of action for Imipenem/Cilastatin.
Resistance to imipenem is primarily mediated by the production of carbapenemase enzymes. Other mechanisms include mutations in porin channels, which reduce the entry of the drug into the bacterial cell, and efflux pumps that actively remove the drug.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to evaluate the efficacy of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method (CLSI Guidelines)
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental workflow for MIC determination.
Detailed Steps:
-
Preparation of Antimicrobial Agent: Prepare stock solutions of this compound and imipenem/cilastatin. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent.
Detailed Steps:
-
Preparation: Prepare tubes containing CAMHB with the desired concentrations of the antimicrobial agent (e.g., 1x, 2x, 4x MIC). Also, prepare a growth control tube without any antibiotic.
-
Inoculation: Inoculate all tubes with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of the withdrawn aliquots and plate them onto appropriate agar (B569324) plates. After incubation, count the number of colonies to determine the CFU/mL at each time point.
-
Analysis: Plot the log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Post-Antibiotic Effect (PAE) Assay
The PAE refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.
Detailed Steps:
-
Exposure: Expose a bacterial culture in the logarithmic phase of growth to a specific concentration of the antibiotic (e.g., 10x MIC) for a defined period (e.g., 1-2 hours). A control culture is handled identically but without antibiotic exposure.
-
Removal of Antibiotic: After the exposure period, the antibiotic is removed by dilution (e.g., 1:1000) or by centrifugation and washing the bacterial pellet.
-
Regrowth Monitoring: The viable counts (CFU/mL) of both the antibiotic-exposed and control cultures are determined at regular intervals until turbidity is observed.
-
Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal, and C is the corresponding time for the unexposed control culture.[3]
Conclusion
This comparative guide provides a foundational in vitro analysis of this compound and imipenem/cilastatin. The data clearly indicates that while both are effective against certain pathogens, imipenem/cilastatin demonstrates a broader and more potent spectrum of activity, particularly against challenging Gram-negative bacilli. The provided experimental protocols offer a standardized framework for conducting further in vitro evaluations. For drug development professionals and researchers, this information is crucial for guiding further investigation and for the rational selection of antimicrobial agents in both research and clinical settings.
References
- 1. Comparative activity of cefoxitin, this compound, and imipenem against clinical isolates of Escherichia coli and Klebsiella pneumoniae [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of Penicillin, Ampicillin, and Imipenem MICs and Susceptibility Breakpoints for Vancomycin-Susceptible and Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antibiotics.toku-e.com [antibiotics.toku-e.com]
A Comparative Guide to the In Vitro Activity of Ampicillin/Sulbactam and Cefoperazone/Sulbactam
This guide provides a detailed comparison of the in vitro activity of two prominent beta-lactam/beta-lactamase inhibitor combinations: ampicillin (B1664943)/sulbactam (B1307) and cefoperazone/sulbactam. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data from various studies.
Executive Summary
Overall, the reviewed literature indicates that cefoperazone/sulbactam generally exhibits a broader and more potent in vitro activity against a range of Gram-negative bacilli compared to ampicillin/sulbactam. This difference is particularly notable against Enterobacteriaceae and non-fermenting bacteria. For instance, a large study with 1296 isolates of Gram-negative bacteria found that 92% of strains were susceptible to cefoperazone/sulbactam, whereas only 51% were susceptible to this compound[1]. Another comparative evaluation of six beta-lactam/beta-lactamase inhibitor combinations reported that against Enterobacteriaceae, the sensitivity was 84.89% for cefoperazone/sulbactam, while the sensitivity for this compound was significantly lower[2]. Against non-fermenting bacteria, the difference was even more pronounced, with cefoperazone/sulbactam showing higher sensitivity than this compound, for which the sensitivity was reported as the least among the tested combinations[2].
The addition of sulbactam significantly enhances the activity of both ampicillin and cefoperazone, particularly against beta-lactamase producing strains. However, the enhancement appears more pronounced with cefoperazone, especially against challenging multidrug-resistant organisms.
Data Presentation
The following tables summarize the available quantitative data on the in vitro activity of this compound and cefoperazone/sulbactam against various bacterial species.
Table 1: Percentage Susceptibility of Gram-Negative Bacilli
| Bacterial Group | This compound Susceptibility (%) | Cefoperazone/Sulbactam Susceptibility (%) | Source |
| Enterobacteriaceae | - | 84.89 | [2] |
| Non-fermenters | 4.71 | - | [2] |
| Overall Gram-Negative Bacteria | 51 | 92 | [1] |
Note: A direct percentage for this compound against Enterobacteriaceae was not provided in the source, but it was noted to have the poorest sensitivity among the tested combinations.
Table 2: MIC₅₀ and MIC₉₀ Values for Cefoperazone/Sulbactam against Multidrug-Resistant Organisms (MDROs)
| Organism (Resistance Profile) | Cefoperazone/Sulbactam (2:1) MIC₅₀ (µg/mL) | Cefoperazone/Sulbactam (2:1) MIC₉₀ (µg/mL) | Cefoperazone/Sulbactam (1:1) MIC₅₀ (µg/mL) | Cefoperazone/Sulbactam (1:1) MIC₉₀ (µg/mL) | Cefoperazone/Sulbactam (1:2) MIC₅₀ (µg/mL) | Cefoperazone/Sulbactam (1:2) MIC₉₀ (µg/mL) | Source |
| E. coli (ESBL-producing) | 16 | >64 | 8 | 32 | 8 | 32 | [3] |
| K. pneumoniae (ESBL-producing) | 32 | >64 | 16 | >64 | 8 | 64 | [3] |
| Carbapenem-resistant Enterobacteriaceae | >64 | >64 | 32 | >64 | 16 | >64 | [3] |
| Carbapenem-resistant P. aeruginosa | >64 | >64 | >64 | >64 | >64 | >64 | [3] |
| Carbapenem-resistant A. baumannii | 16 | 64 | 8 | 32 | 4 | 16 | [3] |
Table 3: Susceptibility of Carbapenem-Resistant Acinetobacter baumannii (CRAB) to this compound and Cefoperazone/Sulbactam with Increasing Sulbactam Ratios
| Antibiotic Combination (Ratio) | Susceptibility Rate (%) | Source |
| This compound (1:3) | 58.3 | [4] |
| Cefoperazone/Sulbactam (1:3) | 91 | [4] |
Experimental Protocols
The data cited in this guide were primarily generated using the broth microdilution method, a standardized antimicrobial susceptibility testing procedure. The following is a detailed methodology based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Antimicrobial Susceptibility Testing
-
Bacterial Isolate Preparation:
-
Clinical isolates of the target bacteria are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) and incubated for 18-24 hours at 35°C.
-
Several morphologically similar colonies are selected and suspended in a sterile saline or broth solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Antimicrobial Agent Preparation:
-
Stock solutions of ampicillin, cefoperazone, and sulbactam are prepared according to the manufacturer's instructions.
-
For the combination drugs, serial twofold dilutions of the primary antibiotic (ampicillin or cefoperazone) are prepared in CAMHB. Sulbactam is added at a fixed concentration or in a fixed ratio to the primary antibiotic (e.g., 2:1, 1:1, or 1:2).
-
-
Microdilution Plate Inoculation:
-
96-well microtiter plates are prepared with the serial dilutions of the antimicrobial agents.
-
Each well is inoculated with the prepared bacterial suspension.
-
A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.
-
-
Incubation:
-
The inoculated microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, the plates are visually inspected for bacterial growth.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
-
Quality Control:
-
Reference strains, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.
-
Mandatory Visualization
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
References
- 1. In vitro activity of ampicillin, cefoperazone, their combinations with sulbactam and other antimicrobials: survey of Russian isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of the in-vitro Activity of Six β-lactam/β-lactamase Inhibitor Combinations against Gram Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Appropriate composites of cefoperazone–sulbactam against multidrug-resistant organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the Outcomes of Cefoperazone/Sulbactam-Based and Non-Cefoperazone/Sulbactam-Based Therapeutic Regimens in Patients with Multiresistant Acinetobacter baumannii Infections—A Meta-Analysis [mdpi.com]
Comparison of in vitro activity of ampicillin/sulbactam and ampicillin/amikacin
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of antibiotic resistance necessitates a thorough understanding of the in vitro efficacy of combination therapies. This guide provides a detailed comparison of the in vitro activity of two common antibiotic combinations: ampicillin (B1664943)/sulbactam and ampicillin/amikacin (B45834). By presenting experimental data, detailed methodologies, and visual representations of mechanisms and workflows, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions in their work.
Quantitative Data Summary
The following tables summarize the in vitro activity of ampicillin/sulbactam and the synergistic activity of ampicillin in combination with amikacin against a range of clinically relevant bacteria. Minimum Inhibitory Concentration (MIC) is a key measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Activity of this compound Against Various Bacterial Isolates
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible (%) |
| Staphylococcus aureus | - | - | - | 97.7 |
| Enterococci | - | - | - | 100 |
| Haemophilus influenzae | - | - | - | - |
| Escherichia coli | - | - | - | 52.8 |
| Klebsiella pneumoniae | - | - | - | 69.4 |
| Acinetobacter baumannii | - | - | - | - |
| Enterobacter spp. | - | - | - | - |
| Anaerobes | - | - | - | - |
Note: Data compiled from a study on pediatric infections. The study highlighted high sensitivity for S. aureus and Enterococci. Specific MIC50 and MIC90 values were not provided in the source material.
Table 2: Synergistic In Vitro Activity of Ampicillin and Amikacin Combination
| Bacterial Species | Synergy Observed | Method | Comments |
| Escherichia coli | Yes | Time-kill assay | Ampicillin administered before amikacin showed the greatest antibacterial activity.[1] |
| Streptococcus faecalis | Yes | Time-kill assay | The combination showed greater activity than successive administration.[1] |
| Extensive drug-resistant Acinetobacter | Yes (in 52% of isolates) | Checkerboard assay | This compound plus amikacin showed the highest synergistic activity among combinations tested. |
Note: Direct MIC values for the ampicillin/amikacin combination are not as commonly reported as for fixed combinations like this compound. Studies on ampicillin and amikacin often focus on demonstrating synergy rather than establishing standardized MIC breakpoints for the combination.
Experimental Protocols
The in vitro activity data presented in this guide are typically determined using standardized laboratory procedures. The two most common methods are broth microdilution and disk diffusion, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the minimum concentration of an antibiotic that inhibits the growth of a specific bacterium.
-
Preparation of Antibiotic Solutions: A series of two-fold dilutions of the antibiotic combinations are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: The wells of a microtiter plate, containing the different antibiotic concentrations, are inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at a controlled temperature (usually 35-37°C) for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth (turbidity).
Disk Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative assessment of antibiotic susceptibility.
-
Plate Preparation: A sterile agar (B569324) plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the test bacterium.
-
Disk Application: Paper disks impregnated with a standard concentration of the antibiotic combination are placed on the agar surface.
-
Incubation: The plate is incubated under standardized conditions.
-
Zone of Inhibition Measurement: The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured.
-
Interpretation: The measured zone diameter is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.
Visualizing Mechanisms and Workflows
Mechanism of Action: A Tale of Two Strategies
The two antibiotic combinations employ distinct strategies to combat bacterial growth. This compound focuses on overcoming beta-lactamase-mediated resistance, while ampicillin/amikacin combines two different mechanisms of action for a potentially synergistic effect.
Caption: Mechanisms of action for this compound and ampicillin/amikacin.
Experimental Workflow: From Isolate to Interpretation
The process of determining the in vitro activity of these antibiotic combinations follows a standardized workflow to ensure accurate and reproducible results.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Ampicillin/Sulbactam
For researchers, scientists, and drug development professionals, the responsible handling and disposal of pharmaceutical compounds like Ampicillin (B1664943)/sulbactam are paramount to ensuring laboratory safety and environmental protection. Improper disposal of antibiotics can contribute to the development of antimicrobial resistance and contaminate ecosystems. This document provides essential, step-by-step guidance for the proper disposal of Ampicillin/sulbactam, aligning with best practices in laboratory safety and chemical handling.
Waste Categorization and Disposal Streams
This compound waste in a laboratory setting can be categorized into several streams, each requiring a specific disposal pathway. It is crucial to adhere to your institution's specific environmental health and safety (EHS) guidelines, as well as local, state, and federal regulations.
-
Unused or Expired Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste.[1] Drain disposal of these solutions is not recommended.[2]
-
Contaminated Culture Media: Liquid or solid culture media containing this compound should be treated as biohazardous and chemical waste.[1]
-
Solid Waste: Items such as contaminated personal protective equipment (PPE), empty vials, and plasticware should be disposed of as hazardous waste.
Step-by-Step Disposal Procedures
The following procedures outline the recommended steps for the safe disposal of different forms of this compound waste.
1. Decontamination of Liquid Waste via Chemical Inactivation (Alkaline Hydrolysis)
For liquid waste containing this compound, such as leftover solutions or contaminated media, chemical inactivation through alkaline hydrolysis is a recommended pretreatment step to degrade the beta-lactam ring, rendering the antibiotic inactive.[2][3]
Experimental Protocol: Alkaline Hydrolysis of this compound
-
Preparation: In a designated chemical fume hood, collect the liquid this compound waste in a suitable container (e.g., a borosilicate glass beaker).
-
Alkalization: Slowly add a 1 M sodium hydroxide (B78521) (NaOH) solution to the waste. A common recommendation is to add an equal volume of 1 M NaOH to the antibiotic solution.[3] For a more controlled reaction, a final concentration of 0.5 M NaOH can be targeted by adding an equal volume of 1 M NaOH to the ampicillin solution and stirring for at least 20 minutes.[2] Another study on ampicillin degradation utilized 0.1 N NaOH at 60°C for 4 hours.[4]
-
Reaction: Allow the mixture to react. Reaction times can vary, but stirring for a minimum of 20 minutes to 4 hours is suggested to ensure complete hydrolysis.[3][4]
-
Neutralization: After the reaction is complete, neutralize the solution by slowly adding a 1 M hydrochloric acid (HCl) solution dropwise while monitoring the pH with a calibrated pH meter or pH strips. The target pH should be between 5.5 and 9.0.[5][6]
-
Final Disposal: Once neutralized, the solution may be permissible for drain disposal, followed by flushing with a copious amount of water (at least 20 parts water to 1 part neutralized solution).[5] Crucially, always confirm with your institution's EHS department and local wastewater authority before drain disposal. If drain disposal is not permitted, the neutralized solution should be collected as hazardous chemical waste.
2. Disposal of Solid Waste
-
Empty Vials and Containers: Empty vials that once contained this compound should be managed as hazardous waste.
-
Contaminated Materials: All materials that have come into direct contact with this compound, including pipette tips, gloves, and bench paper, should be collected in a designated hazardous waste container.
3. Disposal of Unused or Expired Powder
Unused or expired this compound powder should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or flush it down the drain.
Quantitative Data for Disposal Procedures
The following table summarizes key quantitative parameters for the chemical inactivation of this compound.
| Parameter | Recommended Value/Range | Citation |
| Alkaline Hydrolysis Agent | Sodium Hydroxide (NaOH) | [3][4] |
| NaOH Concentration | 0.1 N - 1 M | [3][4] |
| Reaction Time | 20 minutes - 4 hours | [3][4] |
| Reaction Temperature | Ambient to 60°C | [4] |
| Neutralizing Agent | Hydrochloric Acid (HCl) | [6] |
| Final pH for Neutralization | 5.5 - 9.0 | [5][6] |
Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Ampicillin/Sulbactam
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with pharmaceutical compounds like Ampicillin/sulbactam, a combination antibiotic, understanding and implementing proper handling and disposal protocols is a critical component of laboratory safety. This guide provides essential, step-by-step safety and logistical information to minimize risk and ensure operational integrity.
This compound is a combination of a beta-lactam antibiotic (ampicillin) and a beta-lactamase inhibitor (sulbactam). While essential for combating bacterial resistance, it can also pose hazards such as skin and respiratory sensitization.[1][2] Adherence to strict safety protocols is therefore non-negotiable.
Recommended Personal Protective Equipment (PPE)
The appropriate personal protective equipment (PPE) is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound in its powdered form and reconstituted solutions.[3][4][5][6]
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended if there is a potential for direct contact with dusts, mists, or aerosols.[6] | To protect eyes from splashes of solutions or contact with the powdered form. |
| Hand Protection | Disposable, chemical-resistant gloves (e.g., nitrile). | To prevent skin contact, which can cause irritation or allergic reactions.[2] |
| Body Protection | A protective laboratory coat, apron, or disposable garment.[3][4][5] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required with adequate ventilation.[3][4][5] However, if handling large quantities of powder, if ventilation is inadequate, or if dusts are generated, a NIOSH/MSHA approved respirator should be used.[6][7] | To prevent inhalation of the powder, which can cause respiratory sensitization or allergic reactions.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and contamination risks.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle powdered this compound in a well-ventilated area.[3] A local exhaust ventilation system, such as a chemical fume hood, is preferred to control emissions at the source.[3][4]
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[7]
Step 2: Reconstitution of Powdered this compound
-
Don all required PPE as outlined in the table above.
-
Carefully open the container to minimize the generation of airborne dust.
-
Slowly add the appropriate diluent as per your experimental protocol.
-
Allow the solution to stand to let any foaming dissipate, ensuring complete solubilization before use.
-
After reconstitution, handle the solution with the same level of precaution as the powder.
Step 3: Spill Management In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For powdered spills, collect the material using techniques that minimize dust migration, such as using a damp cloth or a filtered vacuum.[1][3]
-
Clean: Clean the affected area thoroughly with soap and water.[3][4]
-
Dispose: Place all contaminated materials into a sealed, appropriately labeled container for hazardous waste disposal.[1]
Disposal Plan for this compound Waste
Proper disposal of antibiotic waste is critical to prevent environmental contamination and the development of antimicrobial resistance.[8] Ampicillin is heat-stable and not destroyed by autoclaving, meaning it must be treated as chemical waste.[9]
| Waste Type | Disposal Procedure |
| Unused or Expired Product | Return any unused and out-of-date antibiotics to your institution's environmental health and safety (EHS) office or a designated pharmacy for proper disposal.[8] Do not dispose of it down the drain or in the regular trash.[3][4][8] |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | All items that have come into direct contact with this compound should be collected in a designated, labeled hazardous waste container. |
| Liquid Waste (e.g., used media, stock solutions) | Stock antibiotic solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[9] Do not autoclave liquid waste containing Ampicillin with the expectation of neutralizing the antibiotic.[9] |
Workflow for Safe Handling and Disposal
The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for handling this compound.
By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues while ensuring the integrity of your scientific work. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the product you are using.
References
- 1. medline.com [medline.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. piramalcriticalcare.us [piramalcriticalcare.us]
- 4. northamerica.covetrus.com [northamerica.covetrus.com]
- 5. medline.com [medline.com]
- 6. merck.com [merck.com]
- 7. fishersci.com [fishersci.com]
- 8. Local NHS encourages safe use and disposal of antibiotics during World Antimicrobial Resistance Awareness Week | Wirral University Hospital NHS Foundation Trust [wuth.nhs.uk]
- 9. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
